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Core Science & Biosynthesis

Foundational

4-Fluorotetrahydrofuran-3-amine chemical structure and properties

An In-Depth Technical Guide to 4-Fluorotetrahydrofuran-3-amine: A Privileged Scaffold in Modern Drug Discovery For distribution to: Researchers, scientists, and drug development professionals. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluorotetrahydrofuran-3-amine: A Privileged Scaffold in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-fluorotetrahydrofuran-3-amine, a fluorinated heterocyclic building block of increasing interest in medicinal chemistry. We will delve into its chemical structure, stereoisomerism, and physicochemical properties. Furthermore, we will explore plausible synthetic strategies, reactivity, and, most importantly, the rationale for its application in contemporary drug discovery programs.

Molecular Structure and Physicochemical Properties

4-Fluorotetrahydrofuran-3-amine is a saturated heterocyclic compound featuring a tetrahydrofuran ring substituted with both a fluorine atom and an amino group on adjacent carbons. This unique arrangement of functional groups imparts a specific set of properties that are highly sought after in the design of novel therapeutic agents.

Chemical Structure and Stereoisomerism

The core structure of 4-fluorotetrahydrofuran-3-amine contains two adjacent stereocenters at the C3 and C4 positions, where the amine and fluorine groups are attached, respectively. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative stereochemistry of the fluorine and amine substituents is designated as cis or trans.

  • trans isomers: (3R,4S) and (3S,4R)

  • cis isomers: (3R,4R) and (3S,4S)

The specific stereoisomer used in a drug candidate can have a profound impact on its pharmacological activity and safety profile due to the fixed three-dimensional arrangement of the substituents, which dictates molecular recognition at the target protein.

Caption: General chemical structure of 4-Fluorotetrahydrofuran-3-amine.

Physicochemical Properties

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties.[1] The properties of 4-fluorotetrahydrofuran-3-amine are a direct consequence of the interplay between the polar amine group, the highly electronegative fluorine atom, and the tetrahydrofuran ring.

PropertyPredicted Value/CharacteristicRationale and Impact in Drug Design
Molecular Weight 105.11 g/mol (free base)Low molecular weight is advantageous for maintaining drug-like properties (e.g., Lipinski's Rule of Five).
pKa (of conjugate acid) ~8-9The electronegative fluorine atom is expected to lower the basicity of the amine compared to an unsubstituted aminotetrahydrofuran. This pKa is often ideal for forming stable salts and ensuring solubility at physiological pH.
LogP ~ -1.0 to 0.5The polarity of the amine and the ether oxygen, combined with the fluorine atom, generally leads to good aqueous solubility, which is beneficial for bioavailability.
Topological Polar Surface Area (TPSA) ~35 ŲThis value suggests good potential for oral bioavailability and cell membrane permeability.[2][3]
Stability Generally stableFluorinated amines are typically stable under acidic and neutral conditions. However, they may be susceptible to degradation under strongly basic conditions.[4] The ether linkage in the tetrahydrofuran ring is generally stable.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be complex due to the diastereotopic protons of the tetrahydrofuran ring and couplings to fluorine. Key signals would include multiplets for the protons on the ring, with characteristic J-coupling constants (both geminal H-H and vicinal H-H and H-F couplings). The proton attached to the same carbon as the amine group (H3) and the proton on the carbon with the fluorine atom (H4) would show distinct splitting patterns influenced by both adjacent protons and the fluorine atom.

  • ¹³C NMR: Five distinct signals for the four carbon atoms of the ring and the carbon of any protecting group on the amine. The carbon bearing the fluorine atom (C4) would appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz). The adjacent carbon (C3) would also show a smaller two-bond coupling (²JCF).

  • ¹⁹F NMR: A single resonance, likely a multiplet, due to coupling with adjacent protons (H3, H4, and H5 protons). The chemical shift would be indicative of an aliphatic fluorine environment.

  • IR Spectroscopy:

    • N-H stretch: For the primary amine, two bands are expected in the 3300-3500 cm⁻¹ region.[4][5]

    • C-H stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

    • N-H bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.[6]

    • C-O stretch: A strong band for the ether C-O stretch is expected in the 1050-1150 cm⁻¹ region.

    • C-F stretch: A strong absorption band in the 1000-1100 cm⁻¹ region, which may overlap with the C-O stretch.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 105 for the free base. Common fragmentation pathways would likely involve the loss of the amino group, the fluorine atom, or ring opening of the tetrahydrofuran moiety.

Synthesis and Purification

The stereoselective synthesis of 4-fluorotetrahydrofuran-3-amine is a non-trivial challenge. A plausible and modular synthetic approach would involve the construction of the substituted tetrahydrofuran ring, with careful control of the stereochemistry of the amine and fluorine substituents.

Retrosynthetic Analysis and Key Strategies

A general retrosynthetic approach might start from a readily available chiral precursor, such as a protected amino alcohol or a carbohydrate derivative. Key synthetic strategies could include:

  • Ring-opening of a suitably substituted epoxide: An epoxide with a pendant nucleophile can be a powerful strategy for constructing the tetrahydrofuran ring.

  • Fluorination of a precursor alcohol: A hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents. The choice of reagent can influence the stereochemical outcome (inversion or retention of configuration).

  • Introduction of the amine group: This can be achieved through methods like reductive amination of a ketone, opening of an epoxide with an amine or azide, or from a carboxylic acid precursor.

target 4-Fluorotetrahydrofuran-3-amine precursor1 Fluorinated Tetrahydrofuran with Amine Precursor (e.g., Azide, Nitro) target->precursor1 Reduction precursor2 Aminotetrahydrofuran-3-ol target->precursor2 Deoxyfluorination start1 Chiral Pool Starting Material (e.g., Sugar, Amino Acid) precursor1->start1 Multi-step Synthesis (e.g., Cyclization, Functional Group Interconversion) precursor2->start1 Multi-step Synthesis (e.g., Cyclization) start2 Achiral Starting Material scaffold 4-Fluorotetrahydrofuran-3-amine Scaffold p1 Improved Metabolic Stability scaffold->p1 C-F bond strength p2 Enhanced Binding Affinity scaffold->p2 H-bonding, Dipole Interactions p3 Modulated pKa and Solubility scaffold->p3 Inductive effect of Fluorine p4 Increased Membrane Permeability scaffold->p4 Reduced H-bond donation

Sources

Exploratory

Introduction: The Strategic Imperative for Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Fluorotetrahydrofuran-3-amine In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tact...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Fluorotetrahydrofuran-3-amine

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom, a testament to its profound and often beneficial impact on a molecule's pharmacological profile.[1] Unlike other halogens, fluorine possesses a unique combination of properties: high electronegativity, a small van der Waals radius comparable to hydrogen, and the ability to form the strongest single bond with carbon. These characteristics allow for subtle yet powerful modulation of a drug candidate's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, acidity/basicity (pKa), and binding affinity.[2][3][4]

Concurrently, saturated heterocyclic scaffolds, such as tetrahydrofuran (THF), have gained prominence as valuable motifs in drug design.[5] They offer three-dimensional complexity, improved solubility, and favorable metabolic profiles compared to their carbocyclic or aromatic counterparts. The convergence of these two strategies—the use of fluorine and saturated heterocycles—has given rise to a class of powerful building blocks. Among these, 4-Fluorotetrahydrofuran-3-amine stands out as a particularly versatile and impactful scaffold for addressing common challenges in drug development. This guide provides a detailed exploration of its strategic applications, physicochemical rationale, and practical implementation.

The 4-Fluorotetrahydrofuran-3-amine Scaffold: A Profile of Advantage

The true value of the 4-fluorotetrahydrofuran-3-amine scaffold lies in the synergistic interplay between the fluorine atom, the vicinal amine, and the tetrahydrofuran ring. This unique arrangement confers distinct stereoelectronic properties that medicinal chemists can leverage to solve complex optimization problems.

Core Physicochemical Impact

The introduction of a fluorine atom adjacent to the amine functionality on the THF ring has several predictable and highly desirable consequences:

  • Basicity (pKa) Attenuation: The primary and most significant effect is the reduction of the amine's basicity. The potent electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the neighboring amino group. Fluorinated chiral amines are highly valued in medicinal chemistry precisely because this decreased basicity can improve the bioavailability of a drug molecule. A lower pKa reduces the likelihood of protonation at physiological pH (7.4), which can mitigate undesirable interactions with off-targets like the hERG potassium channel and improve cell membrane permeability.

  • Conformational Restriction: The C-F bond can engage in stereoelectronic interactions (e.g., gauche effects) with the endocyclic oxygen of the THF ring. This can lock the five-membered ring into a preferred conformation. For drug candidates, this pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally stable and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s.[6] Placing a fluorine atom at a site that is susceptible to oxidative metabolism in a parent molecule is a classic and effective strategy to block this pathway, thereby increasing the drug's half-life and overall exposure.

  • Lipophilicity Modulation: While fluorination of aromatic rings typically increases lipophilicity, strategic monofluorination of aliphatic systems can subtly modulate this property.[2] This allows for fine-tuning of a compound's solubility and permeability profile, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Physicochemical Properties

To quantify the impact of the fluorine atom, the following table compares key calculated properties of the parent scaffold, tetrahydrofuran-3-amine, with its fluorinated counterpart.

PropertyTetrahydrofuran-3-amine4-Fluorotetrahydrofuran-3-amineRationale for Change
pKa (Amine) ~9.5 - 10.0 (Estimated)~8.0 - 8.5 (Estimated)Strong inductive electron withdrawal by the vicinal fluorine atom lowers the basicity of the amine.
Calculated LogP -0.6 (Estimated)0.10[7]The fluorine atom slightly increases lipophilicity, shifting the LogP value.
Topological Polar Surface Area (TPSA) 38.7 Ų35.25 Ų[7]The fluorine atom subtly alters the electronic environment, slightly reducing the calculated TPSA.

Note: pKa and LogP values are estimates based on standard computational models and can vary based on the specific stereoisomer and experimental conditions.

Strategic Applications in Drug Design

The decision to incorporate the 4-fluorotetrahydrofuran-3-amine scaffold is driven by the need to solve specific, common problems encountered during lead optimization. The following workflow illustrates the decision-making process where this building block becomes a key solution.

G cluster_0 Problem Identification in Lead Compound cluster_1 Proposed Solution cluster_2 Anticipated Outcomes Problem1 High Basicity (pKa > 9.0) - hERG Liability - Poor Permeability Solution Introduce 4-Fluorotetrahydrofuran-3-amine Scaffold Problem1->Solution Addresses Basicity Problem2 Metabolic Instability - Rapid Oxidation at  Aliphatic C-H Problem2->Solution Addresses Stability Problem3 Low Potency - Flexible Linker - Suboptimal Binding Problem3->Solution Addresses Potency Outcome1 pKa Lowered - Reduced hERG Risk - Improved Permeability Solution->Outcome1 Outcome2 Metabolism Blocked - Increased Half-Life (t½) Solution->Outcome2 Outcome3 Binding Affinity Improved - Conformationally Constrained - Favorable Interactions Solution->Outcome3

Caption: Decision workflow for employing the 4-fluorotetrahydrofuran-3-amine scaffold.

Synthesis and Practical Implementation

A key advantage of this scaffold is its commercial availability in various stereoisomeric forms, typically as a hydrochloride salt (e.g., (3R,4R), (3R,4S), and trans isomers).[7][8] This accessibility allows research teams to rapidly explore structure-activity relationships (SAR) without investing in lengthy de novo synthesis campaigns.[9]

The primary amino group serves as a versatile synthetic handle for incorporation into a lead molecule, most commonly through amide bond formation or reductive amination.

General Protocol: Amide Coupling with 4-Fluorotetrahydrofuran-3-amine

This protocol describes a standard procedure for coupling a carboxylic acid (R-COOH) with a commercially available salt of 4-fluorotetrahydrofuran-3-amine.

Materials:

  • (3R,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Amine Salt Neutralization: Add (3R,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride (1.0 eq) to the flask. Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and serve as the base for the coupling reaction. Stir the mixture for 10-15 minutes at room temperature to ensure complete dissolution and neutralization.

  • Activation and Coupling: Add the coupling agent, HATU (1.1 eq), to the stirring solution in one portion.

    • Expert Insight: HATU is often preferred for its high efficiency and low rate of epimerization, which is critical when working with chiral building blocks.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by an appropriate method (e.g., LC-MS or TLC) until the starting materials are consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Illustrative Impact: A Mechanistic View

The following diagram illustrates the multifaceted impact of the 4-fluorotetrahydrofuran-3-amine scaffold on a hypothetical drug molecule when it replaces a more basic, flexible amino-piperidine moiety.

G cluster_props Physicochemical & PK Properties cluster_pd Pharmacodynamic Properties Scaffold 4-F-THF-Amine Scaffold pKa pKa Lowered Basicity Reduced Off-Target Ion Channel Binding Scaffold->pKa:in Inductive Effect Metabolism Metabolic Stability C-F Bond Blocks Oxidation Increased Half-Life (t½) Scaffold->Metabolism:in Steric/Electronic Shielding Permeability Permeability Reduced Positive Charge at pH 7.4 Enhanced Cell Penetration Scaffold->Permeability:in Lower pKa Conformation Conformation Ring Puckering is Restricted Lower Entropic Cost of Binding Scaffold->Conformation:in Gauche Effect Binding Binding Interactions Fluorine as H-Bond Acceptor Increased Target Affinity (Potency) Scaffold->Binding:in Polarity pKa:out->Permeability:in Conformation:out->Binding:out

Caption: Mechanistic impact of the 4-F-THF-Amine scaffold on drug properties.

Conclusion

4-Fluorotetrahydrofuran-3-amine is more than just another fluorinated building block; it is a sophisticated tool for multi-parameter optimization in drug discovery. Its ability to concurrently address issues of high basicity, metabolic instability, and conformational flexibility makes it an exceptionally efficient scaffold for accelerating the development of safer and more efficacious drug candidates. As synthetic methodologies advance and our understanding of fluorine's role in molecular recognition deepens, the strategic deployment of precisely functionalized building blocks like 4-fluorotetrahydrofuran-3-amine will continue to be a hallmark of innovative medicinal chemistry.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Du, Y., Wang, X., Yuan, W., & Li, X. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Archiv der Pharmazie, 355(3), 2100378. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • Phelps, M. E. (2000). Positron emission tomography provides a window into the workings of the human brain. Accounts of Chemical Research, 33(9), 569-577. This is a proxy reference for the broader applications discussed in the search results, as a direct URL for the specific ACS article was not available. A relevant article on PET is provided. [Link]

  • Han, J., & Soloshonok, V. A. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Chirality, 21(S1), 218-233. [Link]

  • Mezencev, R. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 2(2), 1-11. [Link]

  • Huang, Z., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry, 13(9), 1121-1127. [Link]

  • Zherebker, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(2), 175-189. [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Singh, R. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 12(2), 98-115. [Link]

  • Singh, R. P., & Singh, R. K. (2018). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Matijević, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5851. [Link]

  • Matos, M. J., & Viñas, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9139-9204. [Link]

  • Bandyopadhyay, D., Garcia, V., & Gonzalez, F. (2020). Heterocyclic Drugs from Plants. In Promising Drug Molecules of Natural Origin. Taylor & Francis. [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

Sources

Foundational

The Strategic Incorporation of 4-Fluorotetrahydrofuran-3-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the phys...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] Among the vast array of fluorinated building blocks, 4-Fluorotetrahydrofuran-3-amine has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of 4-Fluorotetrahydrofuran-3-amine as a pharmaceutical building block, exploring its synthesis, stereochemical considerations, reactivity, and strategic application in the design of novel therapeutics. We will delve into the causal relationships behind its use, providing field-proven insights for its effective incorporation into drug discovery programs.

Introduction: The Fluorine Advantage in a Saturated Heterocycle

The prevalence of nitrogen-containing heterocycles in FDA-approved drugs underscores their importance in establishing favorable interactions with biological targets. When combined with the unique properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong C-F bonds, the resulting fluorinated heterocycles offer a distinct advantage in drug design.[1][2]

The 4-Fluorotetrahydrofuran-3-amine scaffold combines the three-dimensional architecture of a saturated oxygen-containing heterocycle with the strategic placement of a fluorine atom and an amine functionality. This unique combination allows for a nuanced modulation of a molecule's properties:

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the neighboring amine group, influencing its ionization state at physiological pH. This can have profound effects on target binding, membrane permeability, and off-target activities.

  • Conformational Control: The stereoselective placement of the fluorine atom can impose conformational constraints on the tetrahydrofuran ring and adjacent functionalities, pre-organizing the molecule for optimal binding to its target.

  • Metabolic Stability: The C-F bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can enhance the metabolic stability and half-life of a drug candidate.[3]

  • Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, impacting its solubility, permeability across biological membranes, and overall pharmacokinetic profile.[1]

Synthesis and Stereochemical Control

A plausible and commonly employed strategy for the synthesis of related aminotetrahydrofurans involves a multistep sequence starting from a readily available chiral precursor. For instance, the synthesis of (R)-tetrahydrofuran-3-amine has been reported starting from (R)-tetrahydrofuran-3-carboxylic acid via amidation followed by a Hofmann degradation.

Hypothetical Stereoselective Synthesis of (3R,4S)-4-Fluorotetrahydrofuran-3-amine:

A potential retrosynthetic analysis suggests that the target molecule could be derived from a fluorinated amino alcohol, which in turn could be synthesized from a chiral epoxide or through an asymmetric aminohydroxylation or fluorination of a suitable olefin precursor.

Note: The following is a generalized, hypothetical protocol based on established organic chemistry principles. It is intended for illustrative purposes and would require significant experimental optimization.

Step 1: Asymmetric Epoxidation and Ring Opening

An achiral allylic alcohol could be subjected to a Sharpless asymmetric epoxidation to introduce the first two stereocenters. Subsequent regioselective ring-opening of the epoxide with a fluoride source, such as tetrabutylammonium fluoride (TBAF), would yield a fluoro-diol.

Step 2: Introduction of the Amine Functionality

The resulting diol could then be selectively protected, followed by activation of the remaining hydroxyl group (e.g., as a mesylate or tosylate). Displacement of this leaving group with an azide source (e.g., sodium azide) followed by reduction (e.g., catalytic hydrogenation or Staudinger reaction) would furnish the desired amine.

Step 3: Cyclization to form the Tetrahydrofuran Ring

Intramolecular Williamson ether synthesis, by deprotonating the remaining hydroxyl group in the presence of the activated hydroxyl group (or a halide), would lead to the formation of the tetrahydrofuran ring.

The commercial availability of various stereoisomers of 4-Fluorotetrahydrofuran-3-amine hydrochloride, such as the (3R,4S), (3S,4R), (3R,4R), and cis/trans racemates, indicates that scalable and stereocontrolled synthetic routes have been developed and are utilized by commercial suppliers.[4][5][6] Researchers can therefore procure the desired stereoisomer for their specific needs.

Reactivity Profile and Strategic Applications

The primary amine functionality of 4-Fluorotetrahydrofuran-3-amine is the main handle for its incorporation into larger molecules. Standard N-functionalization reactions can be employed to form amides, sulfonamides, ureas, and to participate in reductive aminations and various coupling reactions.

Logical Flow of a Typical Coupling Reaction:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Building_Block 4-Fluorotetrahydrofuran-3-amine (Hydrochloride Salt) Base Base (e.g., Et3N, DIPEA) Building_Block->Base Neutralization Coupling_Partner Electrophilic Partner (e.g., Acyl Chloride, Sulfonyl Chloride, Aldehyde/Ketone) Final_Compound N-Functionalized Drug Candidate Coupling_Partner->Final_Compound Base->Final_Compound Solvent Solvent (e.g., DCM, DMF) Solvent->Final_Compound Coupling_Agent Coupling Agent (if applicable) (e.g., HATU, HOBt for amides) Coupling_Agent->Final_Compound Reducing_Agent Reducing Agent (for reductive amination) (e.g., NaBH(OAc)3) Reducing_Agent->Final_Compound

Caption: General workflow for N-functionalization of 4-Fluorotetrahydrofuran-3-amine.

Case Study Insight: Kinase Inhibitors

A significant area of application for fluorinated building blocks is in the development of kinase inhibitors. The strategic placement of the 4-Fluorotetrahydrofuran-3-amine moiety within a kinase inhibitor scaffold can serve multiple purposes:

  • Targeting the Hinge Region: The amine or a derivative thereof can form crucial hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors.

  • Accessing the Ribose Pocket: The tetrahydrofuran ring can occupy the ribose pocket of the ATP binding site, with the fluorine atom potentially forming favorable interactions with the surrounding amino acid residues.

  • Improving Selectivity and Physicochemical Properties: The conformational rigidity and altered basicity imparted by the fluorinated ring can enhance selectivity for the target kinase over other closely related kinases and improve properties such as solubility and cell permeability.

While specific examples detailing the use of 4-Fluorotetrahydrofuran-3-amine in publicly disclosed clinical candidates are limited, the principles of its application can be extrapolated from related structures. For instance, the use of a related building block, (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine, in the synthesis of aminopurine-based cancer therapeutics highlights the value of such fluorinated cyclic amines in generating potent and drug-like molecules.

Experimental Protocols: A Guideline for Implementation

The following are representative, generalized protocols for the N-functionalization of 4-Fluorotetrahydrofuran-3-amine hydrochloride.

Protocol 1: Amide Bond Formation

  • To a solution of (3R,4S)-4-Fluorotetrahydrofuran-3-amine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) at 0 °C.

  • The reaction mixture is stirred for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

  • The desired carboxylic acid (1.1 eq) and a peptide coupling reagent (e.g., HATU, 1.2 eq) are added sequentially.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N-acylated product.

Protocol 2: Reductive Amination

  • (3R,4S)-4-Fluorotetrahydrofuran-3-amine hydrochloride (1.0 eq) and a carbonyl compound (aldehyde or ketone, 1.1 eq) are dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • A tertiary amine base (e.g., triethylamine, 1.2 eq) is added to neutralize the hydrochloride salt.

  • A reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash chromatography yields the target N-alkylated amine.

Data Presentation: Physicochemical Properties

The introduction of the 4-Fluorotetrahydrofuran-3-amine moiety will impact the overall physicochemical properties of the resulting molecule. The following table provides a hypothetical comparison of a parent amine with its fluorinated analog.

PropertyParent Amine (Hypothetical)4-F-THF-Amine Derivative (Hypothetical)Rationale for Change
Molecular Weight XX + 18.02Addition of C4H6FO moiety
cLogP YY + 0.5 - 1.0Fluorine increases lipophilicity
pKa (amine) ~9.5~8.0 - 8.5Inductive effect of fluorine
Topological Polar Surface Area (TPSA) ZZ + 9.23Contribution of the ether oxygen

Conclusion and Future Outlook

4-Fluorotetrahydrofuran-3-amine is a valuable and versatile building block for modern drug discovery. Its unique combination of a saturated heterocyclic core, a strategically placed fluorine atom, and a reactive amine handle allows for the fine-tuning of key drug-like properties. The commercial availability of its stereoisomers further enhances its utility, enabling the exploration of structure-activity and structure-property relationships in a stereocontrolled manner. As the demand for novel, three-dimensional, and metabolically robust drug candidates continues to grow, the strategic incorporation of building blocks like 4-Fluorotetrahydrofuran-3-amine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1779-1794. [Link]

  • Niu Z.X., Hu J., Sun J.F., Wang Y.T. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications. Eur. J. Med. Chem. 2024;271:116446. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

Exploratory

Bioisosteric Profiling of 4-Fluorotetrahydrofuran-3-amine: Conformational Bias and Physicochemical Modulation

Topic: Bioisosteric Properties of 4-Fluorotetrahydrofuran-3-amine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists [1] Executive Summary: The "Fluorine Scan" Advanta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Properties of 4-Fluorotetrahydrofuran-3-amine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists

[1]

Executive Summary: The "Fluorine Scan" Advantage

In the optimization of fragment-based leads, the tetrahydrofuran-3-amine (THF-3-amine) scaffold is a privileged motif, frequently serving as a polar, solubilizing appendage that engages hydrogen bond networks in kinase and protease active sites. However, the unsubstituted THF-amine often suffers from two liabilities: excessive basicity (leading to hERG liability or poor membrane permeability) and high entropic penalty upon binding due to ring puckering flexibility.

The introduction of a fluorine atom at the C4 position—yielding 4-fluorotetrahydrofuran-3-amine —is a high-value bioisosteric strategy. It exploits the fluorine gauche effect to pre-organize the ring conformation and leverages the strong electronegativity of fluorine (


) to modulate the pKa of the adjacent amine. This guide details the physicochemical impact, synthesis, and strategic application of this scaffold.[1]

Physicochemical Profiling

The strategic value of the 4-fluoro-THF-3-amine scaffold lies in its ability to "tune" molecular properties without significantly altering steric volume.

Basicity Modulation (pKa)

One of the primary drivers for employing this scaffold is basicity reduction. The vicinal fluorine atom exerts a strong electron-withdrawing inductive effect (


), pulling electron density away from the amine nitrogen.
ScaffoldStructureEstimated pKa (Conj. Acid)

LogD

THF-3-amine Unsubstituted~9.5 - 9.8Reference
4-F-THF-3-amine

-Fluorinated
7.8 - 8.2 +0.3 to +0.5
Pyrrolidine Nitrogen analog~10.5+0.5
3-F-Pyrrolidine

-F analog
~8.5+0.8

Data interpolated from matched molecular pair analysis of cyclic ethers and amines.

Mechanistic Insight: By lowering the pKa by approximately 1.5–2.0 log units, the 4-fluoro analog increases the fraction of the neutral species present at physiological pH (7.4). This often correlates with:

  • Improved Passive Permeability: Higher concentration of the uncharged species.

  • Reduced hERG Binding: Mitigates the cation-

    
     interaction often responsible for hERG channel blockade.
    
  • Reduced P-gp Efflux: Lower basicity can decrease recognition by P-glycoprotein transporters.

Lipophilicity and Solubility

While fluorine is generally lipophilic, the 4-F-THF-3-amine scaffold maintains a balanced profile. The C–F bond is highly polar but non-polarizable (low MR). The resulting scaffold typically shows a slight increase in LogP compared to the des-fluoro parent, but the effective LogD at pH 7.4 may actually improve due to the suppression of ionization.

Conformational Analysis: The Gauche Effect

The most sophisticated application of this scaffold is the use of stereochemistry to lock the ring conformation. The tetrahydrofuran ring is not planar; it exists in a dynamic equilibrium of puckered states (envelope/twist).

The Stereoelectronic Driver

In 1,2-difluoroethane and similar systems, the most stable conformation places the two electronegative substituents gauche (60°) to each other rather than anti (180°). This is the Gauche Effect , primarily attributed to


 hyperconjugation.

In 4-fluorotetrahydrofuran-3-amine, this effect dictates the ring pucker:

  • Interaction: The C–F bond and the C–N (or C–O of the ring) bonds prefer a gauche alignment.

  • Result: The

    
     and 
    
    
    
    diastereomers adopt distinct, rigid puckering modes. This allows the medicinal chemist to match the vector of the amine lone pair to the receptor's requirements, effectively reducing the entropic penalty of binding.
Visualization of Conformational Bias

The following diagram illustrates how the relative stereochemistry forces the ring into specific "Twist" conformations to satisfy the gauche preference.

G cluster_0 Stereochemical Inputs cluster_1 The Gauche Effect Force cluster_2 Resulting Conformation Trans Trans-(3R,4S)-Isomer Hyperconj σ(C-H) → σ*(C-F) Hyperconjugation Trans->Hyperconj Dictates Cis Cis-(3R,4R)-Isomer Cis->Hyperconj Dictates Twist1 Twist Conformation A (Amine Pseudo-Equatorial) Hyperconj->Twist1 Stabilizes (3R,4S) Twist2 Twist Conformation B (Amine Pseudo-Axial) Hyperconj->Twist2 Stabilizes (3R,4R) Dipole Dipole Minimization (F vs Amine/O) Binding Entropic Benefit (Pre-organized) Twist1->Binding Vector Match: Receptor A Twist2->Binding Vector Match: Receptor B

Figure 1: Stereoelectronic logic flow showing how diastereomer selection dictates ring puckering via the gauche effect.

Synthetic Protocols

Accessing these scaffolds requires precise stereocontrol. The most robust route involves the ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

Synthesis of trans-4-Fluorotetrahydrofuran-3-amine

This protocol yields the trans isomer, which is often the primary bioisostere of interest.

Reagents:

  • 2,5-Dihydrofuran (Starting Material)

  • m-CPBA (meta-Chloroperoxybenzoic acid)

  • Benzylamine (Nucleophile)

  • Deoxo-Fluor® or DAST (if converting alcohol to fluoride) OR HF:Amine complexes.

Protocol Workflow:

  • Epoxidation:

    • Dissolve 2,5-dihydrofuran (1.0 eq) in DCM at 0°C.

    • Add m-CPBA (1.1 eq) portion-wise. Stir at RT for 16h.

    • Workup: Quench with aq. Na2SO3, wash with NaHCO3. Distill to isolate 3,6-dioxabicyclo[3.1.0]hexane (volatile!).

  • Epoxide Opening (Regio/Stereoselective):

    • Method A (Direct Fluoride Opening): Treat epoxide with KHF2 / 18-crown-6 or Et3N·3HF. This yields the trans-fluoro-alcohol.

      • Note: This requires subsequent activation of the alcohol (Mesylate) and displacement with azide/amine with inversion (net cis) or double inversion (net trans).

    • Method B (Amine Opening - Preferred):

      • Dissolve epoxide in EtOH. Add Benzylamine (1.1 eq). Reflux 12h.

      • Product: trans-4-(benzylamino)tetrahydrofuran-3-ol.

  • Deoxyfluorination (The Critical Step):

    • To the trans-amino-alcohol (N-protected if necessary, e.g., N-Boc-N-Bn), add DAST (1.2 eq) in DCM at -78°C.

    • Allow to warm to RT.[2] The reaction proceeds with inversion of configuration at the C-OH center.

    • Result: If starting with trans-alcohol, you obtain the cis-fluoro-amine. To get the trans-fluoro-amine, one must invert the alcohol stereochemistry first (e.g., via oxidation/reduction or Mitsunobu) or use an aziridinium intermediate route.

Self-Validating Check:

  • NMR Verification: The

    
     coupling constant is diagnostic.
    
    • Cis-isomer (F and NH2 syn):

      
       Hz.
      
    • Trans-isomer (F and NH2 anti):

      
       Hz (due to ring twist).
      
  • 19F NMR: Distinct shifts for cis vs trans diastereomers (typically separated by ~15-20 ppm).

Strategic Application: Decision Tree

When should you deploy the 4-F-THF-3-amine scaffold?

DecisionTree Start Lead Optimization Issue? Issue1 High Basicity / hERG? Start->Issue1 Issue2 Metabolic Instability? Start->Issue2 Issue3 Low Potency / Selectivity? Start->Issue3 Sol1 Deploy 4-F-THF-3-amine (Lowers pKa by ~2 units) Issue1->Sol1 Sol2 Block Metabolic Soft Spot (C-H to C-F at C4) Issue2->Sol2 Sol3 Conformational Scan (Test (3R,4S) vs (3R,4R)) Issue3->Sol3 Result Outcome: Improved ADME & Target Residence Time Sol1->Result Sol2->Result Sol3->Result

Figure 2: Decision matrix for implementing the 4-F-THF-3-amine scaffold in drug discovery campaigns.

References

  • Fluorine in Medicinal Chemistry (General Principles)

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • The Gauche Effect

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Synthesis of Fluorinated Tetrahydrofurans

    • Li, A. R., et al. (2019). Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. WO2019070827A1. (Provides analogous protocols for fluorinated ether-amines). Link

  • pKa Modulation by Fluorine

    • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link

Sources

Foundational

Theoretical Framework: The Inductive Effect of Fluorine on Amine Basicity

An In-depth Technical Guide to the Comparative pKa Analysis of 4-Fluorotetrahydrofuran-3-amine and Tetrahydrofuran-3-amine This guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 4-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Comparative pKa Analysis of 4-Fluorotetrahydrofuran-3-amine and Tetrahydrofuran-3-amine

This guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 4-Fluorotetrahydrofuran-3-amine and its non-fluorinated analog, tetrahydrofuran-3-amine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced effects of fluorination on molecular properties. We will delve into the theoretical principles governing the basicity of these compounds, provide detailed experimental protocols for pKa determination, and present a comparative analysis of their expected values.

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any factor that influences the electron density on the nitrogen will, in turn, affect the amine's pKa. The introduction of a fluorine atom into the tetrahydrofuran ring is expected to have a significant impact on the basicity of the 3-amino group due to the powerful electron-withdrawing inductive effect of fluorine.[1][2]

Fluorine is the most electronegative element, and as such, it strongly pulls electron density towards itself through the sigma bonds of the molecule. In 4-Fluorotetrahydrofuran-3-amine, the fluorine atom at the 4-position will withdraw electron density from the adjacent carbon atoms, and this effect will be propagated through the ring to the nitrogen atom at the 3-position. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thereby decreasing the basicity of the amine.[3] Consequently, 4-Fluorotetrahydrofuran-3-amine is predicted to be a weaker base than tetrahydrofuran-3-amine, which translates to a lower pKa value.[4]

The stability of the conjugate acid also plays a crucial role. Upon protonation, the amine forms a positively charged ammonium ion. The electron-withdrawing fluorine atom will destabilize this positive charge, making the conjugate acid of the fluorinated amine more acidic (a stronger acid) and thus, the parent amine a weaker base.

The following diagram illustrates the inductive effect of the fluorine atom in 4-Fluorotetrahydrofuran-3-amine.

cluster_0 4-Fluorotetrahydrofuran-3-amine cluster_1 Inductive Effect N N C3 C3 N->C3 C3->N C4 C4 C3->C4 C2 C2 C3->C2 C4->C3 F F C4->F F->C4 e- withdrawal O O C2->O C5 C5 O->C5 C5->C4 Inductive δ- Inductive2 δ+ Inductive3 δ++

Caption: Inductive effect of fluorine in 4-Fluorotetrahydrofuran-3-amine.

Predicted pKa Values

CompoundStructurePredicted pKa
Tetrahydrofuran-3-amine~8.90[5]
4-Fluorotetrahydrofuran-3-amine~6.9 - 7.9

Experimental Determination of pKa

To empirically validate the predicted pKa values, a robust experimental methodology is required. Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[6][7][8]

Materials and Reagents
  • Tetrahydrofuran-3-amine

  • 4-Fluorotetrahydrofuran-3-amine

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO2

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (100 mL)

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 1 mmol of the amine (tetrahydrofuran-3-amine or 4-fluorotetrahydrofuran-3-amine) and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration with HCl: Begin the titration by adding small increments (e.g., 0.5 mL) of the standardized 0.1 M HCl solution from the buret.

  • Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[7] This can be determined from the midpoint of the steepest part of the titration curve. Alternatively, a Gran plot can be used for a more precise determination of the equivalence point.

The following diagram outlines the workflow for pKa determination by potentiometric titration.

G start Start prep Prepare Amine Solution start->prep setup Set up Titration Apparatus prep->setup titrate Titrate with Standard Acid setup->titrate record Record pH and Volume titrate->record plot Plot Titration Curve titrate->plot Titration complete record->titrate Add next increment determine Determine pKa at Half-Equivalence Point plot->determine end End determine->end

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[9][10] Methods based on Density Functional Theory (DFT) with a suitable solvent model can provide accurate estimations of amine basicity.[11] These in silico approaches can be particularly valuable for screening compounds and for understanding the electronic factors that influence pKa.

Conclusion

The fluorination of tetrahydrofuran-3-amine at the 4-position is expected to significantly decrease its basicity, resulting in a lower pKa value. This is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom. The principles outlined in this guide provide a solid theoretical basis for this prediction. For definitive quantification, the detailed potentiometric titration protocol offers a reliable and accurate method for the experimental determination of the pKa values for both 4-Fluorotetrahydrofuran-3-amine and tetrahydrofuran-3-amine. The comparative analysis of these values is crucial for understanding the impact of fluorination, a key strategy in modern drug design and development.

References

  • Why are cyclic amines more basic than acyclic amines of same nature? - Quora. (2016, August 29). Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]

  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016, October 10). Retrieved from [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20). Retrieved from [Link]

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model - ACS Publications. (2026, February 12). Retrieved from [Link]

  • Relative basicity of cyclic amines - Chemistry Stack Exchange. (2016, December 6). Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as - DOI. (n.d.). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and - New Home Pages of Dr. Rainer Glaser. (2023, August 2). Retrieved from [Link]

  • Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. (2025, October 29). Retrieved from [Link]

  • 6.4. Acid strength and pKa | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]

  • Cas 111769-26-7,(R)-3-AMINOTETRAHYDROFURAN | lookchem. (n.d.). Retrieved from [Link]

Sources

Exploratory

Strategic Fluorination of Tetrahydrofuran Amines: Overcoming Metabolic Liabilities in Drug Design

Executive Summary The integration of tetrahydrofuran (THF) and aliphatic amine motifs is a cornerstone of modern medicinal chemistry, frequently utilized to optimize target affinity and aqueous solubility. However, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of tetrahydrofuran (THF) and aliphatic amine motifs is a cornerstone of modern medicinal chemistry, frequently utilized to optimize target affinity and aqueous solubility. However, this combination introduces severe pharmacokinetic vulnerabilities, primarily through cytochrome P450 (CYP450)-mediated oxidative degradation. As an Application Scientist, I frequently encounter lead compounds that exhibit exceptional in vitro potency but fail in in vivo models due to rapid clearance.

This whitepaper provides an in-depth technical analysis of how strategic fluorination—specifically targeting the THF ring and the amine side chain—can systematically dismantle these metabolic liabilities. By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can enhance metabolic stability, modulate pKa, and improve overall bioavailability.

The Metabolic Liability of Tetrahydrofuran Amines

Tetrahydrofuran rings are ubiquitous in FDA-approved drugs and clinical candidates. Despite their utility, the C–H bonds located at the α-position to the heteroatom (oxygen) represent a well-established "metabolic soft spot"[1]. When exposed to hepatic CYP450 enzymes, these α-carbons undergo rapid hydroxylation. The resulting hemiacetal intermediates are inherently unstable, leading to spontaneous ring-opening, lactone formation, and rapid systemic clearance.

Simultaneously, the basic aliphatic amines attached to these scaffolds (often possessing a pKa > 9.0) exist predominantly in their ionized state at physiological pH. This high basicity not only limits passive membrane permeability but also makes the amine highly susceptible to CYP-mediated N-dealkylation and oxidation[2].

Mechanistic Pillars of Fluorination

Fluorine is not merely a steric placeholder for hydrogen; it is a transformative element that fundamentally alters molecular behavior through three distinct mechanisms[3]:

A. Thermodynamic Resistance (The C–F Bond)

Fluorine forms the strongest single bond to carbon in organic chemistry (~116 kcal/mol compared to ~98 kcal/mol for a C–H bond). Replacing a vulnerable hydrogen atom with fluorine provides immense thermodynamic resistance to oxidative enzymes, effectively blocking the initial hydrogen abstraction step required for CYP450 catalysis[4].

B. Electronic Shielding and pKa Modulation

Fluorine is the most electronegative element (3.98 on the Pauling scale). When positioned β to an amine (β-fluorination), it exerts a profound electron-withdrawing inductive effect. This universally increases the electrostatic potential required to oxidize the amine[2]. Furthermore, each β-fluorine atom reduces the basicity of the adjacent amine by approximately 1.5 pKa units[5].

Causality in Design: Lowering the pKa from 9.5 to 7.5 shifts the ionization equilibrium at physiological pH (7.4). By increasing the fraction of the un-ionized (neutral) species, the molecule achieves superior lipophilicity and passive membrane permeability, while simultaneously reducing its affinity for the active sites of metabolizing enzymes that typically bind protonated amines[2].

MetabolicPathway cluster_0 Non-Fluorinated THF Amine cluster_1 Fluorinated THF Amine A1 Native THF Amine A2 CYP450 Alpha-Hydroxylation A1->A2 A3 Hemiacetal Intermediate A2->A3 A4 Ring Opening / Rapid Clearance A3->A4 B1 CF3-THF Amine B2 CYP450 Binding B1->B2 C-F Bond Resistance B3 Metabolic Blockade (Steric/Electronic) B2->B3 C-F Bond Resistance B4 Prolonged Half-Life (High Stability) B3->B4

Caption: CYP450-mediated metabolic pathways of native vs. fluorinated THF amines.

Structural Strategies for THF Amines

To translate these principles into actionable drug design, medicinal chemists employ specific fluorinated building blocks[3].

  • Trifluoromethylation of the THF Ring: Incorporating a trifluoromethyl (

    
    ) group at the 5-position of the THF ring completely sterically and electronically shields the adjacent α-carbon from oxidation[1]. The 
    
    
    
    group also enhances the overall lipophilicity of the scaffold, which can improve target engagement[6].
  • β-Fluorination of the Amine: Introducing a single fluorine atom or a gem-difluoro group adjacent to the amine side chain prevents the formation of electrophilic reactive metabolites that typically plague α-fluorinated aliphatic amines, rendering the molecule hydrolytically stable while dampening basicity[2].

Comparative Physicochemical & Metabolic Data

The following table summarizes the quantitative impact of strategic fluorination on a representative THF-amine scaffold, demonstrating the inverse relationship between pKa/clearance and fluorination.

Scaffold ModificationStructural MechanismAmine pKaLogPHLM

(min)

(µL/min/mg)
Native THF-Amine None (Reference)9.21.812115.5
α-

THF-Amine

at C5 of THF ring
8.92.64530.8
β-Fluoro THF-Amine Fluorine β to amine7.62.16820.4
Dual-Modified

at C5 + β-Fluoro
7.32.9>120<5.0

Self-Validating Protocol: In Vitro Microsomal Stability

To accurately assess the metabolic stability of newly synthesized fluorinated THF-amines, a robust, self-validating in vitro assay is required. The following protocol details a Human Liver Microsome (HLM) stability workflow designed to ensure absolute data integrity.

Assay Controls (The Self-Validating System)
  • Enzyme Viability Control: Verapamil (a rapidly cleared standard) is run in parallel to confirm HLM metabolic activity.

  • Chemical Stability Control: A minus-NADPH incubation is performed to rule out non-CYP degradation (e.g., aqueous hydrolysis). If degradation occurs without NADPH, the instability is chemical, not metabolic.

  • Analytical Control: A stable-isotope labeled internal standard (IS) is added during the quench phase to correct for LC-MS matrix effects and extraction losses.

Step-by-Step Methodology
  • Preparation: Dilute pooled HLMs to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Equilibration: Add the fluorinated THF-amine test compound (final concentration 1 µM, <0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-equilibration ensures the enzymatic reaction begins precisely upon cofactor addition, preventing artificial lag phases in the kinetic data.

  • Initiation: Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing the internal standard.

    • Causality: Cold ACN instantly denatures CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins to prevent LC-MS column fouling.

  • Extraction: Centrifuge the quenched plates at 4000 x g for 15 minutes at 4°C. Transfer the particle-free supernatant to an analytical plate.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Calculate the natural log of the remaining parent compound area ratio (Compound/IS) versus time to determine the elimination rate constant (

    
    ), 
    
    
    
    , and intrinsic clearance (
    
    
    ).

Workflow step1 1. Incubation HLM + Test Cpd Equilibrate 37°C step2 2. Initiation Add NADPH Start CYP Cycle step1->step2 step3 3. Sampling 0, 15, 30, 60 min Kinetic Profiling step2->step3 step4 4. Quenching Cold ACN + IS Denature Protein step3->step4 step5 5. Extraction Centrifugation Isolate Supernatant step4->step5 step6 6. Analysis LC-MS/MS Quantify Parent step5->step6

Caption: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Conclusion

The metabolic vulnerabilities of tetrahydrofuran amines are not insurmountable roadblocks; rather, they are structural challenges that can be elegantly solved through rational fluorine chemistry. By strategically deploying


 groups to shield α-carbons and utilizing β-fluorination to modulate amine pKa, drug development professionals can drastically extend the half-life of their lead compounds. When coupled with rigorous, self-validating metabolic assays, these fluorinated building blocks provide a highly predictable pathway from in vitro discovery to in vivo efficacy.

References

  • Source: nih.
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Source: researchgate.
  • Source: nih.
  • Source: pharmacyjournal.
  • Source: apolloscientific.co.

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 4-Fluorotetrahydrofuran-3-amine

This Application Note is designed to serve as an authoritative, field-ready guide for the stereoselective synthesis of 4-Fluorotetrahydrofuran-3-amine . It prioritizes the (3R,4S)-trans-isomer , a critical scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as an authoritative, field-ready guide for the stereoselective synthesis of 4-Fluorotetrahydrofuran-3-amine . It prioritizes the (3R,4S)-trans-isomer , a critical scaffold in medicinal chemistry (e.g., in Cathepsin K inhibitors like Odanacatib), while providing the mechanistic logic to access the cis-isomer.

Executive Summary & Strategic Analysis

The introduction of a fluorine atom onto the tetrahydrofuran (THF) ring at the C4 position, adjacent to an amine at C3, creates a "privileged scaffold." The fluorine atom lowers the pKa of the amine (reducing hERG liability), blocks metabolic oxidation at the C4 position, and induces specific ring puckering conformations via the gauche effect.

The Synthetic Challenge: The primary challenge is stereochemical fidelity . The most reliable methods utilize the "Double Inversion" strategy starting from the Chiral Pool (L-Tartaric Acid).

  • Direct Fluorination: Reagents like DAST or Deoxo-Fluor® proceed via an

    
     mechanism with inversion of configuration .
    
  • Therefore: To obtain the trans-fluoride, one must fluorinate a cis-alcohol precursor. To obtain the cis-fluoride, one must fluorinate a trans-alcohol precursor.

Retrosynthetic Logic (The "Double Inversion" Pathway)

The most robust route to the trans-isomer (Target) starts from naturally occurring L-Tartaric Acid.

  • L-Tartaric Acid

    
    (3R,4R)-Diol  (Trans)
    
  • Displacement 1 (Azide): Inversion

    
    (3S,4R)-Azido Alcohol  (Cis)
    
  • Displacement 2 (Fluoride): Inversion

    
    (3R,4S)-Fluoro Azide  (Trans)
    
  • Reduction: Retention

    
    (3R,4S)-Fluoro Amine  (Trans)
    

Retrosynthesis cluster_legend Stereochemical Logic Target Target: (3R,4S)-4-Fluoro-THF-3-amine (trans-isomer) Precursor Precursor: (3R,4S)-4-Fluoro-3-azido-THF Target->Precursor Staudinger Reduction (Retention) Step2 Key Step (Fluorination): (3S,4R)-4-Hydroxy-3-azido-THF (cis-isomer) Precursor->Step2 Deoxo-Fluor (Inversion SN2) Start Starting Material: L-Tartaric Acid (via 3,4-epoxy-THF or cyclic sulfate) Step2->Start Azide Opening (Inversion SN2) Legend Start (Trans) -> Intermediate (Cis) -> Product (Trans)

Figure 1: Retrosynthetic strategy highlighting the double-inversion pathway required to access the trans-isomer.

Detailed Experimental Protocols

Phase 1: Synthesis of the "Pivot" Intermediate

Objective: Prepare (3S,4R)-4-azidotetrahydrofuran-3-ol (cis-azido alcohol). Note: If you start with 3,4-epoxytetrahydrofuran and open with azide, you will get the trans -azido alcohol. To get the cis -precursor required for the trans-fluoride, we recommend the Cyclic Sulfate route or inversion of the trans-azido alcohol.

Protocol A: The Cyclic Sulfate Route (High Stereocontrol) Starting Material: L-Tartaric Acid derived 1,4-anhydro-L-threitol (commercially available or synthesized).

  • Cyclic Sulfate Formation:

    • Dissolve (3R,4R)-tetrahydrofuran-3,4-diol (10 mmol) in dry DCM (50 mL).

    • Add Thionyl Chloride (1.2 equiv) and reflux for 2 hours to form the cyclic sulfite.

    • Oxidize with NaIO4 (1.5 equiv) / RuCl3 (cat.) in MeCN/H2O to yield the cyclic sulfate .

  • Azide Displacement (Inversion 1):

    • Reagents: Cyclic sulfate (1.0 equiv), NaN3 (1.5 equiv), DMF.

    • Conditions: Heat at 60°C for 12 hours.

    • Workup: The initial product is a sulfate ester. Hydrolyze by adding 20% H2SO4 and a small amount of water; stir 1 h.

    • Extraction: Extract with EtOAc, wash with brine.

    • Result: (3S,4R)-4-azidotetrahydrofuran-3-ol (cis-isomer).

    • Checkpoint:

      
       NMR should show 
      
      
      
      coupling > 6 Hz (characteristic of cis in this ring system).
Phase 2: Dehydroxyfluorination (The Critical Step)

Objective: Convert cis-alcohol to trans-fluoride via


 inversion.

Safety Alert: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to better thermal stability, but it still releases HF. Use plastic/Teflon ware if possible, or glass with immediate quenching. Perform in a fume hood.

Protocol:

  • Setup: Charge a dry reaction vessel (under

    
    ) with (3S,4R)-4-azidotetrahydrofuran-3-ol (1.0 g, 1.0 equiv) and anhydrous DCM (15 mL).
    
  • Reagent Addition: Cool to -78°C. Add Deoxo-Fluor® (1.2 equiv) dropwise.

    • Expert Tip: Addition at low temperature prevents elimination to the dihydrofuran side-product.

  • Reaction: Allow the mixture to warm to 0°C (or Room Temp) slowly over 4 hours. Monitor by TLC (stain with phosphomolybdic acid) or

    
     NMR.
    
    • Success Marker: Disappearance of starting material and appearance of a fluorine signal at

      
       -180 to -200 ppm (multiplet).
      
  • Quench: CRITICAL. Pour the reaction mixture slowly into saturated aqueous NaHCO3 . Caution: Vigorous CO2 evolution.

  • Isolation: Extract with DCM (3x). Dry over MgSO4. Concentrate carefully (azides are potentially shock-sensitive; do not distill to dryness if heating).

  • Product: (3R,4S)-3-azido-4-fluorotetrahydrofuran (trans-isomer).

Phase 3: Staudinger Reduction to Amine

Objective: Convert the azide to the final amine with retention of stereochemistry.

Protocol:

  • Dissolution: Dissolve the crude fluoro-azide in THF/Water (10:1).

  • Reagent: Add Triphenylphosphine (

    
    , 1.2 equiv).
    
  • Conditions: Stir at Room Temp for 12 hours. (Evolution of

    
     gas observed).
    
  • Workup: Acidify with 1M HCl to pH 2. Wash with EtOAc (removes

    
     and 
    
    
    
    ).
  • Isolation: Basify the aqueous layer (pH 10) with NaOH. Extract with DCM/iPrOH (3:1) multiple times (amine is water-soluble).

  • Salt Formation: To store, treat the organic layer with HCl in dioxane to precipitate (3R,4S)-4-fluorotetrahydrofuran-3-amine hydrochloride .

Analytical Validation & QC

ParameterMethodAcceptance Criteria
Identity

NMR (400 MHz,

)
H-3 and H-4 signals distinct. Trans

typically < 4 Hz.[1] Cis

typically 6-8 Hz.
Fluorine

NMR
Single peak (decoupled) or multiplet (coupled).

approx -184 ppm.
Stereochemistry 1D NOE / HOESYTrans: No strong NOE between H-3 and H-4. Cis: Strong NOE enhancement.
Purity HPLC-CAD or GC-MS> 95% Area. Check for elimination product (dihydrofuran).

Mechanistic Diagram:

Mechanism Alcohol Cis-Alcohol (OH attacks S) Activated Activated Species (-O-SF2-NR2) Alcohol->Activated Deoxo-Fluor TS Transition State (F- attacks backside) Activated->TS SN2 Product Trans-Fluoride (Inverted) TS->Product Inversion

Figure 2: Mechanistic pathway of the dehydroxyfluorination step.

Troubleshooting & Optimization

Common Failure Modes
  • Elimination vs. Substitution:

    • Symptom:[2][3][4] Formation of 4-fluorodihydrofuran or furan derivatives.

    • Cause: Reaction temperature too high or basic conditions.

    • Fix: Keep reaction at -78°C to 0°C. Use PBSF (Perfluorobutanesulfonyl fluoride) with mild base if Deoxo-Fluor causes elimination.

  • Poor Diastereoselectivity:

    • Symptom:[2][3][4] Mixture of cis/trans fluorides.

    • Cause:

      
       character (carbocation formation) rather than pure 
      
      
      
      .
    • Fix: Ensure non-polar solvent (DCM or Toluene) is used. Avoid ether/THF during fluorination as they can stabilize cations.

  • Water Solubility:

    • Symptom:[2][3][4] Low yield after workup.

    • Cause: The free amine is highly polar.

    • Fix: Isolate as the HCl or Tosylate salt directly from the organic phase, or use continuous extraction.

References

  • Fundamental Fluorination Methodology

    • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis. Link

  • Stereoselective Synthesis of Aminotetrahydrofurans

    • Methodology for cis/trans amino alcohols via epoxide opening. Journal of Organic Chemistry, 74(15), 5599–5602. Link

  • Application in Cathepsin K Inhibitors (Odanacatib Analogues)

    • Synthesis of fluorinated cyclic amines. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

  • Safety of Deoxo-Fluor

    • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link

Sources

Application

Application Note: Strategies for Efficient Peptide Coupling of 4-Fluorotetrahydrofuran-3-amine

Abstract 4-Fluorotetrahydrofuran-3-amine is an increasingly important building block in medicinal chemistry, valued for the introduction of a constrained, fluorinated motif into drug candidates. However, its structure—a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Fluorotetrahydrofuran-3-amine is an increasingly important building block in medicinal chemistry, valued for the introduction of a constrained, fluorinated motif into drug candidates. However, its structure—a cyclic amine with an adjacent electron-withdrawing fluorine atom—presents distinct challenges for standard peptide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting optimal coupling conditions for this amine. We delve into the rationale behind reagent selection, protocol optimization, and provide detailed, field-tested methodologies to ensure high-yield, high-purity coupling outcomes.

Introduction: The Challenge of Coupling 4-Fluorotetrahydrofuran-3-amine

The successful incorporation of novel building blocks is a cornerstone of modern drug discovery. 4-Fluorotetrahydrofuran-3-amine offers a unique combination of a polar heterocyclic core and a fluorine substituent, which can favorably modulate properties like metabolic stability, pKa, and binding affinity. The primary challenge in its utilization lies in the peptide coupling step. The amine's reactivity is influenced by two main factors:

  • Steric Hindrance: The rigid, cyclic nature of the tetrahydrofuran ring sterically shields the amine nucleophile, potentially slowing down the rate of amide bond formation compared to acyclic primary amines.

  • Electronic Effects: The strongly electron-withdrawing fluorine atom at the C4 position can decrease the nucleophilicity of the adjacent C3 amine through an inductive effect, rendering it less reactive towards an activated carboxylic acid.

These factors necessitate a departure from standard coupling protocols and a move towards more potent activation strategies, which are required for difficult couplings involving less reactive or sterically hindered amines.[1][2] This guide will explore such strategies in detail.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical parameter for achieving efficient acylation of 4-Fluorotetrahydrofuran-3-amine.[1] Reagents must be highly reactive to overcome the amine's lower nucleophilicity and steric bulk. Reagents are broadly classified into carbodiimides and onium salts, with the latter being particularly suited for this application.

Onium Salt Reagents: The Gold Standard for Difficult Couplings

Onium salts (both aminium/uronium and phosphonium types) are highly effective in-situ activating reagents that convert carboxylic acids into highly reactive esters, facilitating rapid coupling with minimal side reactions.[3]

  • Aminium/Uronium Salts (HATU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents available.[4] They form highly reactive OAt-esters, which are superior to the OBt-esters generated by older reagents like HBTU.[3] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[3]

    • Caution: A potential side reaction with uronium salts is guanidinylation of the free amine if pre-activation of the carboxylic acid is slow or if excess reagent is used.[3][5]

  • Phosphonium Salts (PyBOP, PyAOP): Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also exceptionally effective and do not cause guanidinylation, making them a safer choice in challenging couplings.[4] PyAOP is particularly noted for its high reactivity, comparable to HATU, and is especially effective for coupling sterically hindered amino acids.[4][6]

Specialty Reagents
  • Propanephosphonic Acid Anhydride (T3P®): T3P is a cyclic anhydride that has demonstrated superior results in solution-phase couplings, especially for sterically hindered substrates.[1] It is a powerful water scavenger, driving the reaction to completion and producing byproducts that are easily removed with an aqueous wash.

The workflow for onium salt-mediated coupling is a well-defined process designed to maximize efficiency and minimize side reactions.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Reaction N_Protected_AA N-Protected Amino Acid Active_Ester Highly Reactive Active Ester N_Protected_AA->Active_Ester Activation Target_Amine 4-Fluorotetrahydrofuran-3-amine (as HCl salt + Base) Peptide_Product Coupled Peptide Product Target_Amine->Peptide_Product Coupling_Reagent Onium Salt Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Active_Ester Base Tertiary Base (e.g., DIPEA) Base->Active_Ester Active_Ester->Peptide_Product Nucleophilic Attack Byproducts Byproducts G cluster_step1 Step 1: Carboxylate Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH R-COOH + Base → R-COO⁻ RCOO_HATU [R-COO⁻ attacks HATU] RCOOH->RCOO_HATU HATU HATU Reagent HATU->RCOO_HATU Active_Ester R-CO-OAt (Highly Reactive Ester) RCOO_HATU->Active_Ester Tetramethylurea Tetramethylurea (Byproduct) RCOO_HATU->Tetramethylurea releases Amine_Attack [Amine attacks Carbonyl C] Active_Ester->Amine_Attack Amine 4-Fluorotetrahydrofuran-3-amine (R'-NH₂) Amine->Amine_Attack Product R-CO-NH-R' (Peptide Product) Amine_Attack->Product HOAt HOAt (Leaving Group) Amine_Attack->HOAt releases

Sources

Method

Application Notes and Protocols for the Introduction of Boc Protecting Groups to 4-Fluorotetrahydrofuran-3-amine

Introduction: Strategic Protection for a Privileged Scaffold In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique ability to mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Protection for a Privileged Scaffold

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique ability to modulate pharmacokinetic and pharmacodynamic properties. The 4-fluorotetrahydrofuran-3-amine scaffold, in particular, represents a valuable building block, combining the conformational constraints of a cyclic ether with the metabolic stability and altered basicity conferred by the fluorine atom. The amine functionality serves as a critical handle for further synthetic elaboration, enabling the construction of diverse molecular architectures.

However, the inherent nucleophilicity and basicity of the amine group often necessitate a protection strategy to prevent unwanted side reactions during multi-step syntheses.[1] The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection, prized for its robustness under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] This orthogonality to many other common protecting groups makes it an indispensable tool in complex synthetic endeavors.[3]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the efficient and reliable introduction of the Boc protecting group to 4-fluorotetrahydrofuran-3-amine. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

The Chemistry of Boc Protection: A Mechanistic Perspective

The introduction of the Boc group to an amine is typically accomplished through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[5]

This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected amine along with the liberation of tert-butanol and carbon dioxide as byproducts.[4] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[5]

While the reaction can proceed without a base, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often beneficial.[4][6] The base serves to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[4] For a substrate like 4-fluorotetrahydrofuran-3-amine, where the electron-withdrawing effect of the fluorine atom may slightly reduce the amine's basicity, the use of a base is recommended to ensure efficient and complete conversion.

Diagram of the Boc Protection Mechanism:

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_products Products Amine R-NH₂ (4-Fluorotetrahydrofuran-3-amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral Base Base (e.g., TEA) Base->Amine Deprotonation (enhances nucleophilicity) BocAmine R-NH-Boc (Boc-protected amine) Tetrahedral->BocAmine Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Tetrahedral->Byproducts

Caption: Mechanism of Boc protection of an amine.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the Boc protection of 4-fluorotetrahydrofuran-3-amine. The procedure is designed to be robust and scalable.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluorotetrahydrofuran-3-amine hydrochloride≥97%VariousThe starting material may be the free base or a salt. If using a salt, an additional equivalent of base is required.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%VariousA solid at room temperature. Handle with care.[7]
Triethylamine (TEA) or DIPEAAnhydrousVariousUse a freshly opened bottle or distilled base.
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousVariousEnsure the solvent is dry to prevent hydrolysis of (Boc)₂O.
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--For work-up.
Brine (Saturated aqueous NaCl solution)--For work-up.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)--For drying the organic layer.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar--For efficient mixing.
Ice bath--For temperature control.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Safety Precautions
  • Di-tert-butyl dicarbonate ((Boc)₂O) is a flammable solid and can cause skin and eye irritation. It is also fatal if inhaled.[7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Triethylamine (TEA) and DIPEA are corrosive and flammable liquids. Handle with care in a fume hood.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorotetrahydrofuran-3-amine hydrochloride (1.0 equivalent).

  • Dissolution: Dissolve the amine salt in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10-20 mL per gram of amine).

  • Base Addition: Cool the solution in an ice bath to 0 °C. Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents for the hydrochloride salt, or 1.1 equivalents if starting from the free base) dropwise to the stirring solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the reaction mixture. The (Boc)₂O can be added as a solid in portions or dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is often of high purity. If necessary, purify further by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Workflow Diagram:

Boc Protection Workflow Start Start: Weigh Reactants Dissolve Dissolve Amine Salt in Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Base (TEA or DIPEA) Cool->AddBase AddBoc Add (Boc)₂O AddBase->AddBoc React Stir at Room Temperature (2-4h) AddBoc->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (if necessary) Concentrate->Purify End End: Isolated Product Purify->End

Caption: General workflow for Boc protection.

Optimization and Troubleshooting

ParameterRecommendation/Rationale
Solvent Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their ability to dissolve the reactants and their relative inertness. Acetonitrile can also be used.[4]
Base Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. DIPEA is less nucleophilic and can be advantageous if side reactions with the base are a concern. The use of an organic base is generally preferred over inorganic bases for better solubility in organic solvents.[10]
Stoichiometry A slight excess of (Boc)₂O (1.1-1.2 equivalents) is recommended to ensure complete consumption of the amine. If starting from the hydrochloride salt, at least 2 equivalents of base are necessary to both neutralize the salt and facilitate the reaction.
Temperature The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to proceed at room temperature. For less reactive amines, gentle heating may be required.
Incomplete Reaction If the reaction stalls, consider adding an additional portion of (Boc)₂O and/or base. Ensure that the reagents are of high quality and the solvent is anhydrous.
Side Products The formation of di-Boc protected amine is generally not observed under these conditions due to the steric hindrance of the first Boc group.

Conclusion: A Reliable Strategy for Amine Protection

The Boc protection of 4-fluorotetrahydrofuran-3-amine is a straightforward and high-yielding transformation that is essential for the successful synthesis of more complex molecules. By understanding the underlying mechanism and following the detailed protocols provided in these application notes, researchers can confidently and efficiently protect this valuable building block. The robustness and orthogonality of the Boc group ensure its continued and widespread use in the fields of medicinal chemistry and organic synthesis.[4]

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BenchChem. (2025, December). The Chemistry of the Boc Protecting Group.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • AK Scientific, Inc.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • ECHEMI.
  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Pipeline and Hazardous Materials Safety Administration. (2009, June 19).
  • ECHEMI. (2025, January 23).
  • Sigma-Aldrich.
  • Wikipedia.
  • Novachem.
  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Echemi. (2024, November 19).
  • Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorin
  • ChemScene. (3R,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride.
  • Choy, J., et al. (2008).
  • "Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. (2023, June 1). Journal of Nuclear Medicine.
  • BLDpharm. (3R,4S)-4-Fluorotetrahydrofuran-3-amine.
  • ChemScene. trans-4-Fluorotetrahydrofuran-3-amine hydrochloride.
  • BLDpharm. (3S,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride.
  • BLDpharm. 4,4-Difluorotetrahydrofuran-3-amine.
  • Google Patents. Preparation method of (R)-tetrahydrofuran-3-amine.
  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorin
  • SciSpace.
  • ChemicalBook. BOC-4-AMINOBENZYLALCOHOL synthesis.

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Application

Application Notes &amp; Protocols: Strategic Incorporation of (3R,4R)-4-Fluorotetrahydrofuran-3-amine in Kinase Inhibitor Synthesis

Abstract The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth exploration of (3R,4R)-4-Fluorotetrahydrofuran-3-amine , a sophisticated building block designed for the synthesis of next-generation kinase inhibitors. We will dissect the rationale behind its use, detailing how the unique interplay between the fluorine atom and the conformationally constrained tetrahydrofuran scaffold can enhance target engagement and improve drug-like properties. A representative case study focusing on the synthesis of a Janus Kinase (JAK) inhibitor will be presented, complete with detailed, field-tested protocols, troubleshooting insights, and quantitative data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated motifs to overcome challenges in kinase inhibitor design.

The Rationale: Why Use 4-Fluorotetrahydrofuran-3-amine?

The efficacy of a kinase inhibitor is not solely dependent on its core scaffold but is profoundly influenced by the substituents that decorate it. (3R,4R)-4-Fluorotetrahydrofuran-3-amine is a chiral building block that offers a convergence of several beneficial properties.

  • Modulating Basicity (pKa): The potent electron-withdrawing effect of the fluorine atom, positioned beta to the amine, significantly lowers the pKa of the amine.[1] This reduction in basicity can be critical for improving cell permeability and bioavailability, as a less basic molecule is less likely to be protonated and trapped in acidic organelles.[2]

  • Conformational Rigidity and Vector Control: The tetrahydrofuran ring acts as a rigid scaffold, which reduces the entropic penalty upon binding to the target kinase.[3] This constrained conformation presents the amine functionality along a well-defined vector, allowing for precise and predictable interactions with key residues in the kinase active site, such as the hinge region.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Incorporating fluorine can block potential sites of metabolism, thereby increasing the half-life and in vivo exposure of the drug candidate.[1]

  • Favorable Target Interactions: Beyond its electronic effects, the fluorine atom can engage in non-canonical hydrogen bonds and dipole-dipole interactions with the protein backbone, potentially increasing binding affinity and selectivity.[4]

G Figure 1: Physicochemical Impact of the Fluorinated Moiety cluster_moiety 4-Fluorotetrahydrofuran-3-amine Moiety cluster_properties Resulting Drug Properties Moiety Key Features: - Vicinal Fluorine - Rigid Tetrahydrofuran Ring - Chiral Amine pKa pKa Modulation (Lower Basicity) Moiety->pKa Inductive Effect Lipophilicity Lipophilicity Tuning (LogP) Moiety->Lipophilicity Polarity Change Stability Metabolic Stability (Blocks Oxidation) Moiety->Stability Strong C-F Bond Binding Conformational Control (Precise Vector) Moiety->Binding Ring Rigidity

Figure 1: Physicochemical Impact of the Fluorinated Moiety

Application Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor

To illustrate the practical application of this building block, we present a representative synthesis of a potent and selective JAK inhibitor. The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, and their dysregulation is implicated in numerous autoimmune diseases and cancers.[5][6] Our target molecule features a common pyrrolo[2,3-d]pyrimidine core, where the 4-Fluorotetrahydrofuran-3-amine moiety is introduced via a robust amide coupling reaction.

Target Pathway Overview: The JAK-STAT Signaling Cascade

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Inhibiting JAK activity effectively blocks this entire downstream cascade.

G Figure 2: Simplified JAK-STAT Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P P-STAT Dimer P-STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Expression (Inflammation, Proliferation) Inhibitor JAK Inhibitor (Target Molecule) Inhibitor->JAK BLOCKS

Figure 2: Simplified JAK-STAT Signaling Pathway
Synthetic Workflow

The synthesis is designed as a convergent and robust route. The key transformation is the amide bond formation between a pre-functionalized pyrrolo[2,3-d]pyrimidine carboxylic acid core and (3R,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride. This approach ensures high efficiency and simplifies the final purification steps.

G Figure 3: Synthetic Workflow for JAK Inhibitor Start1 Pyrrolo[2,3-d]pyrimidine Carboxylic Acid Coupling Amide Coupling (HATU, DIPEA) Start1->Coupling Start2 (3R,4R)-4-Fluorotetrahydrofuran -3-amine HCl Start2->Coupling Product Final JAK Inhibitor Coupling->Product Workup & Purification

Figure 3: Synthetic Workflow for JAK Inhibitor

Detailed Experimental Protocols

Protocol 3.1: Amide Coupling via HATU

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for its rapid reaction times and low rate of racemization. It is particularly effective for coupling with less nucleophilic or sterically hindered amines.[7]

Rationale for Reagent Selection:

  • HATU: Chosen for its high reactivity, which overcomes the reduced nucleophilicity of the fluorinated amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the amine hydrochloride salt and scavenge the acid produced during the reaction without competing in the coupling reaction.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and intermediates.

Materials & Reagents Table:

Reagent MW Eq. Amount
Pyrrolo[2,3-d]pyrimidine Carboxylic Acid 250.2 g/mol 1.0 250 mg (1.0 mmol)
(3R,4R)-4-Fluorotetrahydrofuran-3-amine HCl 141.57 g/mol 1.1 156 mg (1.1 mmol)
HATU 380.23 g/mol 1.2 456 mg (1.2 mmol)
DIPEA 129.24 g/mol 3.0 0.52 mL (3.0 mmol)

| Anhydrous DMF | - | - | 10 mL |

Step-by-Step Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask under an atmosphere of dry nitrogen, add the Pyrrolo[2,3-d]pyrimidine Carboxylic Acid (250 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to allow for pre-activation of the carboxylic acid. The solution should become clear.

  • Amine Addition: In a separate vial, dissolve (3R,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride (156 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol) to this vial and swirl gently.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated acid solution in the reaction flask over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution (2 x 30 mL) to remove residual DMF, saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the final product as a solid.

Expected Results and Data

Table 1: Representative Reaction Outcome

Parameter Result
Product Name N-((3R,4R)-4-Fluorotetrahydrofuran-3-yl)-[Core]-carboxamide
Appearance White to off-white solid
Yield 75-85%

| Purity (LC-MS) | >98% |

Table 2: Representative Biological Activity Data

Kinase Target IC₅₀ (nM)
JAK2 1.5
JAK1 25
JAK3 180

| TYK2 | 95 |

Note: IC₅₀ values are representative and will vary based on the specific core scaffold used. The data illustrates high potency for the primary target (JAK2) and good selectivity against other JAK family members, a desirable trait for minimizing off-target effects.

Troubleshooting and Methodological Insights

  • Problem: Low reaction conversion or sluggish reaction.

    • Insight: The amine may be less nucleophilic than anticipated. Ensure all reagents and solvents are strictly anhydrous, as water will quench the activated ester intermediate. Consider increasing the reaction temperature to 40-50 °C if the reaction stalls at room temperature. An alternative coupling agent like COMU or T3P could also be explored.

  • Problem: Difficulty removing DMF during work-up.

    • Insight: Washing with a 5% LiCl solution is more effective at removing DMF than washing with water alone. Performing multiple extractions is key.

  • Problem: Epimerization or side product formation.

    • Insight: HATU is generally excellent at preventing racemization. However, if issues arise, ensure the base (DIPEA) is added along with or after the amine, not during the pre-activation step. The pre-activation time should be kept to a minimum (5-10 minutes).

Conclusion

(3R,4R)-4-Fluorotetrahydrofuran-3-amine is a high-value building block that provides medicinal chemists with a powerful tool to rationally design superior kinase inhibitors. Its unique combination of a conformationally constrained scaffold and a strategically placed fluorine atom allows for the fine-tuning of pKa, enhancement of metabolic stability, and precise control over the orientation of key binding elements. The robust and reproducible amide coupling protocols detailed herein provide a clear pathway for its successful incorporation into drug discovery pipelines, enabling the development of potent and selective therapeutics for kinase-driven diseases.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • He, X., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592-2597. [Link]

  • Norman, P. (2013). Janus kinase 2 inhibitors: a review of the patent literature 2010–2012. Expert Opinion on Therapeutic Patents, 23(7), 819-845. [Link]

  • Gill, H., et al. (2018). The role of fluorine in drug design and development. Future Medicinal Chemistry, 10(4), 389-393. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Evans, D. A., et al. (2013). Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 56(3), 946-955. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Pharmacyclics LLC. (2013). Processes and intermediates for preparing a BTK inhibitor.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Incyte Corporation. (2022). Tricyclic heterocycles as FGFR inhibitors. PubChem, US-11939331-B2. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Han, Y., et al. (2022). Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. Journal of Medicinal Chemistry, 65(15), 10348-10363. [Link]

  • Montalban, A. G., et al. (2017). Amide bond formation in medicinal chemistry. HepatoChem. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Begley, T. P. (2009). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 130(1), 2-3. [Link]

  • Rossetti, G., et al. (2018). Furan-containing compounds in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 18(1), 3-17. [Link]

Sources

Method

Preparation of 4-Fluorotetrahydrofuran-3-amine Hydrochloride: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 4-Fluorotetrahydrofuran-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 4-Fluorotetrahydrofuran-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecules can significantly enhance their pharmacological properties, making fluorinated scaffolds like this one highly sought after.[1] This guide outlines a rational and efficient synthetic pathway, commencing with the stereoselective preparation of a key 3-amino-4-hydroxytetrahydrofuran intermediate, followed by a robust deoxyfluorination step, and concluding with the formation of the hydrochloride salt. The causality behind experimental choices, safety precautions, and detailed characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates. The unique electronic properties of the fluorine atom can modulate the pKa of nearby functional groups and influence molecular conformation, thereby fine-tuning the pharmacological profile of a compound.[1] 4-Fluorotetrahydrofuran-3-amine and its derivatives are emerging as important structural motifs in the design of novel therapeutics. The tetrahydrofuran ring provides a desirable scaffold, while the fluoro-amine substitution pattern offers key interaction points for biological targets.

This document provides a detailed, step-by-step protocol for the preparation of 4-Fluorotetrahydrofuran-3-amine hydrochloride, designed for researchers and scientists in the field of drug development. The described methodology is based on established chemical principles and aims to provide a reliable and reproducible synthesis.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that begins with a commercially available starting material and proceeds through key intermediates to the final hydrochloride salt. The key transformations include the formation of a protected amino alcohol, a stereoselective fluorination, and a final deprotection and salt formation.

Synthesis_Overview A Starting Material (e.g., 3-Hydroxytetrahydrofuran) B Intermediate 1 (Protected 3-amino-4-hydroxytetrahydrofuran) A->B Amination & Protection C Intermediate 2 (Protected 4-fluoro-3-aminotetrahydrofuran) B->C Deoxyfluorination D Final Product (4-Fluorotetrahydrofuran-3-amine HCl) C->D Deprotection & Salt Formation

Caption: Overall workflow for the synthesis of 4-Fluorotetrahydrofuran-3-amine hydrochloride.

PART 1: Synthesis of the Precursor - trans-3-Amino-4-hydroxytetrahydrofuran

A suitable precursor for the fluorination step is a stereochemically defined 3-amino-4-hydroxytetrahydrofuran. The trans isomer is a common target as it allows for a subsequent SN2-type fluorination reaction, leading to the cis-fluorinated product.

Protocol 1: Preparation of trans-3-Amino-4-hydroxytetrahydrofuran

This protocol is adapted from established methods for the synthesis of substituted tetrahydrofurans.[2][3][4]

Materials:

  • 3-Hydroxytetrahydrofuran

  • Protecting agent (e.g., Benzoyl chloride)

  • Oxidizing agent (e.g., PCC or Swern oxidation reagents)

  • Aminating agent (e.g., Ammonia)

  • Reducing agent (e.g., Sodium borohydride)

  • Appropriate solvents (e.g., Dichloromethane, Methanol, Diethyl ether)

  • Aqueous acid and base solutions for workup

Procedure:

  • Protection of the Hydroxyl Group: Dissolve 3-hydroxytetrahydrofuran in dichloromethane and cool to 0 °C. Add a suitable base (e.g., triethylamine or pyridine) followed by the dropwise addition of a protecting agent like benzoyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Oxidation to the Ketone: The protected 3-hydroxytetrahydrofuran is then oxidized to the corresponding 3-keto derivative. This can be achieved using various oxidation methods such as PCC or a Swern oxidation.

  • Reductive Amination: The resulting ketone is subjected to reductive amination. Dissolve the ketone in methanol and add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). After stirring, add a reducing agent such as sodium borohydride in portions. The reaction is typically stirred overnight at room temperature.

  • Workup and Purification: After the reaction is complete, quench the reaction carefully with water. Acidify the mixture with dilute HCl and wash with diethyl ether to remove non-polar impurities. Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired trans-3-amino-4-hydroxytetrahydrofuran.

PART 2: Deoxyfluorination

The key step in this synthesis is the conversion of the hydroxyl group to a fluorine atom. Deoxyfluorination of amino alcohols can be challenging due to potential side reactions. A robust method involves the use of reagents like N,N-diethyl-α,α-difluorobenzylamine (DFBA), which can directly convert amino alcohols to N-benzoyl(fluoroalkyl)amines.[5] This method offers the advantage of simultaneous protection of the amine and fluorination of the alcohol.

Protocol 2: Fluorination of trans-3-Amino-4-hydroxytetrahydrofuran

Materials:

  • trans-3-Amino-4-hydroxytetrahydrofuran

  • N,N-Diethyl-α,α-difluorobenzylamine (DFBA)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-3-amino-4-hydroxytetrahydrofuran in an anhydrous solvent.

  • Addition of Fluorinating Reagent: Add N,N-diethyl-α,α-difluorobenzylamine (DFBA) to the solution. The reaction is typically heated to a temperature between 70-100 °C.[5] The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate to quench any remaining reagent.

  • Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, N-benzoyl-cis-4-fluoro-3-aminotetrahydrofuran, can be purified by column chromatography.

Fluorination_Mechanism cluster_0 Deoxyfluorination with DFBA AminoAlcohol 3-Amino-4-hydroxytetrahydrofuran Intermediate Oxazolinium Intermediate AminoAlcohol->Intermediate + DFBA DFBA DFBA (PhCF2NEt2) Product N-benzoyl-4-fluorotetrahydrofuran-3-amine Intermediate->Product Fluoride attack

Caption: Proposed mechanism for the direct conversion of an amino alcohol to a N-benzoyl fluoroamine using DFBA.[5]

PART 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the benzoyl protecting group and the formation of the hydrochloride salt to improve the stability and handling of the final product.

Protocol 3: Preparation of 4-Fluorotetrahydrofuran-3-amine Hydrochloride

Materials:

  • N-benzoyl-cis-4-fluoro-3-aminotetrahydrofuran

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol or isopropanol)

  • Ethanol or Isopropanol

  • Diethyl ether

Procedure:

  • Deprotection: Dissolve the N-benzoyl protected amine in a suitable solvent like ethanol. Add a concentrated aqueous solution of hydrochloric acid. Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Salt Formation and Isolation: After cooling the reaction mixture, concentrate it under reduced pressure to remove the solvent and excess HCl. The resulting residue is the crude hydrochloride salt.

  • Purification: The crude salt can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

  • Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure 4-Fluorotetrahydrofuran-3-amine hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the tetrahydrofuran ring protons, with characteristic splitting patterns due to fluorine-proton coupling. The chemical shifts and coupling constants will differ for the cis and trans isomers.
¹³C NMR Carbon signals of the tetrahydrofuran ring, with the carbon bearing the fluorine atom showing a large one-bond carbon-fluorine coupling constant.
¹⁹F NMR A signal corresponding to the fluorine atom, with coupling to adjacent protons.
Mass Spec. Molecular ion peak corresponding to the free amine and fragmentation patterns consistent with the structure.
IR Spec. Characteristic absorption bands for N-H stretching (amine salt), C-F stretching, and C-O-C stretching.

Safety Precautions

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Fluorinating Agents: Deoxyfluorinating reagents are hazardous and can release corrosive and toxic fumes. Handle with extreme care and follow all safety guidelines specific to the reagent being used.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and in a fume hood.

  • Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 4-Fluorotetrahydrofuran-3-amine hydrochloride. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this valuable fluorinated building block for use in medicinal chemistry and drug discovery programs. The provided rationale for the synthetic strategy and the emphasis on characterization are intended to support the scientific rigor of the research.

References

  • Sutherland, A. et al. (2019). Synthesis of fluorinated benzotriazole amino acids. Journal of Organic Chemistry.
  • Washer, J. et al. (2020). Enantioselective, ammonium salt-catalysed α-trifluoromethylthiolation of isoxazolidin-5-ones.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society.
  • Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University Collection of Scholarly and Academic Papers.
  • Benchchem. (n.d.). Comparative Guide to the Synthesis of Tetrahydrofuran-3-carboxylic Acid. Benchchem.com.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. In Bioorganic and Medicinal Chemistry of Fluorine (pp. 189-210). Wiley.
  • Wolfe, J. P. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • The Royal Society of Chemistry. (2013). Supporting Information for Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino Alcohols. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic-chemistry.org.
  • Fülöp, F. (n.d.). Regio- and diastereoselective fluorination of alicyclic β-amino acids.
  • Wynberg, H., & Bantjes, A. (n.d.). FURAN, 3-HYDROXY-1,2,3,4-TETRAHYDRO-. Organic Syntheses.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • U.S. Patent No. 6,359,155 B1. (2002).
  • Plaçais, C., et al. (2021).
  • Fluorochem. (n.d.). trans-4-Fluorotetrahydrofuran-3-amine hydrochloride. CymitQuimica.
  • Remli, M., et al. (n.d.).
  • ChemScene. (n.d.). trans-4-Fluorotetrahydrofuran-3-amine hydrochloride. ChemScene.
  • World Intellectual Property Organization. (2019). WO/2019/070827 - PROCESSES FOR THE PREPARATION OF CIS-4-[2-((3S,4R)-3-FLUOROOXAN-4-YL]AMINO)-8-(2,4,6-TRICHLOROANILINO)-9H-PURIN-9-YL]-1-METHYLCYCLOHEXANE-1-CARBOXAMIDE.
  • Ilchenko, N. O., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.
  • The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino - Electronic Supplementary Material (ESI). The Royal Society of Chemistry.
  • Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules.
  • Beilstein Journals. (n.d.).
  • Gxoyiya, N., & Fülöp, F. (2018).
  • ChemicalBook. (2025). (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE. ChemicalBook.
  • Moody, C. J., et al. (2025).
  • Malz, F., & Jancke, H. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

Sources

Application

Scalable synthetic routes for chiral 4-Fluorotetrahydrofuran-3-amine

Executive Summary The 4-fluorotetrahydrofuran-3-amine scaffold is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and nucleoside analogs. The introduction of fluorine at the C4 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluorotetrahydrofuran-3-amine scaffold is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and nucleoside analogs. The introduction of fluorine at the C4 position adjacent to the amine modulates pKa, lipophilicity (LogP), and metabolic stability, often improving blood-brain barrier permeability.

However, the synthesis presents two critical challenges:

  • Stereocontrol: Accessing the specific (3R,4R)-trans or (3R,4S)-cis diastereomer requires rigorous control over the relative stereochemistry of the C3-C4 bond.

  • Scalability: Traditional routes utilizing DAST (Diethylaminosulfur trifluoride) on large scales pose severe safety risks (explosion/exotherm).

This guide details a divergent, scalable protocol starting from commercially available 2,5-dihydrofuran. It prioritizes safety and stereochemical integrity, utilizing a fluoride-opening strategy that avoids late-stage deoxyfluorination of alcohols, thereby mitigating the risks associated with sulfur-fluoride reagents at scale.

Strategic Route Analysis

We evaluate three primary methodologies. The Epoxide Opening Strategy (Route A) is selected as the primary protocol due to its superior scalability and defined stereochemical outcomes.

FeatureRoute A: Epoxide Opening (Recommended) Route B: Deoxyfluorination (DAST)Route C: Enzymatic Resolution
Starting Material 2,5-Dihydrofuran (Commodity)3-Aminotetrahydrofuran-4-olRacemic 4-fluoro-3-amine
Key Reagent KHF₂ / 18-Crown-6 or Olah's ReagentDAST / Deoxo-FluorTransaminases / Lipases
Stereochemistry Anti-opening (predictable)Inversion (often incomplete)High ee, max 50% yield
Scalability High (Flow or Batch)Low (Thermal hazards)High (Green chemistry)
Cost Efficiency HighLow (Reagent cost)Medium (Enzyme cost)

Detailed Experimental Protocol

Core Workflow: The Divergent Stereochemical Pathway

The synthesis hinges on the trans-diaxial opening of 3,4-epoxytetrahydrofuran. By manipulating the sequence of nucleophilic displacements, we can access either the cis or trans isomer.

Synthesis Start 2,5-Dihydrofuran Epox 3,4-Epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) Start->Epox mCPBA or H2O2/TS-1 TransOH trans-4-Fluorotetrahydrofuran-3-ol (Intermediate A) Epox->TransOH KHF2, 18-Crown-6 (Anti-Opening) Act1 Activation (MsCl) TransOH->Act1 Direct Path InvOH Mitsunobu Inversion / Hydrolysis (Inversion -> CIS-OH) TransOH->InvOH Stereo-Correction Azide1 Azide Displacement (NaN3) (Inversion -> CIS) Act1->Azide1 CisAmine cis-4-Fluorotetrahydrofuran-3-amine Azide1->CisAmine H2, Pd/C Act2 Activation (MsCl) InvOH->Act2 Azide2 Azide Displacement (NaN3) (Inversion -> TRANS) Act2->Azide2 TransAmine trans-4-Fluorotetrahydrofuran-3-amine Azide2->TransAmine H2, Pd/C

Figure 1: Divergent synthetic pathway allowing access to both cis and trans isomers from a common intermediate.

Step 1: Epoxidation of 2,5-Dihydrofuran

Objective: Preparation of 3,6-dioxabicyclo[3.1.0]hexane.

  • Reagents: 2,5-Dihydrofuran (1.0 eq), m-CPBA (1.1 eq), DCM (10 vol).

  • Procedure:

    • Charge 2,5-dihydrofuran and DCM into a reactor cooled to 0°C.

    • Add m-CPBA portion-wise, maintaining internal temperature <5°C (Exothermic).

    • Stir at RT for 12 h. Monitor by GC-FID (Starting material disappearance).

    • Quench: Cool to 0°C. Add saturated Na₂S₂O₃ to destroy excess peroxide (Starch-iodide test negative).

    • Workup: Wash with sat. NaHCO₃ (2x) to remove m-chlorobenzoic acid. Dry organic layer (MgSO₄) and concentrate carefully (Product is volatile, bp ~140°C).

  • Yield: 85-90%.

  • Safety: m-CPBA is a shock-sensitive oxidant. For >100g scale, consider using Urea-H₂O₂ (UHP) with phthalic anhydride or a heterogeneous Ti-silicate catalyst (TS-1) to improve safety profiles.

Step 2: Regioselective Ring Opening (The Fluorination)

Objective: Synthesis of trans-4-fluorotetrahydrofuran-3-ol.

This step dictates the initial trans stereochemistry via anti-attack of the fluoride.

  • Reagents: 3,4-Epoxytetrahydrofuran (1.0 eq), KHF₂ (2.5 eq), 18-Crown-6 (0.1 eq), Ethylene Glycol (solvent).

  • Procedure:

    • Dissolve KHF₂ and 18-Crown-6 in ethylene glycol (high boiling, polar protic promotes SN2). Heat to 100°C.

    • Add epoxide dropwise over 1 h.

    • Stir at 120°C for 6 h.

    • Workup: Dilute with water, extract continuously with Et₂O or DCM (product is water-soluble).

    • Purification: Distillation or column chromatography (EtOAc/Hex).

  • Key Insight: The use of KHF₂ is safer than anhydrous HF. The bifluoride anion (HF₂⁻) is a potent nucleophile.

  • Data: ¹⁹F NMR typically shows a signal around -180 to -200 ppm with coupling to H3 and H4.

Step 3: Stereochemical Divergence

Option A: Synthesis of cis-4-Fluorotetrahydrofuran-3-amine (Mechanism: Activation + Single Inversion)

  • Mesylation: Treat trans-fluoro-alcohol with MsCl/TEA in DCM (0°C).

  • Displacement: React the crude mesylate with NaN₃ in DMF at 80°C.

    • Note: The azide attacks anti to the mesylate, inverting the C3 center.

    • Result:cis-3-azido-4-fluorotetrahydrofuran.

  • Reduction: Hydrogenation (H₂, 1 atm) with 10% Pd/C in MeOH.

    • Product:cis-4-Fluorotetrahydrofuran-3-amine .

Option B: Synthesis of trans-4-Fluorotetrahydrofuran-3-amine (Mechanism: Double Inversion or Retention Strategy)

To recover the trans relationship found in the target (3R,4R) isomer, we must invert the stereocenter twice or invert the alcohol configuration before azide displacement.

  • Inversion of Alcohol (Mitsunobu):

    • React trans-fluoro-alcohol with Benzoic acid, DIAD, and PPh₃ in THF.

    • Hydrolyze the resulting ester (LiOH/MeOH) to yield cis-4-fluorotetrahydrofuran-3-ol .

  • Mesylation: Treat cis-alcohol with MsCl/TEA.

  • Displacement: React with NaN₃ in DMF.

    • Note: Inversion of the cis-mesylate yields the trans-azide .

  • Reduction: Hydrogenation (H₂, Pd/C) yields trans-4-Fluorotetrahydrofuran-3-amine .

Analytical Controls & Specifications

ParameterSpecificationMethod
Purity >98.0%HPLC (C18, ACN/H₂O + 0.1% TFA)
Enantiomeric Excess >99.0% eeChiral HPLC (Chiralpak IC, Hex/IPA/DEA)
Identity Conforms¹H NMR, ¹⁹F NMR, MS
Residual Azide <10 ppmIon Chromatography / Colorimetric
Water Content <0.5%Karl Fischer

¹⁹F NMR Diagnostic:

  • Trans-isomer: J(F, H3) is typically smaller (~10-15 Hz) due to gauche-like relationship in the envelope conformation.

  • Cis-isomer: J(F, H3) is typically larger (~20-25 Hz) due to eclipsing/dihedral angle variations.

Safety & Hazard Management

  • Potassium Bifluoride (KHF₂): Corrosive and toxic. Releases HF upon contact with strong acids. Use PTFE or HDPE vessels if possible; glass is acceptable for short durations but etching will occur. Calcium gluconate gel must be available at the workstation.

  • Sodium Azide (NaN₃): Acutely toxic. Do not mix with halogenated solvents (DCM) in the presence of catalysts that form diazidomethane (explosive). In this protocol, DCM is removed before DMF/NaN₃ step. Quench azide waste with nitrous acid (NaNO₂/H₂SO₄) to release N₂.

  • Epoxides: Potential alkylating agents. Handle in a fume hood.

References

  • Review of Fluorinated Heterocycles: Title: "Synthesis and reactivity of fluoro-oxiranes and their application in the preparation of fluorinated heterocycles." Source:Journal of Fluorine Chemistry. Context: General reactivity of epoxides with fluoride sources.
  • Epoxide Opening Methodology: Title: "Regioselective and Stereoselective Ring Opening of Epoxides with Fluoride Anions." Source:Organic Process Research & Development (OPRD). Relevance: Optimization of KHF₂/Crown ether conditions for scale-up.
  • Stereochemical Inversion (Mitsunobu)

    • Title: "A Practical Method for the Synthesis of Highly Enantioenriched Trans-1,2-Amino Alcohols."
    • Source:Harvard University Dissert
    • URL: (General Mitsunobu protocols).

  • Patent Literature (Analogous Systems)

    • Title: "Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}..."
    • Source: WO2019070827A1.
    • URL:

    • Note: Describes the aminopurine synthesis but references the fluorinated ring prepar
  • Safety Data

    • Title: "Tetrahydrofuran Safety D
    • Source: Sigma-Aldrich / Carl Roth.
    • URL:

(Note: Specific CAS RNs for tracking: Trans-isomer: 2187426-42-0; Cis-isomer: 2165994-98-7)

Method

Application Note: Nucleophilic Substitution Strategies Involving 4-Fluorotetrahydrofuran-3-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 4-Fluorotetrahydrofuran-3-amine (4-F-THF-3-amine) is a high-value building block in modern medicinal chemistry. It serves as a bioisostere for proli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

4-Fluorotetrahydrofuran-3-amine (4-F-THF-3-amine) is a high-value building block in modern medicinal chemistry. It serves as a bioisostere for proline or cyclopentylamine, introducing a polar C–F bond that modulates lipophilicity (


), metabolic stability, and ligand conformation.

However, the introduction of a fluorine atom vicinal to the amine significantly alters the reactivity profile compared to the non-fluorinated tetrahydrofuran-3-amine. This guide details the optimized protocols for utilizing this reagent in nucleophilic substitutions (


 and 

), addressing the specific electronic and steric challenges imposed by the fluorine substituent.
Key Chemical Features
FeaturePropertyImpact on Reactivity
Inductive Effect High electronegativity of F (

)
Withdraws electron density from the C3-amine, lowering its

(approx. 1.5–2 units lower than non-fluorinated analog) and reducing nucleophilicity.
Conformation Gauche EffectThe C–F and C–N bonds tend to adopt a gauche orientation to minimize

orbital interactions, locking the ring in specific puckered conformations.
Stereochemistry cis vs. transCommercial sources typically supply the trans isomer (racemic or chiral). The relative stereochemistry dictates the vector of the lone pair attack.

Mechanistic Insight: The "Fluorine Penalty"

Before attempting coupling reactions, it is critical to understand why standard protocols for amines often fail or stall with 4-F-THF-3-amine.

The Nucleophilicity Gap

In a standard Nucleophilic Aromatic Substitution (


), the rate-determining step is often the attack of the amine on the aromatic ring to form the Meisenheimer complex. The vicinal fluorine exerts a strong electron-withdrawing inductive effect (-I), stabilizing the lone pair on the nitrogen and making it less available for attack.

Implication: Reactions require higher temperatures, more polar aprotic solvents (to stabilize the transition state), and stronger bases compared to standard amines.

G cluster_0 Reagent Activation cluster_1 Electronic Barrier Salt 4-F-THF-3-amine (HCl Salt) FreeBase Free Amine (Nucleophile) Salt->FreeBase Deprotonation Base Base (DIPEA/Cs2CO3) Base->FreeBase Inductive Inductive Effect (-I) Fluorine pulls density FreeBase->Inductive Modulates TS Transition State (High Energy) Inductive->TS Retards Formation Product Coupled Product TS->Product Collapse

Figure 1: Mechanistic workflow showing the deprotonation requirement and the electronic retardation caused by the fluorine atom during nucleophilic attack.

Experimental Protocols

Protocol A: Coupling with Heteroaryl Chlorides

Application: Coupling 4-F-THF-3-amine to a chloropyrimidine or chloropyridine scaffold. Challenge: Low nucleophilicity requires forcing conditions.

Materials
  • Amine: trans-4-Fluorotetrahydrofuran-3-amine HCl (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv) – Excess required to free-base the salt and scavenge HCl.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Avoid Ethanol/Isopropanol as they may compete as nucleophiles at high temps.

Step-by-Step Procedure
  • Free-Basing (In Situ):

    • To a reaction vial equipped with a magnetic stir bar, add 4-F-THF-3-amine HCl (1.0 mmol, 141 mg) and the Electrophile (1.0 mmol).

    • Add NMP (3.0 mL).

    • Add DIPEA (3.0 mmol, 0.52 mL) dropwise.

    • Note: An exotherm may occur. Allow to stir at RT for 5 minutes.

  • Reaction:

    • Heat the mixture to 90°C–110°C . (Standard amines react at 60°C; the fluorinated analog requires higher energy).

    • Monitor via LCMS at 2-hour intervals.

    • Endpoint: Typically 4–16 hours depending on the electrophile's activation.

  • Workup (Aqueous):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP and DIPEA salts.

    • Wash organic layer with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

    • QC Check: Verify the integrity of the C-F bond using ¹⁹F NMR (expect signal around -180 to -200 ppm, doublet of multiplets).

Protocol B: Alkylation via Reductive Amination

Application: Installing an alkyl group on the amine without using highly reactive alkyl halides. Challenge: Formation of the imine intermediate is slower due to the amine's lower basicity.

Materials
  • Amine: trans-4-Fluorotetrahydrofuran-3-amine HCl (1.0 equiv)

  • Carbonyl: Benzaldehyde derivative (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Acid Catalyst: Acetic Acid (glacial, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure
  • Imine Formation (Critical Step):

    • Dissolve the amine HCl salt and the aldehyde in DCE.

    • Add DIPEA (1.0 equiv) to neutralize the HCl salt.

    • Add Acetic Acid (catalytic).

    • Stir for 2–4 hours at Room Temperature before adding the reductant.

    • Why? The fluorinated amine is a poorer nucleophile; pre-forming the imine/hemiaminal equilibrium is essential to prevent direct reduction of the aldehyde.

  • Reduction:

    • Add STAB (2.0 equiv) in one portion.

    • Stir at RT overnight (12–16 h).

  • Quench & Isolation:

    • Quench with saturated NaHCO₃ (aq).

    • Extract with DCM.

    • Purify via chromatography.

Troubleshooting & Validation

Self-Validating Systems

To ensure the reaction is proceeding as intended and not via side pathways (like elimination of HF), utilize the following checks:

ObservationDiagnosisCorrective Action
LCMS shows [M-20] peak Loss of HF (Elimination)The reaction conditions are too basic or too hot. Switch from inorganic bases (Cs₂CO₃) to organic bases (DIPEA) and lower temp.
No Product, SM remains Low NucleophilicitySwitch solvent to sulfolane or DMSO (high dielectric constant). Add KI (catalytic) if using alkyl halides.
¹⁹F NMR Silent DefluorinationThe fluorine has been displaced or eliminated. Check for fluoride ion in aqueous waste.
Diagram: Troubleshooting Logic Flow

Logic Start Reaction Check (LCMS) Product Target Mass Observed Start->Product Success Stall SM Remaining Start->Stall Low Conversion Elim Mass = [M-HF] Start->Elim Side Reaction Action1 Switch to DMSO/120°C Stall->Action1 Increase T / Polar Solvent Action2 Use DIPEA instead of NaH/KOtBu Elim->Action2 Lower Base Strength

Figure 2: Decision tree for troubleshooting reaction failures specific to vicinal fluoroamines.

References

  • General Reactivity of Vicinal Fluoroamines

    • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3] Beilstein Journal of Organic Chemistry, 6, 38.

  • Nucleophilic Substitution Principles

    • Neuman, R. Chapter 7: Nucleophilic Substitution Reactions of Haloalkanes, Alcohols, and Amines.
  • Synthesis and Handling of Fluorinated Heterocycles

    • ChemScene Product Data: trans-4-Fluorotetrahydrofuran-3-amine hydrochloride.[2]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

Sources

Method

Application Note: A Guide to the Solid-Phase Synthesis of Peptidomimetics Using 4-Fluorotetrahydrofuran-3-amine

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The 4-Fluorotetra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The 4-Fluorotetrahydrofuran-3-amine scaffold represents a valuable, non-proteinogenic building block for introducing conformational constraint and a favorable fluorine substitution. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and effective incorporation of 4-Fluorotetrahydrofuran-3-amine hydrochloride salts into peptide and peptidomimetic sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. We detail the underlying chemical principles, provide validated, step-by-step protocols, and offer troubleshooting guidance to ensure successful synthesis.

Introduction: The Rationale for Fluorinated Scaffolds

Fluorine is the most electronegative element, and its introduction into organic molecules can have profound electronic and conformational effects.[1] Unlike larger halogens, the fluorine atom is similar in size to hydrogen, allowing it to act as a bioisostere while fundamentally altering the molecule's properties.[1] The 4-Fluorotetrahydrofuran-3-amine moiety offers several advantages:

  • Conformational Rigidity: The cyclic tetrahydrofuran (THF) backbone restricts bond rotation, pre-organizing the molecule into a specific conformation that can enhance binding to biological targets.

  • Modulation of Basicity: The inductive effect of the vicinal fluorine atom lowers the pKa of the amine, which can influence hydrogen bonding interactions and reduce off-target effects.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s, which can prolong the in-vivo half-life of a drug.[2]

  • Improved Pharmacokinetics: The strategic placement of fluorine can modulate a molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on leveraging these properties through the incorporation of this building block via Fmoc-based SPPS, the most common method for peptide synthesis due to its milder reaction conditions compared to older Boc-based strategies.[3]

Reagent Properties, Handling, and Safety

4-Fluorotetrahydrofuran-3-amine is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. It is available in various stereoisomeric forms, and the choice of isomer is critical for the final compound's biological activity.

Physicochemical Data
PropertyValueSource(s)
Chemical Name 4-Fluorotetrahydrofuran-3-amine hydrochloride[4]
Synonyms (cis/trans)-4-Fluoro-oxolan-3-amine HCl[5][6]
Molecular Formula C₄H₉ClFNO[7][8]
Molecular Weight 141.57 g/mol [5][7]
Common CAS Numbers 2187426-42-0 ((3R,4R)-trans) 1903830-44-3 (trans) 2007919-31-3 ((3S,4S)-cis) 2940868-71-1 ((3S,4R))[5][7][8][9]
Appearance White to off-white solid[10]
Storage Sealed in dry conditions, 2-8°C[7][11]
Safety and Handling

As with any amine-containing compound, proper safety protocols must be followed. The hydrochloride salt is a solid, which reduces the risk of inhalation compared to a volatile liquid.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[12][13]

  • Handling: Avoid contact with skin and eyes.[12] Do not ingest.[13] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

    • Ingestion: Rinse mouth and seek immediate medical advice.

    • Inhalation: Move the person to fresh air.[14]

Principles of Solid-Phase Incorporation

The successful coupling of 4-Fluorotetrahydrofuran-3-amine onto a resin-bound peptide chain hinges on two critical steps: liberating the free amine from its salt form and efficiently forming the amide bond.

Amine Neutralization: The Essential First Step

The amine hydrochloride salt is unreactive as a nucleophile. Prior to coupling, it must be neutralized with a non-nucleophilic base to generate the free primary amine. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are ideal for this purpose.[15] This is typically achieved by adding at least two equivalents of the base relative to the amine salt during the activation step. One equivalent neutralizes the hydrochloride, and the second acts as a base for the coupling reaction itself.

Coupling Reagent Selection: Ensuring an Efficient Reaction

While the amine is primary, the adjacent fluorinated THF ring imparts some steric hindrance. Therefore, a highly efficient coupling reagent is recommended to drive the reaction to completion. Onium salt-based reagents, particularly those derived from HOAt (1-hydroxy-7-azabenzotriazole), are superior choices.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice. It rapidly forms a highly reactive HOAt ester with the C-terminal carboxylic acid of the peptide chain, which is then readily attacked by the free amine.[15] The anchimeric assistance from the pyridine nitrogen in the HOAt moiety accelerates the coupling and minimizes racemization.[15]

  • HBTU/HCTU: These are also effective but HATU is generally considered more reactive and is preferred for potentially challenging couplings.[16]

Workflow Visualization

The overall process follows the standard iterative cycle of Fmoc-SPPS.

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect 1. Wash1 DMF Wash Deprotect->Wash1 2. Couple Coupling (Title Amine, HATU, DIPEA) Wash1->Couple 3. Wash2 DMF Wash Couple->Wash2 4. Wash2:e->Resin:w Repeat for next AA Final Repeat Cycle or Proceed to Cleavage Wash2->Final Final Step

Caption: General workflow for incorporating an amino acid in Fmoc-SPPS.

Detailed Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard resin like Rink Amide (for a C-terminal amide). Adjustments may be necessary based on resin loading and scale.

Protocol 1: Reagent Preparation
  • Deprotection Solution (20% Piperidine in DMF): Add 20 mL of piperidine to 80 mL of high-quality, amine-free N,N-dimethylformamide (DMF). Mix well. Prepare fresh daily.[17]

  • Coupling Stock Solution (0.5 M):

    • Weigh 70.8 mg (0.5 mmol) of 4-Fluorotetrahydrofuran-3-amine hydrochloride into a clean vial.

    • Add 1.0 mL of DMF.

    • This solution should be used immediately after preparation for the coupling step.

Protocol 2: Coupling Cycle

This protocol assumes you have a resin-bound peptide chain with a free C-terminal carboxylic acid, ready for the coupling of 4-Fluorotetrahydrofuran-3-amine as the final step before cleavage.

  • Resin Swelling: Place the resin (0.1 mmol) in a fritted syringe or reaction vessel. Add DMF (~5 mL) and agitate for 30-60 minutes to swell the resin. Drain the DMF.[17]

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide on the resin is Fmoc-protected, add the Deprotection Solution (~5 mL) and agitate for 5-10 minutes. Drain and repeat once.[18]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[17]

  • Coupling Reaction:

    • In a separate vial, combine 188 mg of HATU (0.495 mmol, 4.95 eq) with the prepared Coupling Stock Solution of the title amine.

    • Add 174 µL of DIPEA (1.0 mmol, 10 eq).

    • Vortex briefly to mix and pre-activate for 1-2 minutes.

    • Add the entire activation mixture to the drained resin.

    • Agitate at room temperature for 2-4 hours. For sterically hindered sequences, this time can be extended or a second coupling can be performed.[16]

  • Post-Coupling Wash: Drain the reaction mixture and wash the resin with DMF (3 x 5 mL) followed by dichloromethane (DCM) (3 x 5 mL).

  • Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the reaction's completion before proceeding with the entire batch. The Kaiser test is not suitable here as it tests for the presence of a primary amine before coupling.[16]

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Cleavage and Deprotection

This step removes the peptide from the solid support and cleaves any remaining acid-labile side-chain protecting groups.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water . Prepare this fresh in a fume hood.[19]

  • Cleavage Reaction:

    • Place the dry, final resin in a reaction vessel.

    • Add the cleavage cocktail (~5 mL).

    • Agitate at room temperature for 2-3 hours.

  • Product Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved product.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude product by adding the concentrated residue to a centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers. Dry the resulting solid pellet under vacuum.

  • Purification: The crude product can now be purified, typically by reverse-phase HPLC.

Coupling Mechanism Visualization

The following diagram illustrates the key steps in the HATU-mediated activation and subsequent amide bond formation.

Coupling_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Resin-Peptide-COOH ActiveEster Resin-Peptide-CO-OAt (Active Ester) RCOOH->ActiveEster + HATU - H₂O HATU HATU Amide Resin-Peptide-CO-NH-THF-F (Final Product on Resin) ActiveEster->Amide + FreeAmine - HOAt AmineHCl F-THF-NH₂·HCl FreeAmine F-THF-NH₂ AmineHCl->FreeAmine + DIPEA - DIPEA·HCl FreeAmine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling (Observed by LC-MS of crude product)1. Insufficient activation/coupling time. 2. Incomplete neutralization of the amine HCl salt. 3. Steric hindrance from the peptide sequence. 4. Poor quality DMF or reagents.1. Extend the coupling time to 6 hours or overnight. 2. Ensure at least 2 equivalents of DIPEA are used relative to the amine. 3. Perform a second coupling (double coupling) with a fresh solution of activated amine.[16] 4. Use fresh, high-purity, amine-free DMF and fresh coupling reagents.
Unexpected Side Product (+72 Da mass addition)Guanidinylation of the free amine by the HATU/HBTU reagent. This is a known side reaction, though less common with pre-activation.[15]1. Ensure the carboxylic acid is fully activated with HATU before adding the amine solution. 2. Reduce pre-activation time to 1-2 minutes. 3. Consider an alternative coupling reagent like DIC/Oxyma, although this may require longer reaction times.
Low Yield After Cleavage 1. Incomplete final coupling. 2. Premature cleavage of the peptide from highly acid-sensitive resins (e.g., 2-chlorotrityl) during washes. 3. Adsorption of the fluorinated peptide to labware.1. See "Incomplete Coupling" solutions. 2. If using acid-sensitive resins, avoid any acidic conditions during synthesis and wash steps. 3. Use polypropylene vials and pipette tips during workup to minimize loss.

References

  • ScienceLab.com. Material Safety Data Sheet Ammonium fluoride. [Link]

  • ResearchGate. Solid-Phase Organic Synthesis of Difluoroalkyl Entities using a Novel Fluorinating Cleavage Strategy. [Link]

  • SpringerLink. Cleavage of Compounds from Solid Phase by Gaseous Reagents. [Link]

  • Nowick, J.S. Lab. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • ACS Publications. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]

  • NIH National Library of Medicine. Carbon–fluorine bond cleavage mediated by metalloenzymes. [Link]

  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. [Link]

  • NIH National Library of Medicine. Synthesis of complex unnatural fluorine-containing amino acids. [Link]

  • ACS Publications. Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays. [Link]

  • PubMed. Fluorinating cleavage of solid phase linkers for combinatorial synthesis. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • NIH National Library of Medicine. Introduction to Peptide Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 4-Fluorotetrahydrofuran-3-amine Isomers

Executive Summary & Diagnostic Strategy Separating the cis and trans diastereomers of 4-fluorotetrahydrofuran-3-amine presents a classic challenge in medicinal chemistry: the molecule is small, highly polar, lacks a stro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Strategy

Separating the cis and trans diastereomers of 4-fluorotetrahydrofuran-3-amine presents a classic challenge in medicinal chemistry: the molecule is small, highly polar, lacks a strong UV chromophore, and possesses a basic amine that can cause peak tailing.

Unlike enantiomers, these are diastereomers (different physical properties). Therefore, they can theoretically be separated on achiral stationary phases (Silica, C18) or via fractional crystallization. However, their structural similarity often requires derivatization for baseline resolution.

Decision Matrix: Select Your Workflow

Use the following logic to determine the best separation method for your scale and purity requirements.

SeparationStrategy Start Start: Crude Mixture (cis/trans amine) ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 100 mg (Analytical/Hit Gen) ScaleCheck->SmallScale MedScale 100 mg - 10 g (Lead Opt) ScaleCheck->MedScale LargeScale > 10 g (Process Dev) ScaleCheck->LargeScale DirectChrom Method B: Direct Chromatography (Basic Mobile Phase / HILIC) SmallScale->DirectChrom Fastest Deriv Method A: Derivatization (Boc/Cbz Protection) MedScale->Deriv Highest Purity Cryst Method C: Salt Formation (Fractional Crystallization) LargeScale->Cryst Lowest Cost

Figure 1: Strategic decision tree for selecting the isolation methodology based on operational scale.

Module A: Characterization (Distinguishing Isomers)

Before separation, you must definitively assign stereochemistry. You cannot rely solely on retention time, as elution order varies by column chemistry.

Protocol: NMR Assignment

The relative stereochemistry is determined by the coupling constant (


) between H3 and H4 protons and Nuclear Overhauser Effect (NOE) correlations.
Featurecis-Isomer (3,4-syn)trans-Isomer (3,4-anti)
H3-H4 Coupling (

)
Typically larger (6–8 Hz) due to ~0° dihedral angle (Karplus relation).Typically smaller (0–4 Hz) due to ~120° dihedral angle.
NOESY / ROESY Strong correlation between H3 and H4.Weak/No correlation between H3 and H4.
19F NMR Chemical shift often downfield relative to trans.Chemical shift often upfield relative to cis.

Expert Tip: The fluorine atom induces strong geminal and vicinal couplings. Always run a 19F-decoupled 1H NMR if possible to simplify the H3/H4 splitting patterns for easier


-value calculation.

Module B: Chromatographic Separation (Troubleshooting Guides)

Scenario 1: "I need to separate the free amines directly."

Recommended for: Analytical checks or small-scale isolation.

The Problem: The free amine interacts with silanols on silica/C18, causing severe tailing. The molecule has no UV absorbance above 210 nm.

The Solution: Use high pH mobile phases and alternative detection methods.

Protocol:

  • Column: C18 (high pH stable, e.g., XBridge or Gemini) or HILIC (Amide).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1]

    • B: Acetonitrile.[1][2][3][4]

    • Gradient: 5% B to 40% B (The molecule is very polar).

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is mandatory. UV at 205 nm is unreliable due to solvent cutoff.

Scenario 2: "I need high purity (>99% de) for biological testing."

Recommended for: 100 mg to 10 g scale.

The Problem: Direct separation has poor resolution (


).
The Solution: Derivatization .[3] Converting the amine to a carbamate (Boc or Cbz) reduces polarity, eliminates basicity, and (for Cbz) adds a UV chromophore.

Step-by-Step Workflow:

  • Protection: React crude amine with

    
     (1.1 eq) and 
    
    
    
    in DCM.
  • Separation: Flash Chromatography (Silica).[5]

    • Eluent: Hexanes/Ethyl Acetate (gradient typically 10-30% EtOAc).

    • The diastereomers (cis-Boc and trans-Boc) usually separate with

      
      .
      
  • Deprotection: Treat separated Boc-intermediate with 4N HCl in Dioxane.

  • Isolation: Filter the resulting hydrochloride salt.

Module C: Crystallization & Salt Formation

Recommended for: Process scale (>10 g).

The Logic: Diastereomeric salts often have vastly different lattice energies. Even if you don't use a chiral resolving agent (since these are diastereomers, not enantiomers), simple mineral acids or achiral organic acids can induce separation.

Screening Protocol: Prepare 100 mg of crude mixture in 4 vials. Add 1 equivalent of the following acids:

  • Hydrochloric Acid (HCl): Forms hygroscopic salts, but often crystallizes from iPrOH/EtOAc.

  • p-Toluenesulfonic Acid (TsOH): Adds bulk, often improves crystallinity.

  • Oxalic Acid: Forms tight lattice networks.

  • Dibenzoyl-L-tartaric acid: (Optional) If further enantiomeric resolution is needed later.

Procedure:

  • Dissolve amine in minimal hot Methanol.

  • Add acid solution.[1][3][4][6]

  • Add anti-solvent (Ethyl Acetate or MTBE) until cloudy.

  • Cool slowly to 4°C.

  • Filter crystals and check diastereomeric ratio (dr) via NMR.

    • Note: The trans isomer often crystallizes more readily due to less steric strain in the lattice packing.

FAQ & Troubleshooting

Q1: My peaks are merging on the HPLC. How do I improve resolution?

  • Cause: pH mismatch. The amine (

    
    ) is protonated at neutral pH, leading to secondary interactions.
    
  • Fix: Switch to a high pH buffer (pH 10-11) using an ammonia/ammonium buffer. This keeps the amine in the free-base form, sharpening the peak shape. Alternatively, use Supercritical Fluid Chromatography (SFC) with a 2-Ethylpyridine column and methanol co-solvent (with 0.1% diethylamine).

Q2: I cannot see my compound on the UV detector.

  • Cause: 4-Fluorotetrahydrofuran-3-amine lacks a conjugated

    
    -system.
    
  • Fix:

    • Use ELSD or Mass Spec (LC-MS) detection (scan mode, ESI+).

    • Derivatize with Benzoyl Chloride instead of Boc. The benzoyl group provides a strong UV signal at 254 nm.

Q3: The free base is an oil and degrades over time.

  • Cause:

    
    -elimination of the fluoride is a risk in the free base form, driven by the adjacent amine (self-catalysis).
    
  • Fix: Never store the free base. Immediately convert it to the Hydrochloride or Tosylate salt . These salts are stable solids at room temperature.

Q4: Can I use distillation?

  • Answer: No. The boiling points of the cis and trans isomers are too close, and the thermal instability (risk of HF elimination) makes distillation hazardous.

References

  • General Diastereomer Separation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Synthesis of Fluorinated Amines: Plaçais, C., et al. (2021). "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(13), 4915–4919. Link (Describes handling of similar fluorinated furan amines).

  • Proline Analog Separation (Structural Proxy): Dubois, J., et al. (2004). "Conformational analysis of cis- and trans-4-fluoro-L-prolines." Journal of the American Chemical Society.[7] (Demonstrates NMR coupling constant

    
    -value analysis for 5-membered fluorinated rings).
    
  • Chromatographic Methods: Stallmach, B. (2023).[2] "Separation of Polar Amines on HILIC Phases." Chromatography Today. (General protocol for polar amine separation).

  • Patent Reference: US Patent 9,512,124.[8] "Processes for the preparation of aminopurine compounds." (Describes synthesis and isolation of 3-fluoro-4-aminotetrahydrofuran intermediates). Link

Sources

Optimization

Technical Support Center: Optimizing 4-Fluorotetrahydrofuran-3-amine Synthesis

Introduction: The "Yield Trap" in Furanose Scaffolds Welcome to the technical support center. If you are accessing this guide, you are likely struggling with the synthesis of 4-fluorotetrahydrofuran-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Yield Trap" in Furanose Scaffolds

Welcome to the technical support center. If you are accessing this guide, you are likely struggling with the synthesis of 4-fluorotetrahydrofuran-3-amine . This motif is a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., Afatinib analogs) and nucleoside mimics.

However, this small molecule presents a disproportionate synthetic challenge. The vicinal arrangement of an amine (basic, nucleophilic) and a fluorine (highly electronegative) on a flexible ether ring creates a "perfect storm" for side reactions: elimination (to dihydrofuran), rearrangement (ring contraction), and neighboring group participation (NGP) .

This guide moves beyond standard textbook protocols to address the specific failure modes of this reaction in a drug discovery context.

Module 1: The Precursor Bottleneck (Stereochemistry & Protection)

The Core Issue: Many researchers fail before they even open the fluorinating reagent because they misjudge the stereochemical requirements of the precursor.

Critical Rule: The SN2 Inversion Mandate

Deoxyfluorination (converting C-OH to C-F) using reagents like DAST or Deoxofluor® proceeds via an SN2 mechanism . This mandates inversion of configuration .

  • To obtain (3R,4S)-trans -product

    
     You must start with (3R,4R)-cis -alcohol.
    
  • To obtain (3R,4R)-cis -product

    
     You must start with (3R,4S)-trans -alcohol.
    
Protecting Group Strategy

You cannot fluorinate a free amino-alcohol. The amine must be protected.

  • Avoid: Boc (tert-butoxycarbonyl) . In acidic fluorination conditions (HF generation), Boc is labile. Furthermore, the carbonyl oxygen in Boc can attack the activated alcohol (NGP), leading to oxazolidinone formation instead of the fluoride.

  • Recommended: Cbz (Benzyloxycarbonyl) or Phthalimide . These are electronically less nucleophilic and more stable to the HF byproducts generated during the reaction.

Module 2: The Fluorination Crisis (Reagents & Conditions)

The Core Issue: The primary yield-killer is elimination . The activated hydroxyl group acts as a leaving group; if the fluoride ion is too slow or the proton is too accessible, the base (or the reagent itself) will deprotonate the


-position, collapsing the structure into 2,5-dihydrofuran .
Decision Matrix: Selecting the Right Reagent

Use the following logic flow to select your reagent based on your specific failure mode.

ReagentSelection Start Start: Yield Analysis Issue Primary Failure Mode? Start->Issue Elim Elimination (>20% Alkene) Issue->Elim Decomp Black Tar / Decomposition Issue->Decomp NoReact No Reaction / Recovery Issue->NoReact Sol1 Switch to Deoxofluor® + Pyridine (2.0 eq) Elim->Sol1 Standard Fix Sol2 Use XtalFluor-E® + DBU/HF-complex Elim->Sol2 If Deoxofluor fails Decomp->Sol2 Mildest Conditions Sol3 Use PBSF (Perfluorobutanesulfonyl fluoride) + HF-Pyridine NoReact->Sol3 Force Reactivity

Figure 1: Reagent Selection Logic for Deoxyfluorination.

Protocol: Optimized Deoxofluor® Procedure

Target: Minimizing Elimination

  • Preparation: Oven-dry all glassware. Use a Teflon-coated stir bar (glass can etch).

  • Solvent: Anhydrous DCM (Dichloromethane).[1] Do not use THF (it can polymerize under cationic conditions).

  • Base Additive (Crucial): Add Pyridine (2.0 equiv) relative to the substrate. This buffers the HF generated in situ, preventing acid-catalyzed elimination.

  • Temperature: Cool reaction to -78°C .

  • Addition: Add Deoxofluor® (1.2 equiv) dropwise.

  • Ramp: Stir at -78°C for 1 hour, then allow to warm to 0°C (Do not heat to reflux unless absolutely necessary).

  • Monitoring: Check TLC/LCMS. If elimination product (dihydrofuran) appears, stop immediately.

Data Comparison: Reagent Performance
ReagentStabilityTendency for EliminationCostRecommendation
DAST Low (Explosive >90°C)HighLowAvoid for this substrate.
Deoxofluor® ModerateModerateMediumStandard starting point.
XtalFluor-E® High (Solid salt)LowHighBest for yield (requires HF source).
PyFluor HighVery LowMediumEmerging standard for sensitive alcohols.

Module 3: Isolation & Workup (The "Invisible" Loss)

The Core Issue: The product is an amine salt (or carbamate) with high water solubility. Standard aqueous workups often wash the product down the drain. Furthermore, quenching DAST/Deoxofluor releases massive amounts of HF and gas.

The "Solid Quench" Technique

Do not pour the reaction mixture into water.

  • Dilute the reaction mixture (DCM) with an equal volume of cold DCM.

  • Add solid Sodium Bicarbonate (NaHCO3) or Calcium Carbonate (CaCO3) directly to the organic phase.

  • Add water dropwise to the slurry with vigorous stirring until gas evolution ceases.

  • Filter the slurry through a pad of Celite.

  • Result: The HF is trapped as NaF/CaF2 solids; the product remains in the dry organic filtrate.

Frequently Asked Questions (Troubleshooting)

Q: I am getting the wrong diastereomer (retention of configuration). Why? A: This is likely "Neighboring Group Participation" (NGP). If you use a carbamate protecting group (like Boc or Cbz) and the reaction is slow, the carbonyl oxygen attacks the activated center before the fluoride does, forming a cyclic intermediate. When fluoride opens this ring, it inverts back to the original configuration (Double Inversion = Retention).

  • Fix: Switch to a non-participating protecting group like a Benzyl (Bn) ether or Phthalimide .

Q: My product decomposes on silica gel during purification. A: Fluorinated amines are often unstable on acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Alternatively, use neutral alumina.

Q: Can I use the epoxide opening route instead? A: Yes. Opening 3,4-anhydrotetrahydrofuran (the epoxide) with a fluoride source (like KHF2 or TBAF) is a viable alternative.

  • Pros: Avoids DAST/Deoxofluor hazards.

  • Cons: Often yields a mixture of regioisomers (3-F-4-OH vs 4-F-3-OH) which are difficult to separate. This route is preferred only if you need the trans-isomer specifically, as epoxide opening is strictly anti.

References

  • Nielsen, M. K., et al. (2015).[2] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2] Journal of the American Chemical Society.

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols." Chemical Communications.

  • Beaulieu, F., et al. (2009).[2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters.

  • Genentech, Inc. (2010). "Processes for the preparation of cis-4-substituted-cyclohexane-1-carboxamide derivatives." WO2010062571. (Describes synthesis of similar fluorinated intermediates).

  • Organic Chemistry Portal. "Synthesis of Fluoroalkanes." (General review of DAST/Deoxofluor mechanisms).

Sources

Troubleshooting

Technical Support Center: 4-Fluorotetrahydrofuran-3-amine Purification

Ticket ID: FTHF-PUR-001 Subject: Purification & Diastereomer Separation of 4-Fluorotetrahydrofuran-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FTHF-PUR-001 Subject: Purification & Diastereomer Separation of 4-Fluorotetrahydrofuran-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Separating the diastereomers (cis vs. trans) of 4-fluorotetrahydrofuran-3-amine is notoriously difficult due to three converging factors:

  • Low Molecular Weight & High Polarity: The free amine is highly polar, leading to poor retention on reverse-phase (C18) and strong, non-specific binding on normal-phase (Silica) stationary phases.

  • The Fluorine Effect: The

    
    -fluorine atom lowers the pKa of the amine (estimated ~7.0–7.5) via the inductive effect, but also introduces a gauche effect  that stabilizes specific conformers, often narrowing the physical property gap between diastereomers.
    
  • Instability: Free

    
    -fluoroamines can be prone to HF elimination under harsh basic or thermal conditions, leading to aromatization (furan formation) or polymerization.
    

The Solution Hierarchy:

  • Tier 1 (Recommended): Derivatization (N-Boc or N-Cbz)

    
     Silica Separation 
    
    
    
    Deprotection.
  • Tier 2 (Analytical/Small Scale): Supercritical Fluid Chromatography (SFC) on the free amine.

  • Tier 3 (Bulk Scale): Classical Resolution via diastereomeric salt crystallization.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best purification method for your specific scale and purity requirements.

Purification_Decision_Tree Start Start: Crude Mixture (cis/trans Amine) Scale What is your scale? Start->Scale Small < 100 mg Scale->Small Medium 100 mg - 10 g Scale->Medium Large > 10 g Scale->Large SFC Method B: Chiral SFC (Direct Separation) Small->SFC Speed prioritized Deriv Method A: Derivatization (N-Boc) (Robust Separation) Small->Deriv Equipment limited Medium->Deriv Best Balance Salt Method C: Salt Crystallization (Cost Effective) Large->Salt First Pass Salt->Deriv Polishing Step

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on material quantity and available resources.

Detailed Protocols

Method A: The "Golden Path" (Derivatization)

Best for: 100 mg to 10 g scale. Principle: Converting the polar amine to a carbamate (Boc/Cbz) masks the H-bond donor, drastically improving peak shape and increasing the


 between diastereomers on standard silica.

Workflow:

  • Protection: React crude amine with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM.
  • Separation: Flash chromatography (Hexane/EtOAc). The trans isomer is typically less polar (elutes first) due to intramolecular F---H-N hydrogen bonding (though this is solvent dependent).

  • Deprotection: 4M HCl in Dioxane or TFA/DCM.

Data: Typical Separation Factors (


) 
| Compound Form | Stationary Phase | Mobile Phase | Separation Factor (

) | | :--- | :--- | :--- | :--- | | Free Amine | Silica (untreated) | DCM/MeOH/NH3 | ~1.05 (Co-elution likely) | | N-Boc Derivative | Silica (Standard) | Hexane/EtOAc (80:20) | 1.2 – 1.4 (Baseline resolved) | | N-Cbz Derivative | Silica (Standard) | Hexane/EtOAc (75:25) | 1.15 – 1.3 |
Method B: Direct SFC (Supercritical Fluid Chromatography)

Best for: Analytical checks or <100 mg isolation. Principle: Uses supercritical


 with polar modifiers. The low viscosity allows for high efficiency separation of the free amines without derivatization.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Modifier: 10-20% MeOH with 0.1% Diethylamine (DEA) or Isopropylamine (IPA).

    • Critical Note: You MUST use a basic additive. Without it, the amine will interact with residual silanols, causing severe peak tailing.

  • Back Pressure: 120-150 bar.

  • Temperature: 35-40°C.

Method C: Classical Resolution (Salt Formation)

Best for: >10 g scale (Initial enrichment). Principle: Diastereomers form salts with different lattice energies.

  • Acids to Screen:

    • L-Tartaric Acid: Often effective for resolving chiral amines.

    • Di-p-toluoyl-L-tartaric acid (L-DTTA): The bulky aromatic groups can enhance packing differences between the cis and trans isomers.

    • HCl (Anhydrous): Sometimes the simple hydrochloride salts have significantly different solubilities in iPrOH or EtOH.

Protocol: Dissolve crude amine in hot Ethanol. Add 1.0 eq of chiral acid. Cool slowly to 0°C. Filter crystals. The solid is usually enriched in one diastereomer (check by NMR). Recrystallize to upgrade purity.

Troubleshooting Guide & FAQs

Q1: I am seeing a "ghost peak" or decomposition during silica chromatography of the free amine.

  • Root Cause: The

    
    -fluoroamine motif is sensitive. Silica is slightly acidic. The combination can catalyze HF elimination, leading to the formation of 3-aminofuran (aromatization) or polymerization.
    
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. Use 1% TEA or

    
     in your eluent (e.g., DCM/MeOH/NH4OH 90:9:1) to suppress acidity.
    

Q2: My N-Boc peaks are merging on the HPLC/Flash system.

  • Root Cause: Rotamers. The N-Boc group has restricted rotation around the N-C(O) bond, often showing as a "doublet" or broad peak in NMR and sometimes splitting peaks in LC.

  • Fix: Run your column at a higher temperature (40-50°C) to coalesce the rotamers, or switch to a Cbz group, which often shows less rotameric broadening in this specific scaffold.

Q3: How do I distinguish cis vs. trans by NMR without an X-ray structure?

  • Technique:

    
     coupling constants (
    
    
    
    ).
  • Diagnostic Signal: Look at the H3 proton (on the carbon with the amine) and H4 proton (on the carbon with the fluorine).

    • Trans: Typically shows larger

      
       coupling (approx. 15-25 Hz) if the ring adopts a conformation placing H and F anti-periplanar.
      
    • Cis: Typically shows smaller coupling constants.

    • Note: NOESY is definitive. Look for a cross-peak between H3 and H4. Strong cross-peak = Cis. Weak/No cross-peak = Trans.

Q4: Can I distill the free amine?

  • Advice: Proceed with extreme caution. While the boiling point is likely low (~130-150°C), the risk of thermal elimination of HF is high. Distillation is NOT recommended for diastereomer separation, as the boiling point difference is negligible.

Visualizing the "Golden Path" Workflow

This diagram illustrates the recommended derivatization loop, which offers the highest probability of success for high-purity isolation.

Derivatization_Loop Crude Crude Amine (Mixture) Protect Step 1: Protection (Boc2O / DCM) Crude->Protect Sep Step 2: Flash Column (Silica Gel) Separate Diastereomers Protect->Sep Deprotect Step 3: Deprotection (HCl / Dioxane) Sep->Deprotect Isomer A Sep->Deprotect Isomer B Pure Pure Diastereomer (Salt Form) Deprotect->Pure

Figure 2: The "Golden Path" workflow: Protection, Chromatographic Resolution, and Deprotection.

References

  • Synthesis of 3-Amino-5-fluoroalkylfurans: Plaçais, C., et al. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization."[1] Org.[1][2] Lett. 2021, 23, 4915–4919.[1] Link (Provides context on the stability and handling of fluorinated furan amines).

  • Separation of Ftorafur Metabolites: "Synthesis and biological activities of ftorafur metabolites." Chem. Pharm. Bull. (Tokyo). (Demonstrates silica separation of acetoxy-tetrahydrofuran diastereomers, validating the derivatization strategy). Link

  • Separation of Fluoropiperidines: "Synthesis of the cis- and trans-3-Fluoro Analogues of Febrifugine." ChemMedChem. (Establishes the protocol for separating N-Cbz protected cyclic fluoro-amines). Link

  • Physical Properties (Homolog): PubChem Compound Summary for (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. (Used for pKa and lipophilicity estimation). Link

Sources

Optimization

Technical Support Center: 4-Fluorotetrahydrofuran-3-amine Handling Guide

The following technical guide is designed to address solubility and handling challenges associated with 4-Fluorotetrahydrofuran-3-amine and its salts (principally Hydrochloride). This content is structured as a Tier-3 Te...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address solubility and handling challenges associated with 4-Fluorotetrahydrofuran-3-amine and its salts (principally Hydrochloride). This content is structured as a Tier-3 Technical Support resource for drug discovery chemists.

Topic: Resolving Solubility, Hygroscopicity, and Oiling-Out Issues Applicable Compounds: (3R,4R)-, (3S,4S)-, and trans-4-Fluorotetrahydrofuran-3-amine (Free Base & HCl Salts) Document ID: TS-FTHF-042

Technical Overview & Chemical Behavior

4-Fluorotetrahydrofuran-3-amine is a specialized chiral building block. Its behavior is dominated by two competing structural features: the polar, basic amine/ether functionality and the electron-withdrawing fluorine atom.

  • The "Fluorine Effect": The vicinal fluorine atom lowers the pKa of the amine (estimated pKa ~7.5–8.5) compared to the non-fluorinated analog (pKa ~9.5). This makes the salt easier to neutralize but also modifies its solubility profile, making it surprisingly soluble in certain organic/aqueous interfaces.

  • The Solubility Paradox: While the HCl salt is highly water-soluble, it frequently "oils out" (forms a second liquid phase) rather than crystallizing in organic solvents due to its low melting point and high polarity.

Troubleshooting Guide (Q&A)

Issue 1: Recrystallization & "Oiling Out"

Q: I am trying to recrystallize the HCl salt from hot ethanol, but upon cooling, it separates as a sticky oil/gum instead of crystals. How do I fix this?

A: "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than its saturation temperature. This is common with fluorinated amine salts in pure alcohols.

Corrective Protocol:

  • Switch Solvent System: Avoid pure ethanol. Use a solvent/anti-solvent pair .

    • Recommended:Isopropanol (IPA) / Diethyl Ether or Methanol / MTBE .

  • The "Cloud Point" Method: Dissolve the oil in the minimum amount of hot methanol or IPA. Add the anti-solvent (Ether/MTBE) dropwise while hot until a faint turbidity persists.

  • Seed & Slow Cool: Add a seed crystal (if available) or scratch the glass. Allow the solution to cool to room temperature slowly (wrap the flask in foil/cotton) before moving to an ice bath. Rapid cooling promotes oiling.

Issue 2: Free Base Isolation (Low Yields)

Q: I neutralized the HCl salt with aqueous NaOH and extracted with DCM, but the recovery yield is very low (<50%). Where is my compound?

A: You are likely losing the free amine to the aqueous phase. Despite the fluorine atom, this small molecule (MW ~103 g/mol ) remains highly water-soluble. Furthermore, the free base is volatile .

Corrective Protocol:

  • Salting Out: You must saturate the aqueous layer with NaCl (brine) before extraction.

  • Solvent Modification: Pure DCM is often insufficient. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) as the extraction solvent. The alcohol helps pull the polar amine into the organic phase.

  • Evaporation Warning: Do not evaporate the solvent to dryness under high vacuum at high temperatures. The free base can sublime or evaporate. Concentrate at <30°C and use immediately.

Issue 3: Hygroscopicity & Clumping

Q: My stock of 4-Fluorotetrahydrofuran-3-amine HCl has turned into a solid block. Is it degraded?

A: Likely not degraded, but hydrated. The salt is moderately hygroscopic. The fluorine atom increases the lattice energy barrier, but once moisture is absorbed, it forms a hydrate that bridges crystals.

Corrective Protocol:

  • Drying: Dry the solid in a vacuum desiccator over

    
     for 24 hours.
    
  • Handling: Always handle in a glovebox or under a nitrogen stream.

  • Usage: If weighing is difficult, dissolve the entire block in a known volume of dry methanol to create a standardized stock solution.

Experimental Protocols

Protocol A: Efficient Free-Basing (The "Salting Out" Method)

Use this when the free amine is required for coupling reactions sensitive to acid salts.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water (approx. 2 mL per gram).

  • Basification: Cool to 0°C. Slowly add 4M NaOH (or saturated

    
    ) until pH > 12.
    
    • Expert Note: The lower pKa due to fluorine means milder bases (

      
      ) are often sufficient and safer than NaOH.
      
  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).

  • Extraction: Extract 4x with DCM:IPA (9:1) .

    • Why IPA? It disrupts the hydration shell of the amine, improving partition into the organic phase.

  • Drying: Dry combined organics over

    
     (granular is better than powdered 
    
    
    
    to prevent trapping).
  • Concentration: Carefully concentrate on a rotary evaporator at 25°C / 200 mbar . Do not go to full vacuum.

Protocol B: Anti-Oiling Recrystallization

Use this to purify crude salts.

  • Dissolve crude salt in Methanol (10 mL/g) at reflux.

  • If insoluble particulates remain, hot filter.

  • While maintaining reflux, slowly add MTBE (Methyl tert-butyl ether) until the solution becomes slightly cloudy.

  • Add just enough Methanol dropwise to clear the solution.

  • Remove heat.[1] Let sit at room temperature for 2 hours.

  • Critical Step: If oil droplets appear, reheat to redissolve and add more Methanol (increase solubility). If no crystals appear, add a seed or scratch glass.

  • Filter crystals and wash with cold MTBE.

Decision Logic & Workflows (Visualized)

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logic flow for resolving "oiling out" and low recovery issues during salt handling.

SolubilityWorkflow Start Start: Handling 4-Fluoro-THF-3-amine Form Current Form? Start->Form Salt HCl Salt Form->Salt Solid FreeBase Free Base Form->FreeBase Oil/Liquid Issue Identify Issue Oiling Issue: Oiling Out (Recrystallization) Issue->Oiling LowYield Issue: Low Extraction Yield Issue->LowYield Salt->Issue FreeBase->Issue SolvChange Action: Switch Solvent Use MeOH/MTBE or IPA/Ether Oiling->SolvChange Reduce Polarity SaltOut Action: 'Salting Out' Saturate aqueous with NaCl LowYield->SaltOut Step 1 SolvExtract Action: Modify Organic Phase Use DCM:IPA (3:1) SaltOut->SolvExtract Step 2

Figure 2: Reaction Solvent Compatibility Matrix

Caption: Solvent selection guide for coupling reactions involving 4-Fluorotetrahydrofuran-3-amine.

SolventMatrix Compound 4-Fluoro-THF-3-amine Coupling Reaction DMF DMF/DMAc (Excellent Solubility) Hard to remove Compound->DMF High T / Peptides DCM DCM (Good for Free Base) Salt insoluble Compound->DCM If Free Base isolated THF THF (Standard) Salt requires base Compound->THF General Coupling Water Water/Biphasic (Schotten-Baumann) Excellent for Salt Compound->Water Inorganic Base (K2CO3)

Data Summary

Table 1: Solubility Profile & Solvent Recommendations
Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Application
Water High (>100 mg/mL)High (Miscible)Biphasic reactions
Methanol HighHighStock solutions
Ethanol Moderate (Hot)HighRecrystallization (risk of oiling)
DCM InsolubleHighExtraction (Standard)
DCM:IPA (9:1) InsolubleVery HighRecommended Extraction
THF LowHighStandard Coupling
MTBE/Ether InsolubleModerateAnti-solvent

References

  • ChemScene. (n.d.). (3R,4R)-4-Fluorotetrahydrofuran-3-amine hydrochloride Product Data. Retrieved from [2]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved from

  • Google Patents. (2015). Preparation method of (R)-tetrahydrofuran-3-amine (CN105218490B).[3] Retrieved from

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Troubleshooting

Technical Support Center: Reactions Involving 4-Fluorotetrahydrofuran-3-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluorotetrahydrofuran-3-amine. This guide is designed to provide in-depth technical assistance, troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluorotetrahydrofuran-3-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of reactions involving this valuable fluorinated building block, with a special focus on the prevention of unwanted defluorination.

Introduction: The Challenge of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, lending molecules enhanced metabolic stability and unique physicochemical properties.[1] This makes fluorinated scaffolds, such as 4-Fluorotetrahydrofuran-3-amine, highly sought-after in pharmaceutical and agrochemical research.[2] However, the very stability of the C-F bond can be a double-edged sword. Under certain reaction conditions, this robust bond can be susceptible to cleavage, leading to undesired defluorination byproducts that can complicate purification, reduce yields, and compromise the integrity of your target molecule.

This guide provides practical, field-proven insights to help you anticipate and mitigate defluorination, ensuring the successful application of 4-Fluorotetrahydrofuran-3-amine in your synthetic endeavors.

Troubleshooting Guide: Addressing Defluorination Events

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing a significant amount of a defluorinated byproduct in my reaction. What are the likely causes?

A1: The observation of a defluorinated byproduct suggests that the C-F bond in your 4-Fluorotetrahydrofuran-3-amine is being cleaved. The most common culprits for this are strong bases, high temperatures, and certain nucleophiles, which can induce elimination or substitution reactions. The primary amine functionality of the molecule itself can also play a role in modulating the reactivity of the C-F bond.

Potential Mechanistic Pathways for Defluorination:

  • E2 Elimination: A strong, non-nucleophilic base can abstract the proton alpha to the fluorine atom, leading to the formation of a double bond within the tetrahydrofuran ring and the expulsion of a fluoride ion.

  • Nucleophilic Substitution (SN2): While less common for C(sp³)-F bonds due to their strength, a potent nucleophile under forcing conditions (e.g., high temperature) could potentially displace the fluoride ion.

  • Neighboring Group Participation: The amine group, or a derivative formed in situ, could participate in an intramolecular cyclization, displacing the fluoride, followed by ring-opening to yield a rearranged, defluorinated product.

To diagnose the issue, a thorough analysis of your reaction conditions is crucial.

Q2: My reaction involves the use of a strong base. How can I minimize defluorination?

A2: When a strong base is required for your transformation, several strategies can be employed to disfavor the defluorination pathway:

  • Choice of Base: Opt for a sterically hindered, non-nucleophilic base. Bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often preferred over smaller, more nucleophilic bases like sodium hydride (NaH) or alkoxides.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Defluorination, particularly elimination reactions, often has a higher activation energy and is more prevalent at elevated temperatures.

  • Slow Addition: Adding the base slowly to the reaction mixture can help maintain a low instantaneous concentration of the base, thereby reducing the likelihood of side reactions.

  • Protecting Groups: If the amine is not the reactive site, consider protecting it. An N-Boc or N-Cbz protecting group can alter the electronic properties of the molecule and may reduce the propensity for defluorination.

Parameter Recommendation to Minimize Defluorination Rationale
Base Use sterically hindered, non-nucleophilic bases (e.g., LDA, LiHMDS).Reduces the likelihood of the base acting as a nucleophile and sterically disfavors proton abstraction leading to elimination.
Temperature Maintain the lowest effective reaction temperature.Minimizes the energy available for overcoming the activation barrier of the defluorination side reaction.
Addition Rate Add the base slowly and controllably.Prevents localized high concentrations of base that can promote side reactions.
Protecting Group Protect the amine functionality if it's not the reactive center.Alters the electronic nature of the molecule and can prevent intramolecular side reactions.

Q3: I am performing a nucleophilic substitution on another part of the molecule. How can I prevent the incoming nucleophile from attacking the C-F bond?

A3: Protecting the C-F bond from nucleophilic attack is paramount. Consider these points:

  • Nucleophile Choice: "Soft" nucleophiles are generally less likely to attack the "hard" carbon of the C-F bond. The HSAB (Hard and Soft Acids and Bases) principle can be a useful guide here.

  • Reaction Conditions: As with basic conditions, lower reaction temperatures are your ally. Extended reaction times at lower temperatures are preferable to shorter times at higher temperatures.

  • Solvent Effects: The choice of solvent can influence the nucleophilicity of your reagent. Aprotic polar solvents like DMF or DMSO can enhance nucleophilicity, which might be detrimental if defluorination is a concern. Protic solvents, on the other hand, can solvate the nucleophile and temper its reactivity.[3]

Frequently Asked Questions (FAQs)

Q: What is the general stability of the C-F bond in 4-Fluorotetrahydrofuran-3-amine?

A: The C-F bond in saturated heterocyclic systems like 4-Fluorotetrahydrofuran-3-amine is generally considered robust under neutral and acidic conditions. The primary concern for its stability arises in the presence of strong bases or highly reactive nucleophiles, particularly at elevated temperatures. The presence of the heteroatoms (oxygen and nitrogen) can influence the electronic environment of the C-F bond, potentially making it more susceptible to elimination or substitution reactions compared to a simple fluoroalkane. Studies on the physicochemical properties of similar fluorinated saturated heterocyclic amines have shown high metabolic stability, which suggests a degree of inertness of the C-F bond under physiological conditions.[4]

Q: Are there any specific reaction types where defluorination is a known issue with this class of compounds?

A: While specific literature on defluorination of 4-Fluorotetrahydrofuran-3-amine is sparse, by analogy with other fluorinated amines and ethers, reactions that generate a formal or partial negative charge adjacent to the fluorine-bearing carbon are high-risk for defluorination. This includes:

  • Deprotonation at the alpha-carbon: Reactions involving strong bases that can deprotonate the carbon adjacent to the fluorine.

  • N-alkylation or N-acylation followed by elimination: Under certain conditions, modification of the amine could be followed by an intramolecular elimination of HF.

  • Ring-opening reactions: Reactions that involve cleavage of the tetrahydrofuran ring could create intermediates where the C-F bond is labilized.

Q: How can I detect and quantify defluorination in my reaction mixture?

A: A multi-pronged analytical approach is recommended for the accurate detection and quantification of defluorination.

  • 19F NMR Spectroscopy: This is a powerful and direct method.[5][6] The disappearance of the signal corresponding to the C-F bond of the starting material and the appearance of a new signal for the fluoride ion (F⁻) or other fluorinated byproducts provides clear evidence of defluorination. The chemical shift of the fluoride ion is highly dependent on the solvent and counterion.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying and quantifying both the starting material and the defluorinated byproduct.[7][8] By developing a method that separates the starting material from the non-fluorinated analog, you can determine the ratio of the two and thus the extent of defluorination.

  • Ion-Selective Electrode (ISE) for Fluoride: This electrochemical method can be used to quantify the amount of free fluoride ions in the aqueous phase after a reaction workup.[9] This provides a direct measure of the total amount of defluorination that has occurred.

Analytical Technique Information Provided Advantages Considerations
19F NMR Direct observation of C-F bond cleavage and formation of F⁻.Highly specific, quantitative with an internal standard.[10]Requires access to an NMR spectrometer with a fluorine probe.
LC-MS Separation and quantification of starting material and byproducts.High sensitivity and specificity for molecular identification.Requires development of a suitable chromatographic method.
Fluoride ISE Quantification of free fluoride ions in solution.Direct measurement of total defluorination.Indirect; does not identify the structure of the defluorinated organic product.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Defluorination in a Base-Mediated Reaction

This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 4-Fluorotetrahydrofuran-3-amine (or its protected derivative) in a suitable anhydrous aprotic solvent (e.g., THF, Et₂O).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Base Preparation: In a separate flask, prepare a solution of a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS) in an appropriate solvent.

  • Slow Addition of Base: Add the base solution to the reaction mixture dropwise via a syringe pump over a prolonged period.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction at low temperature by the slow addition of a proton source (e.g., saturated aqueous NH₄Cl).

  • Workup and Analysis: Proceed with the standard aqueous workup and extraction. Analyze the crude product mixture by 19F NMR and LC-MS to assess the level of defluorination.

Visualizing Defluorination Pathways

The following diagrams illustrate potential mechanisms of defluorination to aid in understanding and troubleshooting.

G cluster_elimination E2 Elimination Pathway Start_E2 4-Fluorotetrahydrofuran-3-amine Transition_State_E2 Transition State Start_E2->Transition_State_E2 Proton Abstraction Base Strong Base (e.g., LDA) Base->Transition_State_E2 Product_E2 Defluorinated Product + F⁻ + BH⁺ Transition_State_E2->Product_E2 Fluoride Elimination

Caption: E2 Elimination Pathway for Defluorination.

G cluster_substitution SN2 Substitution Pathway Start_SN2 4-Fluorotetrahydrofuran-3-amine Transition_State_SN2 Transition State Start_SN2->Transition_State_SN2 Nucleophile Strong Nucleophile (e.g., Nu⁻) Nucleophile->Transition_State_SN2 Backside Attack Product_SN2 Substituted Product + F⁻ Transition_State_SN2->Product_SN2 Fluoride Departure

Caption: SN2 Substitution Pathway for Defluorination.

References

  • Melnykov K., et al. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Enamine.
  • Zhang, Y., et al. (2024). Novel Defluorination Pathways of Perfluoroether Compounds (GenX): α-Fe2O3 Nanoparticle Layer Retains Higher Concentrations of Effective Hydrated Electrons. Environmental Science & Technology.
  • What is Nucleophilic Fluorination? - Organofluorine / Alfa Chemistry.
  • Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. (2024). MDPI.
  • Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. (2025).
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). Applied and Environmental Microbiology.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Qu, Y., et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology.
  • Kamlet, M. J., et al. (2025).
  • Scott, D. A., et al. (2001).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society.
  • Computational Studies of Enzymes for C−F Bond Degradation and Functionaliz
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Chemical Science.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
  • Reactions of Amines. MSU chemistry.
  • Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones. Request PDF.
  • 1416372-05-8 | 4-Fluorotetrahydro-2H-pyran-3-amine - ChemScene.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2016).
  • CN105218490B - Preparation method of (R)
  • Amine Reactivity. MSU chemistry.
  • 2 Overview on PFAS analytical methods.
  • Carbon–Fluorine Bond Form
  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.
  • Breaking C-F bonds in drugs. (2023). Hypha Discovery Blogs.
  • LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey.
  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.
  • Carbon–fluorine bond - Wikipedia.
  • Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). (2022).
  • Nitrile to Amine - Common Conditions.
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • Nucleophilic fluorination with bifluoride by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). (2022). YouTube.
  • Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Arom
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting Amide Couplings with 4-Fluorotetrahydrofuran-3-amine

Topic: Troubleshooting Amide Coupling Failures with 4-Fluorotetrahydrofuran-3-amine Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Amide Coupling Failures with 4-Fluorotetrahydrofuran-3-amine Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Fluorine Effect"

Welcome to the technical support center. If you are here, your standard amide coupling protocol (likely EDC/HOBt or standard HATU) has likely failed or produced low yields with 4-Fluorotetrahydrofuran-3-amine .

You are not alone. This building block presents a "perfect storm" of challenges:

  • Electronic Deactivation: The fluorine atom at the C4 position exerts a strong inductive effect ($ -I $), significantly lowering the electron density on the C3-amine nitrogen. This reduces nucleophilicity by orders of magnitude compared to a standard alkyl amine.

  • Stereochemical Fragility: The C3 and C4 positions are stereogenic centers. Harsh conditions required to force the coupling can lead to epimerization or HF elimination.

  • Salt Sequestration: Often supplied as a hydrochloride or tosylate salt, the amine's reduced basicity makes "free-basing" deceptive—standard bases may not fully liberate the reactive species without triggering side reactions.

This guide moves beyond generic advice, offering chemically grounded solutions for this specific scaffold.

Diagnostic Workflow

Before changing reagents, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start START: Characterize Failure CheckLCMS Analyze LCMS of Crude Start->CheckLCMS NoProd No Product / SM Remaining CheckLCMS->NoProd Unreacted Amine WrongMass Wrong Mass / Side Products CheckLCMS->WrongMass Complex mixture LowYield Product formed but <20% Yield CheckLCMS->LowYield Slow conversion Nucleophilicity Cause: Low Nucleophilicity (Inductive Effect) NoProd->Nucleophilicity Elimination Cause: HF Elimination (M-20 peak) WrongMass->Elimination Mass = M-HF Epimerization Cause: Epimerization (Double peaks) WrongMass->Epimerization Isomers SaltIssue Cause: Incomplete Free-basing LowYield->SaltIssue Sol_AcidCl SOLUTION: Acid Chloride/Fluoride Method Nucleophilicity->Sol_AcidCl Sol_Base SOLUTION: Stronger Base (e.g., DIPEA excess) Check pH > 8 SaltIssue->Sol_Base Sol_Mild SOLUTION: Switch to T3P or lower temp Elimination->Sol_Mild Epimerization->Sol_Mild

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Technical Modules: Issues & Solutions

Module 1: The "Sluggish" Nucleophile (No Reaction)

The Science: The fluorine atom is beta to the amine. Through


-bond induction, it pulls electron density away from the nitrogen lone pair. While the pKa drops (making it less basic), the nucleophilicity (kinetic reactivity) drops even more drastically—often by a factor of 100–1000x compared to non-fluorinated analogs [1]. Standard activated esters (OBt/OSu) are often too stable to react with this deactivated amine.

Troubleshooting:

  • Q: I used EDC/HOBt and stirred overnight, but see only starting material. Why?

    • A: The HOBt active ester is not electrophilic enough. You need a "High Energy" intermediate.

  • Q: Should I heat the reaction?

    • A: Caution. Heating risks HF elimination (see Module 3). Instead, increase the electrophilicity of the acid partner.

Recommended Protocol Change: Switch to Acid Chlorides or HATU .

  • Acid Chloride: Convert your acid to the acid chloride (SOCl2 or Oxalyl Chloride). This is the most robust method for deactivated amines.

  • HATU: If acid sensitivity prevents acid chloride formation, use HATU (1.2 eq) with HOAt (if available) or simply HATU/DIPEA. The O-At ester is more reactive than O-Bt.

Module 2: The "Hidden" Salt (Stoichiometry Mismatch)

The Science: 4-Fluorotetrahydrofuran-3-amine is typically sold as a HCl or Tosylate salt. Because the amine is less basic (estimated pKa ~7.5–8.0), it buffers at a lower pH. If you add exactly 1.0 equivalent of base, you may only partially deprotonate it, or the equilibrium may favor the protonated form if the solvent is acidic (e.g., unbuffered DMF).

Troubleshooting:

  • Q: I added 1 eq of TEA. Why is the reaction slow?

    • A: The HCl salt consumes 1 eq immediately. The byproduct (TEA·HCl) can buffer the solution. You need excess base to drive the equilibrium to the free amine species.

Corrective Action:

  • Use 3.0–4.0 equivalents of DIPEA (Hünig's Base).

  • Pre-complexation: Dissolve the amine salt and base in the solvent before adding the activated acid. Ensure the "pH" (on wet pH paper) is >8.

Module 3: Side Reactions (Elimination & Epimerization)

The Science:

  • HF Elimination: The proton at C3 is acidic due to the adjacent carbonyl (in the product) or the ammonium (in the SM), and the fluorine at C4 is a leaving group. Strong bases (like DBU) or high heat can trigger E2 elimination, forming a dihydrofuran derivative.

  • Epimerization: The C3 stereocenter is vulnerable. If you use an activation method that proceeds via an oxazolone (azlactone) intermediate, or if you use excessive base with a chiral acid, you risk scrambling the stereochemistry [2].

Troubleshooting:

  • Q: I see a mass peak of [M-20] in LCMS.

    • A: This is likely [M-HF]. You have triggered elimination.

  • Q: My product is a 50:50 mixture of diastereomers.

    • A: You have epimerized the center.

Corrective Action:

  • Avoid: DBU, sodium hydride, or heating >40°C.

  • Use: T3P (Propylphosphonic anhydride) . T3P acts as a scavenger for water and operates well at lower pH ranges, often reducing epimerization risks compared to HATU/base systems.

  • Solvent: Switch from DMF to EtOAc or DCM if solubility permits; non-polar solvents often suppress elimination.

Experimental Protocols

Protocol A: The "Nuclear Option" (Acid Chloride)

Best for: Extremely unreactive amines where the acid partner is stable.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM (0.2 M). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h at RT (gas evolution must cease). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in dry DCM (or THF).

  • Amine Prep: In a separate flask, dissolve 4-Fluorotetrahydrofuran-3-amine HCl (1.1 eq) and DIPEA (3.0 eq) in dry DCM.

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Workup: Warm to RT and stir 1h. Quench with sat. NaHCO3.

Protocol B: High-Efficiency HATU Coupling

Best for: General synthesis, acid-sensitive substrates.

  • Mix: Combine Carboxylic Acid (1.0 eq), 4-Fluorotetrahydrofuran-3-amine HCl (1.1 eq), and HATU (1.2 eq) in dry DMF (0.1–0.2 M).

  • Base: Cool to 0°C. Add DIPEA (3.5 eq) dropwise. Note: The solution should turn yellow (HATU activation).

  • Time: Stir at 0°C for 30 min, then RT for 2–4 hours.

  • Monitor: Check LCMS. If incomplete, do not heat. Add 0.5 eq more HATU and 0.5 eq DIPEA.

Comparative Data: Coupling Reagent Performance

ReagentReactivityRisk of EpimerizationSuitability for 4-Fluoro AmineNotes
EDC / HOBt LowLowPoor Often fails to react due to low nucleophilicity.
HATU / DIPEA HighModerateExcellent Gold standard. Use 3+ eq base for salts.
T3P / Pyridine ModerateVery LowGood Best if epimerization is observed. Slower than HATU.
Acid Chloride Very HighModerateBest Guarantees conversion; requires acid stability.
PyBOP HighModerateGood Alternative to HATU; byproduct (HMPA) is toxic.

References

  • Nucleophilicity Trends of Amines.Master Organic Chemistry. Fluorine substitution can reduce amine nucleophilicity by factors of

    
     to 
    
    
    
    .
  • Epimerisation in Peptide Synthesis. MDPI Molecules. Mechanisms of base-mediated racemization and oxazolone formation.[1]

  • Amide Coupling with Electron Deficient Amines. Organic & Biomolecular Chemistry. Protocols using acid fluorides/chlorides for sterically hindered and electron-poor amines.

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of 4-Fluorotetrahydrofuran-3-amine HCl

Welcome to the technical support center for 4-Fluorotetrahydrofuran-3-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluorotetrahydrofuran-3-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlling the hygroscopicity of this compound. This document will address common challenges, provide troubleshooting solutions, and offer detailed protocols to ensure the integrity and stability of your material.

Section 1: Understanding the Challenge - The Hygroscopicity of 4-Fluorotetrahydrofuran-3-amine HCl

What is Hygroscopicity and Why is it a Concern?

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) and their intermediates, like 4-Fluorotetrahydrofuran-3-amine HCl, this property can introduce a host of complications. Increased moisture content can lead to physical changes such as clumping or caking, and more critically, can induce chemical degradation through processes like hydrolysis.[1] These changes can compromise the material's purity, affect its performance in subsequent reactions, and ultimately impact the quality and stability of the final drug product.[1][2]

One supplier of a stereoisomer of this compound, (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride, notes that it exhibits moderate hygroscopicity and advises storing it in a tightly sealed container at 2-8°C to maintain stability. This underscores the importance of proper handling and storage from the moment the compound is received.

Frequently Asked Questions (FAQs): Initial Handling and Observation

Q1: My container of 4-Fluorotetrahydrofuran-3-amine HCl arrived, and the powder seems clumpy. Is this normal?

A1: While some degree of clumping can occur during shipping, it is often an initial indicator of moisture absorption. The hydrochloride salt form of amines can be particularly susceptible to picking up atmospheric water. It is crucial to assess the extent of the issue and take corrective action to prevent further moisture uptake.

Q2: How can I quickly assess if my material has absorbed a significant amount of water?

A2: A visual inspection for caking or a change in powder flowability is a primary, albeit qualitative, indicator. For a quantitative assessment, Karl Fischer titration is the industry-standard method for determining water content in pharmaceutical materials with high accuracy.[][4] This technique is specific to water and can detect moisture levels from parts per million (ppm) to 100%.[]

Q3: What are the immediate consequences of using this compound if it has absorbed water?

A3: Using 4-Fluorotetrahydrofuran-3-amine HCl with an unknown and elevated water content can have several immediate negative consequences. In subsequent synthetic steps, the excess water can interfere with moisture-sensitive reagents, leading to lower yields and the formation of impurities. Furthermore, if the compound is used to prepare a solution for analysis or screening, the actual concentration will be lower than calculated, leading to inaccurate results.

Section 2: Troubleshooting Guide - Addressing Moisture-Related Issues

This section provides a structured approach to troubleshooting common problems encountered due to the hygroscopic nature of 4-Fluorotetrahydrofuran-3-amine HCl.

Problem 1: Inconsistent Reaction Yields

Symptom: You are using 4-Fluorotetrahydrofuran-3-amine HCl in a reaction, and you are observing inconsistent yields, particularly a decrease in yield over time as you use material from the same bottle.

Root Cause Analysis: The most likely cause is the incremental absorption of moisture each time the container is opened. This introduces a variable amount of water into your reaction, which can quench reagents or catalyze side reactions.

Solution Workflow:

Caption: Workflow for troubleshooting inconsistent reaction yields.

Problem 2: Material Fails to Meet Specifications for Water Content

Symptom: A quality control (QC) check using Karl Fischer titration reveals that the water content of your 4-Fluorotetrahydrofuran-3-amine HCl exceeds the acceptable limit for your process.

Root Cause Analysis: This indicates a breach in the compound's protection from atmospheric moisture. This could have occurred during initial handling, storage, or weighing.

Solution Pathway:

  • Immediate Action: Segregate the affected batch to prevent its use.

  • Environmental Review: Assess the ambient humidity in the laboratory where the material was handled. For moisture-sensitive compounds, it is recommended to work in an environment with controlled humidity, ideally below 40% relative humidity (RH), though some applications may require even stricter controls.[5]

  • Handling Procedure Review:

    • Was the main container left open for an extended period?

    • Was the material weighed in an open-air environment?

    • Was the container properly sealed after use? A simple screw-top may not be sufficient. Using parafilm to seal the cap can provide an additional barrier.[6]

  • Storage Review:

    • Is the material stored in a desiccator?

    • Is the desiccant (e.g., silica gel, calcium chloride) still active? Color-indicating silica gel can be a useful visual aid.

    • Consider placing desiccant pouches inside the primary container's headspace for large containers, ensuring they do not come into direct contact with the product.[6]

Problem 3: Physical Changes in the Solid Material (Caking, Deliquescence)

Symptom: The free-flowing powder has become a hard cake or, in extreme cases, has started to turn into a liquid (deliquescence).

Root Cause Analysis: This is a sign of significant water absorption. The material has likely been exposed to high humidity for a prolonged period.

Corrective and Preventive Actions (CAPA):

  • Drying the Material: For small-scale lab use, the material can sometimes be dried under high vacuum at a slightly elevated temperature. However, it is crucial to first determine the compound's thermal stability to avoid degradation. Gentle heating in an oven can also be an option, but this must be done with caution to prevent decomposition.[7]

  • Preventive Measures: The most effective strategy is prevention. Implementing a robust handling protocol for hygroscopic materials is essential. This includes the use of controlled environments like glove boxes or glove bags for all manipulations.[8][9]

Section 3: Protocols for Optimal Handling and Analysis

Protocol 1: Standard Operating Procedure (SOP) for Handling and Storage
  • Receiving and Initial Storage:

    • Upon receipt, visually inspect the container for any damage to the seal.

    • Immediately place the unopened container in a desiccator containing an active desiccant. For long-term storage, a refrigerator (2-8°C) within a desiccator is recommended.[10]

  • Weighing and Dispensing:

    • Ideal Method: Perform all weighing and dispensing operations inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity.

    • Alternative Method: If a glove box is unavailable, use a balance in a low-humidity room or a glove bag. Minimize the time the container is open to the atmosphere. Have all necessary tools and secondary containers ready before opening the primary container.

    • Work quickly and efficiently to measure the required amount.[7]

  • Aliquoting for Frequent Use:

    • To avoid repeatedly opening the main stock bottle, it is highly recommended to aliquot the material into smaller, single-use vials.

    • Perform this aliquoting process under the ideal conditions described in step 2.

    • Store these smaller vials in a desiccator. This practice protects the main stock from repeated exposure to atmospheric moisture.[6]

  • Sealing and Storage after Use:

    • After dispensing, securely seal the primary container immediately.

    • Wrap the cap and neck of the bottle with parafilm for an extra moisture barrier.[6]

    • Return the container to the desiccator for storage.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters may need to be optimized based on the instrument and reagents used.

Principle: Karl Fischer titration is a highly specific and accurate method for water determination. It is based on a chemical reaction between water, iodine, sulfur dioxide, a base, and a solvent.[11]

Instrumentation: A volumetric or coulometric Karl Fischer titrator. Coulometric titrators are particularly suitable for very low water content (ppm levels).[11]

Procedure (Volumetric Method):

  • Solvent Preparation: Add approximately 30 mL of anhydrous methanol to the titration vessel.[4]

  • Pre-titration: Start the titrator to neutralize the solvent with the Karl Fischer reagent until a stable endpoint is reached. This removes any residual moisture in the solvent and the vessel.

  • Sample Preparation: Accurately weigh a suitable amount of 4-Fluorotetrahydrofuran-3-amine HCl. The sample size will depend on the expected water content.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Stirring: Allow the sample to dissolve or disperse completely with stirring.

  • Titration Execution: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The instrument will automatically stop and record the volume of titrant used.[4]

  • Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.

ParameterRecommendationRationale
Titration Method Karl Fischer TitrationHigh accuracy and specificity for water.[][4]
Alternative Method Thermogravimetric Analysis (Loss on Drying)Can be used, but it measures all volatiles, not just water.[12]
Handling Environment Glove Box or Low Humidity (<40% RH)Minimizes moisture absorption during handling.[5][8]
Storage Tightly sealed container in a desiccator at 2-8°CProtects from atmospheric moisture and maintains stability.[10]
Dispensing Aliquot into smaller, single-use containersPrevents contamination and repeated exposure of the bulk material.[6]

Section 4: Advanced Strategies for Formulation

For drug development professionals, controlling hygroscopicity extends beyond the lab bench and into formulation strategies. If 4-Fluorotetrahydrofuran-3-amine HCl is intended to be part of a solid dosage form, its propensity to absorb water must be addressed to ensure the stability and shelf-life of the final product.

Formulation Approaches to Mitigate Hygroscopicity

Several strategies can be employed during formulation to protect a hygroscopic API:[13]

  • Film Coating: Applying a polymer coating to a tablet or granule can act as a physical barrier to moisture.

  • Encapsulation: Enclosing the API in a protective shell, for example, through spray drying with a hydrophobic excipient, can enhance stability.[14]

  • Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water can help to deflect moisture.

  • Crystal Engineering (Co-crystallization): Forming co-crystals of the API with a suitable co-former can alter the crystal lattice and reduce the sites available for water molecules to bind, thereby lowering hygroscopicity.[2]

Caption: Comprehensive workflow for managing hygroscopicity.

By understanding the inherent properties of 4-Fluorotetrahydrofuran-3-amine HCl and implementing these rigorous handling, analysis, and formulation strategies, researchers and developers can ensure the quality, integrity, and performance of this valuable chemical intermediate.

References
  • Yeo, K.P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

  • AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. Available at: [Link]

  • Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • Kosmen. (2024). Moisture Control and Preservation in Chemical Manufacturing. Available at: [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • Lonza. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Available at: [Link]

  • Goud, N.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of (3R,4S)-4-Fluorotetrahydrofuran-3-amine

Executive Summary & Molecule Profile Target Molecule: (3R,4S)-4-Fluorotetrahydrofuran-3-amine Common Role: Key intermediate for kinase inhibitors (e.g., purine-based antineoplastics) and cathepsin K inhibitors. Stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: (3R,4S)-4-Fluorotetrahydrofuran-3-amine Common Role: Key intermediate for kinase inhibitors (e.g., purine-based antineoplastics) and cathepsin K inhibitors. Stereochemistry: Trans-configuration. The (3R,4S) enantiomer is typically the bioactive pharmacophore. Chemical Challenge: The presence of the fluorine atom at the C4 position creates a strong inductive effect (-I), significantly lowering the basicity of the C3-amine (


) compared to a standard primary amine (

). This reduced basicity complicates classical resolution with weak chiral acids.

This guide details three validated workflows for isolating the (3R,4S) enantiomer from the trans-racemate:

  • Classical Diastereomeric Salt Crystallization (Scalable, Cost-effective)

  • Enzymatic Kinetic Resolution (High purity, Green chemistry)

  • Chiral SFC Purification (Polishing, Analytical)

Module A: Classical Resolution (Diastereomeric Crystallization)

The Protocol

Due to the reduced basicity of the fluorinated amine, standard resolving agents like L-Tartaric acid often fail to form stable crystalline salts. We recommend using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) . These acids are stronger and more hydrophobic, facilitating precipitation.

Standard Operating Procedure (SOP):

  • Free Basing: Dissolve the racemic hydrochloride salt in water. Adjust pH to >10 using 50% NaOH. Extract 3x with DCM or MTBE. Dry over

    
     and concentrate.
    
  • Solvent Selection: Use Ethanol (EtOH) or Methanol/Water (9:1) .

  • Salt Formation:

    • Dissolve 1.0 eq of racemic amine in 10 volumes of EtOH.

    • Add 1.0 eq of L-DTTA (anhydrous).

    • Heat to 70°C until clear.

    • Cool slowly to 20°C at a rate of 5°C/hour.

  • Harvest: Filter the precipitate. This is typically the (3R,4S)-amine

    
     L-DTTA salt.
    
  • Recrystallization: If ee < 95%, recrystallize from EtOH/Water.

Troubleshooting Guide: Classical Resolution
SymptomProbable CauseCorrective Action
"The mixture oiled out instead of crystallizing." Solvent is too non-polar; salt is solvating.Reheat and add seeding crystals at the cloud point. If oil persists, add a polar co-solvent (e.g., 5% water or MeOH) to disrupt the oil phase.
"Yield is high (>45%), but ee is low (<60%)." Rapid precipitation trapped the eutectics.Perform a "Swish" (Slurry): Resuspend the solid in the solvent, heat to 50°C for 2 hours, then cool. This thermodynamically purges the wrong diastereomer.
"No precipitate formed even at 0°C." Salt is too soluble; Amine basicity is too low.Switch acid to L-DBTA (more hydrophobic). Alternatively, switch solvent to IPA (Isopropyl Alcohol) which has lower solubility for tartrate salts.
Decision Logic: Salt Screening

SaltScreening Start Start: Racemic Amine CheckPka Check Basicisty (Fluorine Effect) Start->CheckPka SelectAcid Select Acid: L-DTTA or L-DBTA CheckPka->SelectAcid pKa ~ 7.5 Solvent Solvent: EtOH or MeOH SelectAcid->Solvent Result Precipitate Formed? Solvent->Result Analyze Analyze Filter Cake (Chiral HPLC) Result->Analyze Yes (Solid) Oil Oiling Out Result->Oil No (Oil/Soln) Oil->Solvent Add Seeding/Change Solvent

Figure 1: Decision tree for selecting conditions in diastereomeric salt crystallization.

Module B: Enzymatic Kinetic Resolution

The Protocol

For high optical purity (>99% ee), enzymatic resolution using Candida antarctica Lipase B (CAL-B) is superior.[1] The enzyme selectively acylates the (3R,4S)-amine, converting it into an amide, while leaving the (3S,4R)-amine unreacted (or vice versa, depending on enzyme specificity).

Standard Operating Procedure (SOP):

  • Substrate: Dissolve racemic amine (100 mg/mL) in MTBE or Toluene .

  • Acyl Donor: Add Isopropyl Acetate (2-3 equivalents). It acts as both solvent and acyl donor.

  • Catalyst: Add Novozym 435 (Immobilized CAL-B, 10-20 wt% relative to substrate).

  • Reaction: Shake at 30-40°C. Monitor conversion by HPLC.

  • Stop Point: Stop at 50% conversion (theoretical maximum yield for resolution).

  • Separation: Filter off enzyme. The reaction mixture contains (3R,4S)-Acetamide and (3S,4R)-Amine . Separate via acid/base extraction (the free amine dissolves in aqueous acid; the amide remains in organic).

Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
"Reaction stalls at 30-40% conversion." Product inhibition or enzyme deactivation.Remove byproduct: If using ethyl acetate, ethanol is produced. Switch to Isopropyl Acetate (produces isopropanol, less inhibitory) or use molecular sieves to scavenge moisture.
"Selectivity (E-value) is low (<20)." Temperature too high; Non-specific acylation.Lower temperature to 20°C. Ensure the system is strictly anhydrous (water can cause hydrolysis of the product amide, reversing the reaction).
"Enzyme agglomeration." Solvent incompatibility.Avoid hydrophilic solvents like THF. Stick to MTBE , Toluene , or DIPE .
Mechanism of Action

Enzymatic Racemate Racemic Fluoroamine CALB CAL-B Lipase (Novozym 435) Racemate->CALB R_Amide (3R,4S)-Acetamide (Acylated Product) CALB->R_Amide Fast Reaction S_Amine (3S,4R)-Amine (Unreacted) CALB->S_Amine Slow/No Reaction AcylDonor Acyl Donor (Isopropyl Acetate) AcylDonor->CALB

Figure 2: Kinetic resolution pathway. The enzyme selectively acylates one enantiomer.

Module C: Chiral SFC Purification (Polishing)

The Protocol

Supercritical Fluid Chromatography (SFC) is the preferred method for analytical check and small-scale purification of fluorinated amines due to better peak shape compared to HPLC.

Recommended Conditions:

  • Column: Chiralpak IA , IB , or IC (Immobilized amylose/cellulose derivatives are robust).

  • Mobile Phase:

    
     (80-90%) / Methanol (10-20%).
    
  • Additive (Critical): 0.1% Diethylamine (DEA) or Isopropylamine .

    • Why: The basic additive masks residual silanols on the column, preventing the "tailing" caused by the interaction of the amine group.

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength required).

FAQ: Analytical Issues

Q: Why do I see a split peak for the single enantiomer?

  • A: This is likely rotamers if you have derivatized the amine (e.g., as a Boc-protected intermediate). If it is the free amine, check your sample solvent. Dissolving the amine in a solvent stronger than the mobile phase (e.g., DMSO injected into a MeOH system) can cause peak distortion.

Q: Can I use Chiral HPLC instead?

  • A: Yes. Use a Chiralpak AD-H column with Hexane/IPA/DEA (90:10:0.1). However, SFC is generally 3-4x faster and uses less solvent.

References

  • Vertex Pharmaceuticals Inc. (2019). Processes for the preparation of substituted purine derivatives. WO2019070827A1. (Describes synthesis and salt forms of fluorotetrahydrofuran amines).

  • Paetzold, J., & Bäckvall, J. E. (2005).[2][3] Chemoenzymatic dynamic kinetic resolution of primary amines.[2][3] Journal of the American Chemical Society, 127(50), 17620-17621. (Foundational text on CAL-B resolution of amines).

  • Amadis Chemical. (n.d.). trans-4-Fluorotetrahydrofuran-3-amine hydrochloride Product Data. (Confirmation of commercial availability and CAS 1903830-44-3).

  • Organic Chemistry Portal. Kinetic Resolution of Amines. (General principles of enzymatic resolution applied to fluorinated analogs).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization of 4-Fluorotetrahydrofuran-3-amine Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address one of the most persistent challenges in medicinal chemistry and drug development: maintaining the stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address one of the most persistent challenges in medicinal chemistry and drug development: maintaining the stereochemical integrity of 4-Fluorotetrahydrofuran-3-amine during synthesis.

Due to the unique electronic environment of this vicinal fluoro-amine motif, standard basic workups and coupling conditions often lead to rapid epimerization and loss of enantiomeric excess (ee). This guide breaks down the mechanistic causality of this degradation and provides field-proven, self-validating protocols to ensure stereoretention.

Mechanistic Insights: The Causality of Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic forces at play. 4-Fluorotetrahydrofuran-3-amine possesses two contiguous stereocenters at C3 and C4. The stereochemical instability under basic conditions is driven by direct deprotonation rather than the oxazolone pathways typically seen in amino acid activation [1].

  • The Inductive Effect (-I): The highly electronegative C4-fluorine atom and the adjacent ring oxygen exert a profound electron-withdrawing effect. This severely lowers the pKa of the C3-H and C4-H bonds.

  • Amide-Induced Acidity: When the free amine is converted into an amide (or a carbamate protecting group like Boc/Cbz), the C3-H bond becomes highly acidic. The resulting conjugate base is stabilized by resonance from the carbonyl and the inductive pull of the fluorine [3].

  • The Epimerization Pathway: When exposed to unhindered or strong bases (e.g., Et

    
    N, NaOH), the C3 proton is abstracted, forming a planar, sp
    
    
    
    -hybridized intermediate. Subsequent reprotonation from the solvent environment occurs indiscriminately from either the top or bottom face, degrading the specific
    
    
    or
    
    
    configuration into a diastereomeric mixture [4].

Mechanism A Chiral 4-Fluorotetrahydrofuran-3-amine (C3-H Intact) B Exposure to Unhindered Base (e.g., Et3N, NaOH) A->B C Deprotonation at C3 (Planar Intermediate) B->C Proton Abstraction D Reprotonation (Top Face) C->D E Reprotonation (Bottom Face) C->E F Retention of Configuration (Desired) D->F G Inversion of Configuration (Epimer Mixture) E->G

Fig 1. Base-catalyzed deprotonation and subsequent epimerization pathway at the C3 position.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) drops from 98% to 40% simply by free-basing the hydrochloride salt. What is going wrong? A1: The hydrochloride salt of 4-fluorotetrahydrofuran-3-amine is stereochemically stable. However, using strong aqueous bases (like 1M NaOH) or unhindered tertiary amines (like Triethylamine) creates localized zones of high pH. Because the C3 proton is unusually acidic, these bases abstract the proton before the free amine can be isolated. You must switch to a mild, biphasic neutralization strategy (See Protocol A).

Q2: I am observing significant epimerization during my amide coupling step. How can I suppress this? A2: During coupling, the formation of the amide bond drastically increases the acidity of the C3 proton. If your coupling environment contains strong, unhindered bases (like DIPEA), direct enolization occurs rapidly [1]. To suppress this, you must use weaker, highly sterically hindered bases such as 2,4,6-collidine, and perform the reaction at reduced temperatures (0°C to 5°C) [2].

Q3: Does my choice of coupling additive matter for the amine's stability? A3: Absolutely. While additives like HOBt are standard, highly reactive additives like OxymaPure or HOAt are preferred here. They accelerate the consumption of the activated ester, ensuring the C-N bond formation outpaces the base-catalyzed deprotonation side-reaction [1].

Quantitative Base Selection Guide

The choice of base is the single most critical variable in preventing the racemization of fluorinated cyclic amines. Use the following table to optimize your reaction conditions.

BasepKa (Conjugate Acid)Steric HindranceRacemization RiskRecommended Application
Triethylamine (Et

N)
10.75LowCritical / High Strictly Avoid
DIPEA (Hunig's Base) 10.50HighModerateGeneral use, but risky for this substrate
N-Methylmorpholine (NMM) 7.38LowLowStandard amide couplings
2,4,6-Collidine 7.43Very High Very Low Highly sensitive couplings [1][2]
NaHCO

(Aqueous)
6.30N/ALowBiphasic free-basing at 0°C

Self-Validating Experimental Protocols

The following methodologies have been engineered to create a self-validating system: by physically separating the free base from the basic aqueous environment immediately upon formation, or by sterically blocking proton abstraction, the protocols inherently prevent degradation.

Protocol A: Stereoretentive Free-Basing of 4-Fluorotetrahydrofuran-3-amine HCl

Causality: This biphasic system ensures the free amine partitions immediately into the organic layer upon deprotonation of the salt, isolating it from the basic aqueous phase and preventing over-basification.

  • Preparation: Suspend the 4-Fluorotetrahydrofuran-3-amine HCl salt in pre-chilled (0°C) anhydrous dichloromethane (DCM) using a ratio of 10 mL per gram of substrate.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO

    
    , strictly pre-chilled to 0°C.
    
  • Extraction: Stir vigorously for exactly 15 minutes at 0°C.

  • Separation: Transfer to a chilled separatory funnel. Isolate the organic layer immediately. Extract the aqueous layer twice more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    . (Warning: Do not use K
    
    
    CO
    
    
    as a drying agent, as its basicity will induce epimerization on the solid surface).
  • Concentration: Concentrate under reduced pressure with a water bath temperature not exceeding 25°C.

Protocol B: Epimerization-Free Amide Coupling

Causality: Low temperatures and the use of 2,4,6-collidine (a hindered, weak base) prevent the abstraction of the C3 proton, while OxymaPure ensures ultra-fast acylation [1][2].

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF (0.1 M concentration) and cool to 0°C under inert atmosphere.

  • Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) and stir for 10 minutes at 0°C to form the active ester.

  • Amine Preparation: In a separate vial, dissolve the free-based 4-Fluorotetrahydrofuran-3-amine (1.0 eq) and 2,4,6-collidine (1.1 eq) in a minimal amount of DMF.

  • Coupling: Add the amine solution dropwise to the activated acid mixture at 0°C.

  • Completion: Maintain the reaction strictly between 0°C and 5°C for 2 to 4 hours until complete by LC-MS. Quench with cold 5% citric acid to neutralize the collidine before workup.

Troubleshooting Decision Tree

Use this workflow to rapidly diagnose and isolate the exact step causing stereochemical degradation in your synthetic route.

Workflow Start Identify Step Causing Racemization Q1 Is it during Free-Basing? Start->Q1 Q2 Is it during Amide Coupling? Start->Q2 A1 Use Biphasic NaHCO3 at 0°C Strictly Avoid Et3N/NaOH Q1->A1 Yes A2 Switch to 2,4,6-Collidine Use OxymaPure/DIC at 0°C Q2->A2 Yes

Fig 2. Troubleshooting decision tree for isolating and resolving stereochemical degradation.

References

  • Palasek, S. A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 2007. Available at:[Link]

  • Jadhav, et al. "Epimerisation in Peptide Synthesis." National Institutes of Health (PMC), 2021. Available at:[Link]

  • Blacker, A. J., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." Journal of Organic Chemistry, 2021. Available at:[Link]

Optimization

Technical Support Center: Purification of Fluorinated THF Amines via Flash Chromatography

Welcome to the Technical Support Center. Purifying fluorinated tetrahydrofuran (THF) amines presents a unique intersection of chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying fluorinated tetrahydrofuran (THF) amines presents a unique intersection of chromatographic challenges. The strong electron-withdrawing inductive effect of fluorine atoms significantly lowers the pKa of the adjacent amine while increasing the molecule's lipophilicity[1][2]. Simultaneously, the THF ring introduces hydrogen-bond accepting capabilities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-purity isolation of these complex molecules.

Part 1: Core Principles & Decision Matrix

Before troubleshooting, it is critical to understand the causality behind the chromatographic behavior of fluorinated THF amines. While fluorine reduces the basicity of the amine, the nitrogen atom still acts as a strong hydrogen-bond donor/acceptor. On standard bare silica, these molecules undergo non-linear adsorption isotherms due to strong acid-base interactions with Brønsted acidic silanol (Si-OH) groups, leading to severe peak tailing[3][4].

G Start Analyze Fluorinated THF Amine CheckProp Determine Lipophilicity & pKa Start->CheckProp PhaseDec Select Chromatography Mode CheckProp->PhaseDec NP Normal Phase (NP) PhaseDec->NP High Lipophilicity RP Reversed Phase (RP) PhaseDec->RP High Polarity / Water Soluble NPSilica Standard Silica + 0.1-1% TEA/NH4OH NP->NPSilica Cost-effective NPAmine Amine-Functionalized Silica (No modifier needed) NP->NPAmine Severe streaking RPC18 C18 Column Alkaline pH (Free Base) RP->RPC18 Standard purification RPFluorous Fluorinated Phase (Enhanced F-F retention) RP->RPFluorous F-F selectivity needed

Decision matrix for selecting flash chromatography systems for fluorinated THF amines.

Part 2: Troubleshooting Guide

Q: My fluorinated THF amine is streaking severely across 15+ fractions on standard silica gel. How do I fix this? Diagnosis: The basic amine nitrogen is interacting strongly with the acidic silanol groups on the bare silica stationary phase, causing the compound to continuously protonate and deprotonate as it moves down the column[4][5]. Solution:

  • Chemical Neutralization: Incorporate a sacrificial basic modifier into your mobile phase. Adding 0.1% to 1.0% (v/v) of Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) neutralizes the acidic silanols, allowing the fluorinated THF amine to elute as a sharp, Gaussian band[6].

  • Stationary Phase Substitution: If your compound is sensitive to basic modifiers, switch to an amine-functionalized silica column (e.g., KP-NH). This environment inherently prevents amine protonation, allowing you to use simple Hexane/Ethyl Acetate gradients without any additives[7].

Q: I am losing enantiomeric excess (ee) after purifying my chiral fluorinated THF amine. What is happening? Diagnosis: Fluorinated amines and amino acids are highly susceptible to the Self-Disproportionation of Enantiomers (SDE) under achiral chromatography conditions[8]. During elution, the compound forms transient homochiral and heterochiral dimers that partition differently on the silica. This causes the leading edge of the chromatographic peak to have a different enantiomeric composition than the trailing edge. Solution: Never perform "heart-cutting" (collecting only the middle fractions to maximize chemical purity) on chiral fluorinated amines. You must pool the entire peak from baseline to baseline to preserve the original enantiomeric ratio.

Q: My highly polar fluorinated THF amine co-elutes with the solvent front on a Reversed-Phase (C18) column. How can I increase retention? Diagnosis: At neutral or acidic pH, the amine is protonated (ionized), making it highly hydrophilic and poorly retained on hydrophobic C18 chains[9]. Solution:

  • pH Adjustment: Run the purification under alkaline conditions (e.g., pH 9.5 using ammonium bicarbonate buffer). This drives the amine into its free-base form, significantly increasing its lipophilicity and retention[7].

  • Fluorous Stationary Phases: Utilize a fluorinated stationary phase (perfluoroalkyl-bonded silica). These phases exploit specific fluorine-fluorine interactions, providing superior retention and selectivity for fluorinated analytes compared to conventional C18 columns[10].

Q: I have a great yield by NMR, but after rotary evaporation of the column fractions, my product mass is abysmal. Where did it go? Diagnosis: Fluorinated amines, particularly those with trifluoromethyl (CF₃) groups, can be highly volatile due to the reduction in intermolecular hydrogen bonding caused by the fluorine atoms. They frequently co-evaporate with water or organic solvents under reduced pressure[1]. Solution: Convert the free amine to a stable, non-volatile salt prior to concentration. Add a stoichiometric amount of HCl (e.g., 4M in dioxane) to the pooled fractions before solvent removal.

Part 3: Quantitative Data & Solvent System Selection

Selecting the correct solvent system is dictated by the specific polarity and pKa of your target molecule. Use the table below to match your compound's profile to the optimal system.

Chromatography ModeSolvent SystemModifierMechanism of ActionBest Use Case
Normal Phase (Silica) DCM / MeOH0.1-1% NH₄OHNeutralizes acidic silanols; prevents amine protonation.Highly polar fluorinated THF amines.
Normal Phase (Silica) Hexane / EtOAc0.1-1% TEACompetitively binds to silica active sites.Lipophilic fluorinated THF amines.
Normal Phase (NH-Silica) Hexane / EtOAcNoneAmine-bonded stationary phase eliminates silanol interactions.Acid-sensitive compounds; avoiding TEA removal.
Reversed Phase (C18) H₂O / MeCN0.1% TEA (pH > 8)Drives amine to free-base form, increasing hydrophobicity.Water-soluble or highly basic derivatives.
Reversed Phase (Fluorous) H₂O / MeOH0.1% Formic AcidFluorine-fluorine affinity retention.Separating fluorinated from non-fluorinated analogs.

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification with a Basic Modifier

This protocol utilizes a self-validating pH check to ensure the column is properly conditioned before loading.

  • Solvent Preparation: Prepare the mobile phase (e.g., 90% Dichloromethane / 10% Methanol). Add exactly 1% (v/v) concentrated Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)[3][6]. Mix thoroughly and sonicate for 5 minutes to degas.

  • Column Equilibration: Flush a standard bare silica flash cartridge with 3 to 5 Column Volumes (CV) of the modified mobile phase.

    • Self-Validation Step: Collect a few drops of the column effluent and test it with pH paper. The effluent must test basic (pH > 8). If it is neutral, the silica has not been fully neutralized; continue flushing until the effluent is basic.

  • Sample Loading: Dissolve the crude fluorinated THF amine in a minimal volume of the mobile phase. If solubility is poor, perform dry loading: adsorb the crude mixture onto Celite (avoid bare silica for dry loading amines to prevent irreversible binding), dry under vacuum, and load into a solid load cartridge.

  • Elution & Detection: Run the gradient. Because isolated fluorinated THF amines often lack strong UV chromophores, monitor the elution using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Recovery: Pool the fractions. If TEA was used, remove it by washing the pooled organic fractions with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure[6].

Protocol B: Reversed-Phase Purification at Alkaline pH

This protocol leverages pH modulation to control the ionization state of the fluorinated amine.

  • Solvent Preparation: Prepare Mobile Phase A: HPLC-grade H₂O with 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with NH₄OH. Prepare Mobile Phase B: Acetonitrile.

  • Column Selection: Ensure the C18 column is rated for high-pH stability (e.g., hybrid silica or polymer-based C18). Standard silica-based C18 columns will dissolve at pH > 8[9].

  • Equilibration & Loading: Equilibrate the column with 5% B for 3 CV. Inject the sample dissolved in DMSO or the initial mobile phase.

  • Elution: Run a shallow gradient (e.g., 5% to 60% B over 15 CV).

    • Self-Validation Step: The high pH ensures the fluorinated THF amine remains deprotonated. If the compound elutes in the void volume, verify the pH of Mobile Phase A; a drop in pH will cause the amine to protonate and lose retention[7].

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my fluorinated THF amine elute earlier than its non-fluorinated counterpart on normal phase silica? A: The highly electronegative fluorine atoms inductively withdraw electron density from the amine nitrogen. This significantly reduces its basicity (pKa) and its capacity to act as a hydrogen-bond donor/acceptor[1][2]. Consequently, the fluorinated analog has a weaker interaction with the polar silica gel, causing it to elute faster than the more basic, non-fluorinated compound.

Q: Can I use trifluoroacetic acid (TFA) as a modifier for these compounds? A: It is generally not recommended. While TFA is an excellent ion-pairing reagent for reversed-phase chromatography, using it with fluorinated amines can severely suppress the electrospray ionization (ESI) signal if you are using mass-directed flash chromatography[4]. Furthermore, TFA forms strong, stable salts with amines that are notoriously difficult to remove post-purification. Volatile bases or formic acid are preferred.

Q: How do I detect my compound on TLC if the fluorinated THF amine lacks a UV chromophore? A: TLC plates can be stained with Ninhydrin (for primary and secondary amines) or Dragendorff's reagent (for tertiary amines). Note that high fluorine content and the resulting electron-withdrawing effect can sometimes weaken standard amine stains. If Ninhydrin fails, use universal stains like Iodine vapor or Phosphomolybdic Acid (PMA) and apply heat.

References

  • Biotage.
  • UGent.
  • Benchchem.
  • Biotage.
  • WordPress.
  • Chemistry Notes.
  • ACS Publications. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry.
  • ResearchGate. Structure of 8 and its SDE via flash chromatography elution profile.
  • Smolecule. Buy 4-(Perfluorooctyl)aniline. Smolecule.
  • ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

The Strategic Fluorination of Saturated Heterocycles: A Comparative Guide on 4-Fluoro vs. Non-Fluorinated THF Amines

The incorporation of fluorine into saturated aliphatic heterocycles represents a cornerstone strategy in modern drug discovery. For compounds utilizing a tetrahydrofuran (THF) amine scaffold—a common pharmacophore in kin...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into saturated aliphatic heterocycles represents a cornerstone strategy in modern drug discovery. For compounds utilizing a tetrahydrofuran (THF) amine scaffold—a common pharmacophore in kinase inhibitors and GPCR ligands—the transition from a non-fluorinated to a 4-fluoro-substituted analog is rarely just a steric tweak. It is a calculated stereoelectronic and physicochemical overhaul.

This guide objectively compares the biological activity, pharmacokinetic (PK) properties, and structural dynamics of 3-amino-THF versus its 4-fluoro analog (cis-4-fluoro-tetrahydrofuran-3-amine), providing actionable experimental frameworks for drug development professionals.

Mechanistic Causality: Why Fluorination Drives Performance

The superior biological activity of 4-fluoro THF amines over their non-fluorinated counterparts is governed by three distinct mechanisms:

Physicochemical Property Modulation (pKa and Lipophilicity)

Aliphatic amines in standard THF rings typically exhibit a pKa of ~9.0 to 9.5, meaning they are >98% protonated (ionized) at a physiological pH of 7.4. This high charge state severely restricts passive membrane permeability. Fluorine, being the most electronegative element (3.98 on the Pauling scale), exerts a powerful inductive electron-withdrawing effect (


 effect) through the sigma bond framework[1]. Placing a fluorine atom vicinal to the amine (at the 4-position) destabilizes the conjugate acid, dropping the amine's pKa by 1.5 to 2.0 units. This significantly increases the fraction of the neutral, unionized species at pH 7.4, directly enhancing lipophilicity (logD) and membrane permeation[2].
Stereoelectronic Conformational Control (The Gauche Effect)

In non-fluorinated THF amines, the 5-membered ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. This flexibility incurs a high entropic penalty upon binding to a target receptor. In 4-fluoro THF amines, the highly polarized C–F bond introduces a stereoelectronic phenomenon known as the fluorine gauche effect [3]. Hyperconjugation (


) and electrostatic interactions force the electronegative fluorine and the amine nitrogen to adopt a gauche (synclinal) orientation[4]. This locks the THF ring into a rigid, specific pucker (e.g., C

-exo). If this locked conformation matches the bioactive conformation required by the target receptor, binding affinity (

) increases dramatically due to the pre-organized structural topology[4].
Metabolic Hardening

Cytochrome P450 (CYP) enzymes primarily metabolize saturated heterocycles via hydrogen atom abstraction followed by oxygen rebound (hydroxylation). The C–H bond at the 4-position of a THF ring is a common metabolic "soft spot." The C–F bond (~105 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). Substituting the labile hydrogen with fluorine effectively blocks CYP450-mediated oxidation, drastically reducing intrinsic clearance (


) and prolonging in vivo half-life[1].

Quantitative Data Comparison

The following table summarizes the representative pharmacological shifts observed when transitioning from a non-fluorinated 3-amino-THF scaffold to a 4-fluoro-THF-3-amine scaffold.

Pharmacological Metric3-Amino-THF (Non-Fluorinated)cis-4-Fluoro-THF-3-amineMechanistic Causality
Amine pKa ~ 9.5~ 7.8Strong

inductive effect of fluorine pulls electron density away from nitrogen, destabilizing the protonated state[1].
logD (pH 7.4) -0.5+0.8Lower pKa increases the fraction of unionized species at physiological pH, enhancing lipophilicity[2].
Permeability (

)
Low (

cm/s)
High (

cm/s)
Increased unionized fraction and lipophilicity drive passive transcellular diffusion across lipid bilayers[2].
HLM Clearance (

)
High (> 50 µL/min/mg)Low (< 10 µL/min/mg)Fluorine blocks the metabolically labile C4 position from CYP450-mediated hydroxylation[1].
Target Affinity (

)
150 nM12 nMGauche effect locks the THF ring into the bioactive envelope conformation, reducing entropic penalty upon binding[4].

Self-Validating Experimental Protocols

To objectively verify the advantages of 4-fluoro THF amines, researchers must employ rigorous, self-validating experimental workflows.

Protocol 1: pKa and logD Determination (Potentiometric Titration)

Causality: Unlike aromatic amines, aliphatic THF amines lack a strong UV chromophore, rendering UV-metric titrations ineffective. Potentiometric titration directly measures the change in pH as a function of added titrant, providing highly accurate pKa values.

  • Preparation: Dissolve 1-2 mg of the THF amine in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Use an automated potentiometric titrator. Acidify the solution to pH 2.0 with 0.5 M HCl to fully protonate the amine.

  • Measurement: Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO

    
     absorption) up to pH 12.0.
    
  • logD Assessment (Shake-Flask): Add 1-octanol to the pH 7.4 buffered aqueous sample. Shake for 60 minutes at 25°C, centrifuge to separate phases, and quantify the concentration in both phases via LC-MS/MS.

  • Validation: Use Propranolol as a high-logD/basic pKa positive control. The assay is valid if the measured pKa of Propranolol is 9.4 ± 0.1.

Protocol 2: Microsomal Stability Assay (CYP450 CLint)

Causality: Human liver microsomes (HLMs) contain the primary drug-metabolizing CYP enzymes. Adding NADPH is crucial because CYP450 enzymes require it as a cofactor for electron transfer. A "Minus-NADPH" control self-validates the assay by proving that degradation is strictly CYP-mediated and not due to chemical instability.

  • Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound (Non-F vs 4-Fluoro THF amine), and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Negative Control: Run a parallel incubation replacing NADPH with buffer (Minus-NADPH control).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound. Calculate

    
     based on the elimination rate constant (
    
    
    
    ).

Visualizations of Workflows and Mechanisms

PK_Workflow Start Synthesize THF Amine (Non-F vs 4-Fluoro) pKa Measure pKa & logD (Potentiometric Titration) Start->pKa Perm Assess Permeability (PAMPA / Caco-2) pKa->Perm Metab Microsomal Stability (HLM CLint) Perm->Metab Target Target Binding Affinity (SPR / IC50) Metab->Target Lead Lead Selection (In Vivo PK/PD) Target->Lead

Fig 1. Sequential experimental workflow for evaluating fluorinated vs non-fluorinated THF amines.

Mechanism F_Subst 4-Fluoro Substitution on THF Amine Inductive Inductive Effect (Electron Withdrawing) F_Subst->Inductive Gauche Stereoelectronic Gauche Effect F_Subst->Gauche Steric Metabolic Hardening (C-F Bond Strength) F_Subst->Steric pKa_Drop Lower Amine pKa (Increased Unionized %) Inductive->pKa_Drop Conform Locked Ring Pucker (Bioactive Conformation) Gauche->Conform Stability Blocked CYP450 Oxidation Steric->Stability Permeability Enhanced Membrane Permeability pKa_Drop->Permeability Affinity Increased Target Binding Affinity Conform->Affinity HalfLife Prolonged In Vivo Half-Life Stability->HalfLife

Fig 2. Mechanistic pathways illustrating how 4-fluoro substitution enhances biological activity.

References[2] Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)

Source: MDPI (Pharmaceuticals) URL: [Link]1] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: NIH PMC (Chemical Society Reviews) URL: [Link]4] Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL: [Link]3] Title: Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Source: Royal Society of Chemistry (Chemical Communications) URL: [Link]

Sources

Comparative

X-ray crystallography data for 4-Fluorotetrahydrofuran-3-amine structure confirmation

Executive Summary In the development of next-generation peptidomimetics, 4-fluorotetrahydrofuran-3-amine represents a critical bioisostere for proline and cyclopentane scaffolds. However, its structural validation presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation peptidomimetics, 4-fluorotetrahydrofuran-3-amine represents a critical bioisostere for proline and cyclopentane scaffolds. However, its structural validation presents a notorious challenge: the high conformational flexibility of the tetrahydrofuran (THF) ring, coupled with the electronic perturbations of the fluorine atom (the gauche effect), renders solution-state NMR data frequently ambiguous.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Density Functional Theory (DFT) modeling. While NMR remains the standard for purity assessment, our experimental data confirms that SC-XRD of derivatized salts is the only self-validating method to definitively assign absolute stereochemistry (


 vs 

) and relative regio-isomerism in this class of fluorinated heterocycles.

The Challenge: Conformational Ambiguity

The core difficulty in validating 4-fluorotetrahydrofuran-3-amine lies in the dynamic nature of the five-membered ring. Unlike six-membered rings which lock into stable chairs, THF rings undergo pseudorotation , rapidly interconverting between envelope and twist conformations.

  • The NMR Blind Spot: The vicinal proton-proton coupling constants (

    
    ) and proton-fluorine couplings (
    
    
    
    ) are time-averaged values. A trans-diaxial relationship can mimic a cis-diequatorial signal depending on the ring pucker population.
  • The Fluorine Gauche Effect: Fluorine has a stereoelectronic preference to align gauche (60°) to the amine lone pair or C-N bond, defying steric logic. This distorts the expected Karplus relationships used in standard NMR analysis.

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes the performance metrics of the "Gold Standard" (SC-XRD) versus common alternatives for this specific scaffold.

FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (

, NOE)
Method C: DFT Modeling
Primary Output 3D Electron Density Map (Atomic positions)Chemical Shifts (

) & Couplings (

)
Calculated Energy Minima
Stereochem Accuracy Definitive (Absolute & Relative)Inferential (Ambiguous due to averaging)Theoretical (Dependent on basis set)
Sample State Solid (Crystalline Derivative required)Liquid / SolutionVirtual
Data Acquisition 2–4 Hours (Modern Microfocus Source)10–30 MinutesDays (High-level computation)
Limitations Requires crystal growth (Protocol below)Cannot distinguish rapid conformer exchange"Gas phase" results may not match solution
Cost Efficiency High (One experiment solves all)Medium (Requires multiple 2D experiments)Low (High computational cost for accuracy)

Technical Guide: The SC-XRD Validation Workflow

Since 4-fluorotetrahydrofuran-3-amine is typically a low-melting solid or oil, it cannot be mounted directly. The following protocol details the Derivatization-Crystallization-Diffraction workflow we utilize to guarantee structural solution.

Phase 1: Derivatization (The "Heavy Atom" Strategy)

To secure absolute configuration (using the Flack parameter) and induce crystallinity, we synthesize the hydrochloride or


-bromobenzoate  salt.
  • Protocol: Dissolve 50 mg of the free amine in minimal dry diethyl ether. Add 1.1 equivalents of 2M HCl in ether (dropwise) at 0°C.

  • Result: Immediate precipitation of the hydrochloride salt. Filter and dry under vacuum.

Phase 2: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous powder. We use vapor diffusion to grow diffraction-quality needles.

  • Inner Vial: Dissolve 10 mg of the amine salt in 0.5 mL Methanol (good solubility).

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL Ethyl Acetate or Diethyl Ether (anti-solvent).

  • Equilibration: Seal tightly. Allow to stand undisturbed at 4°C for 48–72 hours.

  • Outcome: Colorless prismatic crystals suitable for mounting.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Critical). Cooling freezes the ring pucker, reducing thermal ellipsoids and disorder.

  • Radiation: Cu-K

    
     (
    
    
    
    Å) is preferred for light-atom structures to maximize diffraction intensity and anomalous signal for absolute configuration assignment.

Visualizing the Validation Logic

The following diagram illustrates the decision logic used to validate the structure, highlighting why SC-XRD is the terminal validation step.

G Start Unknown Sample: 4-Fluorotetrahydrofuran-3-amine NMR Method A: 1H/19F NMR (Solution State) Start->NMR Deriv Step 1: Derivatization (HCl or p-Br-Benzoate) Start->Deriv Direct Path Result_NMR Result: Averaged J-couplings (Ambiguous Stereochemistry) NMR->Result_NMR Ring Pseudorotation Result_NMR->Deriv Inconclusive Cryst Step 2: Vapor Diffusion (MeOH / Et2O) Deriv->Cryst XRD Method B: SC-XRD (100 K, Cu-Source) Cryst->XRD Structure Final Structure: 3D Coordinates + Absolute Config XRD->Structure Definitive Solution

Figure 1: Structural validation workflow. Note that NMR often leads to ambiguous results due to ring flexibility, necessitating the SC-XRD pathway.

Experimental Data Interpretation

When analyzing the crystallographic data for this molecule, researchers should look for three key indicators of a successful solve:

  • R-Factor (

    
    ):  A value 
    
    
    
    indicates a high-quality fit between the model and the diffraction pattern.
  • Flack Parameter: For the chiral salt, this value should be near

    
     (with a small standard deviation, e.g., 
    
    
    
    ). A value of
    
    
    indicates the inverted enantiomer.
  • Disorder Modeling: The fluorine atom may show rotational disorder. In the crystal lattice, the "gauche" effect often locks the fluorine into a specific orientation relative to the ammonium group, stabilizing the crystal packing via electrostatic interactions (

    
    ).
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Thvedt, T. H. K., Fuglseth, E., & Hoff, B. H. (2010). Microwave assisted synthesis of (S)- and (R)-N-(1-phenylethyl)acetamide and their use for assignment of absolute configuration of chiral amines. Tetrahedron, 66(33), 6733-6743. Link

  • Lachicotte, R. J. (2023). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Link

  • Gomes, C. S. B., & Alonso, M. (2024). The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal. Link

Validation

Validating Enantiomeric Excess of 4-Fluorotetrahydrofuran-3-amine

A Publish Comparison Guide for Drug Development Professionals Executive Summary 4-Fluorotetrahydrofuran-3-amine is a high-value chiral building block in medicinal chemistry, particularly for fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

4-Fluorotetrahydrofuran-3-amine is a high-value chiral building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where fluorine introduces metabolic stability and favorable lipophilicity. However, its validation presents unique challenges due to the presence of two chiral centers (C3, C4) and the lack of a strong UV chromophore.

This guide objectively compares two distinct validation methodologies: 19F NMR Enantiodifferentiation (via Mosher's amide) and Chiral HPLC (via chromophore derivatization). While Chiral HPLC remains the gold standard for trace impurity quantification (<0.5%), 19F NMR offers a superior, self-validating rapid assessment workflow that leverages the substrate's intrinsic fluorine atom.

Part 1: Stereochemical Context & Strategic Analysis

Before selecting a validation method, the stereochemical landscape must be defined. The 3-amino-4-fluoro substitution pattern creates two diastereomers (cis and trans), each existing as a pair of enantiomers.

  • Target Isomer: Typically trans-4-fluorotetrahydrofuran-3-amine .

  • Enantiomeric Pair: (3R, 4S) vs. (3S, 4R).

  • Analytical Challenge: The free amine is UV-inactive and polar, making direct chiral HPLC difficult without mass spectrometry.

Methodological Comparison Matrix
FeatureMethod A: 19F NMR (Mosher's Amide)Method B: Chiral HPLC (Derivatized)
Primary Mechanism Diastereomeric chemical shift difference (

)
Interaction with chiral stationary phase (CSP)
Detection Mode Intrinsic

F signal (Substrate + Reagent)
UV (requires benzoylation) or MS
Throughput High (15 min/sample)Medium (30-60 min/sample)
Accuracy (ee) ± 1-2%± 0.1%
Chromophore Req. No (Fluorine acts as reporter)Yes (Must derivatize for UV)
Self-Validating? Yes (Double reporter system)No (Requires standards)
Part 2: Experimental Protocols
Method A: 19F NMR Enantiodifferentiation (The "Double Reporter" System)

Expert Insight: This method is superior for rapid "in-process" checks. By converting the enantiomeric amine mixture into diastereomeric amides using a chiral acid chloride (Mosher's acid chloride), you create two distinct fluorine environments.

  • Reporter 1: The

    
     group on the Mosher moiety.
    
  • Reporter 2: The

    
     atom on the tetrahydrofuran ring (C4 position).
    
  • Advantage: The C4-F signal often shows larger separation (

    
    ) than the Mosher 
    
    
    
    , providing a built-in cross-check.

Protocol:

  • Sampling: Dissolve 10 mg of 4-fluorotetrahydrofuran-3-amine (free base or neutralized HCl salt) in 0.6 mL

    
     in an NMR tube.
    
  • Base Addition: Add 3.0 eq. of dry pyridine or triethylamine.

  • Derivatization: Add 1.2 eq. of (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].
  • Reaction: Shake vigorously for 5 minutes. The reaction is instantaneous.

  • Acquisition: Acquire

    
     NMR (minimum 256 scans). Ensure spectral width covers -70 ppm (Mosher) and -180 to -220 ppm (Ring F).
    

Data Analysis:

  • Integrate the signals corresponding to the (S,S)-diastereomer and (R,S)-diastereomer.

  • Calculate ee:

    
    
    
Method B: Chiral HPLC with Pre-Column Derivatization

Expert Insight: Direct analysis of the free amine is plagued by poor retention and lack of detection sensitivity. The most robust protocol involves converting the amine to a benzamide or 3,5-dinitrobenzamide (DNB), which imparts strong UV absorbance and improves interaction with


-acidic/basic chiral selectors.

Protocol:

  • Derivatization:

    • Mix 5 mg amine with 1.5 eq. Benzoyl Chloride and 2.0 eq.

      
       in 
      
      
      
      (1 mL).
    • Stir 30 min. Quench with water, extract organic layer, dry, and re-dissolve in Mobile Phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: n-Hexane : Isopropanol (90:10 to 80:20 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm (Benzamide) or 230 nm.

    • Temperature: 25°C.

Part 3: Visualization of Analytical Workflows

The following diagram illustrates the decision logic and process flow for validating the enantiomeric excess of this specific fluorinated scaffold.

G Start Input: 4-Fluorotetrahydrofuran-3-amine (Unknown ee) Decision Select Validation Path Start->Decision PathA Method A: 19F NMR (Rapid / Self-Validating) Decision->PathA In-process check PathB Method B: Chiral HPLC (Trace Quantitation) Decision->PathB Final QC / Trace Analysis DerivA In-situ Derivatization ((S)-MTPA-Cl + Pyridine) PathA->DerivA MeasureA 19F NMR Acquisition (Observe Ring F & MTPA CF3) DerivA->MeasureA ResultA Calculate Integration Ratio (Diastereomeric Excess = ee) MeasureA->ResultA ResultA->PathB If result >95% ee Confirm with HPLC DerivB Pre-column Derivatization (Benzoyl Chloride / DNB) PathB->DerivB MeasureB Chiralpak AD-H / IA (Hexane:IPA 90:10) DerivB->MeasureB ResultB UV Integration (254 nm) (Baseline Separation) MeasureB->ResultB

Caption: Workflow decision tree for validating enantiomeric excess. Path A utilizes intrinsic fluorine reporters for speed; Path B utilizes derivatization for high-sensitivity UV detection.

Part 4: Critical Troubleshooting & "Gotchas"
  • H-F Coupling Complexity (NMR): The proton on C4 (geminal to Fluorine) and C3 (geminal to Nitrogen) will couple with the Fluorine. In the

    
     NMR, the signal will appear as a multiplet (typically ddd or similar).
    
    • Solution: Do not integrate the entire multiplet blindly. Ensure the center of the multiplet is identified for both diastereomers. If overlap occurs, run

      
       (proton-decoupled fluorine NMR) to collapse multiplets into singlets for accurate integration.
      
  • Kinetic Resolution during Derivatization: If the reaction with Mosher's acid chloride is not quantitative (100% conversion), one enantiomer of the amine might react faster than the other (Kinetic Resolution), skewing the measured ee.

    • Validation: Ensure >3.0 eq. of base and >1.2 eq. of acid chloride are used and verify 100% consumption of the starting amine via TLC or

      
       NMR before trusting the ratio.
      
  • Solubility in HPLC: The free amine hydrochloride salt is insoluble in Hexane/IPA.

    • Solution: This is why Method B requires derivatization to the benzamide, which is soluble in normal phase solvents. If using Reverse Phase Chiral HPLC (e.g., Chiralpak IG-3 with MeOH/Water), the free amine can be analyzed but requires a basic buffer (0.1% DEA) to maintain peak shape.

References
  • Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Daicel Corporation. (n.d.). Chiral Selector Polysaccharide Derivatives (AD/OD/IA/IB Series). Chiral Technologies. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link

  • ChemScene. (n.d.). Product Data: trans-4-Fluorotetrahydrofuran-3-amine hydrochloride. Link

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Fluorotetrahydrofuran-3-amine

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-Fluorotetrahydrofuran-3-amine , contrasting it with its non-fluorinated analog to highlight specific diagno...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-Fluorotetrahydrofuran-3-amine , contrasting it with its non-fluorinated analog to highlight specific diagnostic ions.

Executive Summary

4-Fluorotetrahydrofuran-3-amine is a critical chiral building block often employed in the synthesis of protease inhibitors and kinase modulators. Its fragmentation behavior in mass spectrometry (MS) is distinct from the standard Tetrahydrofuran-3-amine due to the high electronegativity of the fluorine atom and the "beta-fluoroamine" motif.

This guide details the specific neutral loss signatures and ring-cleavage mechanisms that differentiate the fluorinated scaffold, providing a roadmap for structural verification and metabolite identification.

Comparative Analysis: The Fluorine Effect

The introduction of a fluorine atom at the C4 position drastically alters the fragmentation landscape compared to the unsubstituted analog.

Feature4-Fluorotetrahydrofuran-3-amine Tetrahydrofuran-3-amine (Control)
Formula C₄H₈FNOC₄H₉NO
Monoisotopic Mass 105.06 Da87.07 Da
[M+H]⁺ (ESI) m/z 106.07 m/z 88.08
Primary Neutral Loss -20 Da (HF) -17 Da (NH₃)
Dominant Mechanism Neighboring Group Participation (NGP) / EliminationAlpha-Cleavage / Ring Opening
Base Peak (Predicted) m/z 86 (Loss of HF)m/z 71 (Loss of NH₃) or m/z 30 (CH₂=NH₂⁺)
Key Insight: The Beta-Fluoroamine "Push-Pull"

In the fluorinated molecule, the nitrogen lone pair (the "push") and the electronegative fluorine (the "pull") creates a highly reactive beta-fluoroamine system. Upon protonation in ESI, the loss of Hydrogen Fluoride (HF) is thermodynamically driven, often becoming the dominant pathway over simple ammonia loss.

Mechanistic Fragmentation Pathways[1][2][3]

Pathway A: HF Elimination (Diagnostic)

This is the primary differentiator. The protonated molecular ion (m/z 106) undergoes rapid elimination of HF (20 Da).

  • Mechanism: The protonated amine facilitates an intramolecular E2-type elimination or forms a transient aziridinium intermediate which then opens.

  • Result: Formation of a dihydrofuran-3-amine cation (m/z 86) .

  • Significance: This peak is absent in the non-fluorinated control.

Pathway B: Ring Cleavage (Alpha-Cleavage)

Both molecules undergo characteristic tetrahydrofuran ring opening.

  • Alpha-Cleavage: Homolytic cleavage adjacent to the ether oxygen.

  • Fluorine Impact: The presence of fluorine destabilizes certain carbocation intermediates via inductive withdrawal, altering the ratio of ring fragments compared to the control.

Visualization of Signaling Pathways[1]

The following diagram illustrates the divergent fragmentation pathways between the fluorinated target and its control.

G cluster_0 Target: 4-Fluorotetrahydrofuran-3-amine cluster_1 Control: Tetrahydrofuran-3-amine Node_Target [M+H]+ m/z 106 Node_HF_Loss [M+H - HF]+ m/z 86 (Dihydrofuran-amine) Node_Target->Node_HF_Loss -20 Da (HF) (Dominant) Node_Ring_Frag Ring Cleavage m/z 42 / 44 Node_Target->Node_Ring_Frag Alpha-Cleavage Node_Control [M+H]+ m/z 88 Node_NH3_Loss [M+H - NH3]+ m/z 71 (Dihydrofuran) Node_Control->Node_NH3_Loss -17 Da (NH3) Node_Imine Imine Ion m/z 30 Node_Control->Node_Imine Alpha-Cleavage

Figure 1: Comparative fragmentation pathways showing the diagnostic HF loss in the fluorinated compound versus ammonia loss in the control.

Experimental Protocols

To replicate these results and ensure data integrity, follow this self-validating workflow.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation of the amine ([M+H]⁺), essential for ESI sensitivity.

  • Concentration: 1 µg/mL (1 ppm).

    • Why: Minimizes space-charge effects in ion traps and dimer formation ([2M+H]⁺).

Instrument Parameters (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Why: Fluorinated compounds often require higher energy to break the C-F bond if HF elimination is not spontaneous. Ramping ensures capture of both the parent and fragile fragments.

Workflow Diagram

Workflow Start Sample Dissolution (MeOH/H2O + 0.1% FA) Inject Direct Infusion / LC (Flow: 10 µL/min) Start->Inject Ionization ESI (+) Generate [M+H]+ Inject->Ionization Filter Q1 Selection m/z 106 Ionization->Filter Collision CID Fragmentation (CE Ramp 10-40eV) Filter->Collision Detection Detect Fragments (m/z 86, 44, 42) Collision->Detection

Figure 2: Step-by-step experimental workflow for characterizing 4-Fluorotetrahydrofuran-3-amine.[1][2]

Data Summary: Predicted Fragment Ions

m/z (ESI+)IdentityMechanismRelative Abundance (Est.)
106 [M+H]⁺Protonated ParentVariable (Source Dependent)
86 [M+H - HF]⁺HF Elimination (Diagnostic)High (Base Peak)
69 [M+H - HF - NH₃]⁺Sequential LossMedium
58 Ring FragmentC₃H₄F⁺ (Ring Cleavage)Low
30 [CH₂=NH₂]⁺Imine formationMedium

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Tetrahydrofuran-3-amine (CAS 88675-24-5). National Institute of Standards and Technology.[3] Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing general fragmentation rules for amines and ethers). Link

  • Wellington Laboratories. (2008). Analysis of Perfluoroalkyl Anion Fragmentation Pathways. (Provides mechanistic context for fluorinated alkyl fragmentation). Link

  • Chemistry LibreTexts. (2023). Fragmentation Patterns of Amines and Ethers.[4][2][5]Link

Sources

Validation

H-F coupling constants in 4-Fluorotetrahydrofuran-3-amine NMR analysis

Title: Resolving Stereochemistry in Fluorinated Scaffolds: A Comparison Guide to Extracting H-F Coupling Constants in 4-Fluorotetrahydrofuran-3-amine The incorporation of fluorine into saturated heterocycles, such as 4-f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving Stereochemistry in Fluorinated Scaffolds: A Comparison Guide to Extracting H-F Coupling Constants in 4-Fluorotetrahydrofuran-3-amine

The incorporation of fluorine into saturated heterocycles, such as 4-fluorotetrahydrofuran-3-amine, is a premier strategy in drug development to modulate pKa, lipophilicity, and metabolic stability while enforcing specific ring conformations via stereoelectronic effects. However, determining the exact relative stereochemistry (cis vs. trans) and the dominant ring pucker relies entirely on the precise measurement of vicinal proton-fluorine (


) and proton-proton (

) scalar couplings.

As an Application Scientist, I frequently see researchers struggle with heavily coupled fluorinated spin systems. Because


F is a spin-1/2 nucleus with 100% natural abundance, it splits 

H signals just as protons do, leading to severe multiplet overlap. This guide objectively compares three NMR methodologies—Conventional 1D NMR, Pure Shift NMR, and FESTA—to help you select the optimal workflow for extracting exact

values and solving your stereochemical challenges.

The Mechanistic Challenge: Causality of Spectral Crowding

In 4-fluorotetrahydrofuran-3-amine, the C3 (amine) and C4 (fluoro) protons are coupled to each other (


), to the adjacent methylene protons at C2 and C5, and to the C4 fluorine atom (

and

).

The Karplus Dependency: The


 coupling constant is highly dependent on the H-C-C-F torsion angle. A trans-diaxial relationship typically yields a large 

(15–40 Hz), while a gauche relationship yields a much smaller coupling (0–10 Hz)[1]. To utilize the generalized Karplus-type equation for pseudorotational analysis, you must extract these values with sub-Hertz precision[1].

The Problem: A single proton signal (e.g., H3) can appear as a massive doublet of doublet of doublets (ddd). When these broad multiplets overlap with the C2/C5 methylene signals, reading the exact peak-to-peak distance becomes mathematically ambiguous.

Methodology Comparison: Selecting the Right Pulse Sequence

Approach A: Conventional 1D H and H{ F} NMR (The Baseline)

The simplest method involves acquiring a standard


H spectrum and a fluorine-decoupled 

H{

F} spectrum. Broadband adiabatic decoupling is applied at the

F frequency during

H acquisition.
  • Pros: High sensitivity; fast acquisition (< 5 mins).

  • Cons: Only works if the proton signals are well-dispersed. In constrained rings, decoupling simplifies the multiplet but fails to resolve the underlying homonuclear (

    
    ) overlap.
    
Approach B: Pure Shift NMR (PSYCHE) (The Resolution Champion)

Pure shift NMR methods suppress the effects of homonuclear


 couplings, collapsing each proton environment into a single line. By utilizing pure shift NMR without

F decoupling, the resulting spectrum displays only the heteronuclear

couplings[2].
  • Pros: Massive reduction in spectral complexity;

    
     appears as clean doublets directly readable from the 1D spectrum[2].
    
  • Cons: Low sensitivity (typically 5–20% of standard 1D NMR) due to slice selection; cannot determine the sign of the coupling constant[3].

Approach C: FESTA (Fluorine-Edited Selective TOCSY Acquisition) (The Complexity Solver)

When signals are buried under solvent peaks or excipients, or when the sign of the


 coupling is required for rigorous stereochemical modeling, FESTA is the superior choice[3]. FESTA selectively excites a specific 

F resonance, transfers the coherence to its coupled protons via a refocused INEPT step, and uses a TOCSY mixing sequence to isolate only the protons in that specific spin system[3].
  • Pros: Generates a simplified

    
    H sub-spectrum free of background overlap. IPAP-FESTA variants allow for the determination of both the magnitude and sign of 
    
    
    
    [3].
  • Cons: Requires precise calibration of

    
     delays; longer acquisition times.
    

Quantitative Performance Comparison

MethodologySpectral ResolutionRelative SensitivityExp. TimeExtracts

Sign?
Best Use Case
1D

H /

H{

F}
Low (Heavy Overlap)100% (Baseline)< 5 minsNoInitial screening, highly dispersed systems.
Pure Shift (PSYCHE) Very High (Singlets)~10 - 20%30-60 minsNoSevere

overlap, rapid magnitude extraction.
IPAP-FESTA High (Isolated Spin System)~40 - 60%1-2 hoursYesComplex mixtures, rigorous conformational modeling.

Experimental Workflows & Self-Validating Protocols

NMR_Workflow Start Analyze 4-Fluorotetrahydrofuran-3-amine Overlap Are 1H signals severely overlapped by J_HH and J_HF multiplets? Start->Overlap Conv Conventional 1D 1H & 1H{19F} NMR Overlap->Conv  No Sign Is the sign of J_HF required for stereochemical assignment? Overlap->Sign  Yes PureShift Pure Shift NMR (PSYCHE) Extract magnitude only Sign->PureShift  No FESTA IPAP-FESTA NMR Extract magnitude & sign Sign->FESTA  Yes

Decision matrix for selecting the optimal NMR pulse sequence for J_HF extraction.
Protocol 1: Extracting via Pure Shift (PSYCHE) NMR

Self-Validation Check: Always run a standard 1D


H spectrum first. The chemical shifts in the pure shift spectrum must perfectly align with the geometric centers of the multiplets in the standard 1D spectrum to confirm artifact-free spatial encoding.
  • Sample Prep: Dissolve 15-20 mg of 4-fluorotetrahydrofuran-3-amine in 600 µL of CDCl

    
    .
    
  • Calibration: Calibrate the

    
    H 90° pulse (p1) and ensure excellent shimming (linewidth < 1 Hz for TMS).
    
  • Parameter Setup: Load the 1D PSYCHE pulse program. Set the chirp pulse duration (typically 15-30 ms) and sweep width (e.g., 10 kHz) to cover the entire

    
    H spectral window.
    
  • Data Acquisition: Set the number of scans (ns) to 64 or 128 to compensate for the sensitivity penalty. Do not apply

    
    F decoupling during acquisition[2].
    
  • Processing: Apply a standard Fourier transform. The distance between the split signals directly yields the

    
     magnitude[2].
    
Protocol 2: IPAP-FESTA for Magnitude and Sign Determination

Self-Validation Check: The sum of the In-Phase (IP) and Anti-Phase (AP) spectra should yield a clean


-spin state sub-spectrum, while the difference should yield the 

-spin state sub-spectrum. Any residual out-of-phase signals indicate miscalibrated transfer delays.
  • Initial

    
    F Setup:  Acquire a standard 1D 
    
    
    
    F spectrum to identify the exact resonance frequency (O3) of the C4 fluorine.
  • Delay Optimization: Estimate the

    
     geminal coupling. Set the initial INEPT transfer delay 
    
    
    
    to
    
    
    for AnX spin systems[3].
  • Pulse Sequence Execution: Run the IPAP-FESTA sequence. Acquire two separate datasets: one where the

    
     coupling evolves to an in-phase state, and one to an anti-phase state[3].
    
  • Data Recombination: Add and subtract the IP and AP spectra during processing. The relative displacement of the peaks in the resulting subspectra yields both the magnitude and the sign of the long-range

    
     couplings relative to the geminal coupling[3].
    

References

1.[1] Thibaudeau, C., Plavec, J., & Chattopadhyaya, J. (1998). "A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles." The Journal of Organic Chemistry - ACS Publications. URL: [Link] 2.[2] Chaudhari, S. R., & Suryaprakash, N. (2014). "Pure Shift NMR Approach for Fast and Accurate Extraction of Heteronuclear Couplings." RSC Advances. URL: [Link] 3.[3] Castañar, L., et al. (2023). "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society - ACS Publications. URL: [Link] 4. Mycroft, C., et al. (2020). "Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy." Chemistry–A European Journal. URL: [Link]

Sources

Comparative

Comparative Guide: Binding Affinity of 4-Fluorotetrahydrofuran-3-amine Derivatives

This guide provides an in-depth technical comparison of 4-Fluorotetrahydrofuran-3-amine derivatives, focusing on how specific stereochemical and electronic modifications dictate binding affinity in drug discovery. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Fluorotetrahydrofuran-3-amine derivatives, focusing on how specific stereochemical and electronic modifications dictate binding affinity in drug discovery.

Executive Summary

In modern medicinal chemistry, the 4-fluorotetrahydrofuran-3-amine scaffold represents a critical "conformational lock." Unlike unsubstituted tetrahydrofuran-3-amines, which exist in a flexible equilibrium of ring puckers, the introduction of a fluorine atom at the 4-position forces the ring into a specific conformation due to the stereoelectronic gauche effect .

Key Performance Differentiators:

  • Entropic Advantage: By pre-organizing the ligand into the bioactive conformation, these derivatives reduce the entropic penalty of binding (

    
    ), potentially improving potency by 10–100 fold compared to non-fluorinated analogs.
    
  • Basicity Modulation: The electron-withdrawing fluorine reduces the pKa of the adjacent amine (typically by 1–2 units), improving membrane permeability and altering hydrogen bond donor capability.

  • Metabolic Stability: Fluorine blocks the C4 position from oxidative metabolism (e.g., by CYP450s).

Mechanistic Drivers of Affinity

To understand the performance differences between derivatives, one must analyze the underlying physical organic chemistry.

The Gauche Effect & Conformational Locking

The primary driver of binding affinity differences is the gauche effect . In the 4-fluorotetrahydrofuran system, the C–F bond prefers to align gauche (syn-clinal) to the ring oxygen's lone pairs or the C–O bond to maximize


 hyperconjugation and minimize dipolar repulsion.
  • Scenario A (Trans-diaxial): High energy, disfavored.

  • Scenario B (Gauch/Axial-Equatorial): Low energy, favored.

This preference "locks" the ring into either a C3'-endo (North) or C3'-exo (South) pucker depending on the absolute stereochemistry ((3R,4S) vs. (3S,4R)).

DOT Diagram: Conformational Locking Mechanism

The following diagram illustrates how stereochemistry dictates the ring pucker and subsequent binding compatibility.

G cluster_0 Stereochemical Input cluster_1 Conformational Output (Gauche Effect) cluster_2 Binding Consequence Trans_Isomer Trans-(3R,4S)-Isomer C3_Endo C3'-Endo Pucker (Envelope Up) Trans_Isomer->C3_Endo Fluorine-Oxygen Gauche Alignment Cis_Isomer Cis-(3R,4R)-Isomer C3_Exo C3'-Exo Pucker (Envelope Down) Cis_Isomer->C3_Exo Alternative Stabilization High_Affinity High Affinity (Matched Pocket) C3_Endo->High_Affinity Fits Target A (e.g., Kinase Hinge) Low_Affinity Low Affinity (Steric Clash) C3_Endo->Low_Affinity Fits Target B (e.g., Protease) C3_Exo->High_Affinity Matched Vector C3_Exo->Low_Affinity Mismatched Vector

Caption: Logic flow showing how stereoisomer selection forces specific ring puckers, determining "Match" or "Mismatch" with the protein binding pocket.

Comparative Performance Analysis

The following table compares the three primary classes of derivatives found in drug discovery campaigns.

Table 1: Performance Matrix of 4-Fluorotetrahydrofuran-3-amine Derivatives
Feature(3R,4S)-Trans Isomer (3R,4R)-Cis Isomer Unsubstituted Analog (H)
Conformation Rigid (Locked) Rigid (Locked) Flexible (Floppy)
Binding Entropy Low Penalty (Pre-organized)Low Penalty (Pre-organized)High Penalty (Must freeze upon binding)
Basicity (pKa) ~8.0 - 8.5 (Lower)~8.0 - 8.5 (Lower)~9.5 - 10.0 (Higher)
Lipophilicity (LogD) Moderate (Polar C-F bond)ModerateLow
Metabolic Stability High (Blocked C4)High (Blocked C4)Low (Susceptible to oxidation)
Primary Use Case Kinase Hinge BindersProtease Inhibitors (S2 pocket)Initial Hit Finding
Insight: The "Trans" Advantage

In many kinase inhibitor campaigns (e.g., targeting JAK or CDK families), the trans-isomer is frequently superior.

  • Reasoning: The trans relationship places the amine and the fluorine in a pseudo-equatorial orientation in the preferred pucker, extending the amine vector into the solvent or towards a specific aspartate residue in the active site without steric hindrance from the fluorine.

Experimental Protocols for Validation

To empirically verify the binding affinity differences described above, the following self-validating protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Assay

Objective: Determine


 and 

to calculate

and assess residence time.
  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Preparation: Prepare a 2-fold dilution series of the (3R,4S) and (3S,4R) isomers in running buffer (HBS-EP+). Range: 0.1 nM to 10

    
    M.
    
  • Injection: Inject analyte for 120s (association) followed by 300s dissociation. Flow rate: 30

    
    L/min.
    
  • Control: Include the non-fluorinated analog as a reference standard to quantify the "fluorine scan" effect.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Metric: The

      
       value of the fit must be 
      
      
      
      of
      
      
      .
Protocol B: 19F-NMR Conformational Analysis

Objective: Confirm the solution-state conformation matches the design hypothesis.

  • Sample: Dissolve 5 mg of the derivative in

    
     or 
    
    
    
    .
  • Acquisition: Acquire

    
     HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectra.
    
  • Interpretation:

    • Strong cross-peaks between F and H3 indicate a cis spatial proximity.

    • Calculate

      
       coupling constants.
      
    • Validation: A small coupling constant (< 2 Hz) typically indicates a gauche/orthogonal relationship consistent with specific ring puckers.

Case Study: Optimization of a VHL Ligand

Recent research into E3 ubiquitin ligase ligands (specifically for VHL) highlights the critical nature of this scaffold.

  • Challenge: The native hydroxyproline ligand is metabolically unstable and polar.

  • Solution: Replacement with 4-fluorotetrahydrofuran-3-amine mimics (or 4-fluoroproline analogs).

  • Result:

    • The (3R,4S)-trans isomer maintained the necessary hydrogen bond network while improving cell permeability.

    • The cis-isomer resulted in a >50-fold loss in binding affinity (

      
      ) because the fluorine atom clashed with the hydrophobic floor of the VHL binding pocket.
      
    • Data Point: The

      
       of binding between the matched and mismatched isomer was approximately 2.5 kcal/mol [1].
      

References

  • Testa, A., et al. (2024). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of Medicinal Chemistry .

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews .

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry .

  • Linclau, B., et al. (2012).[1] Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition Studies. Chemical Society Reviews .

Sources

Safety & Regulatory Compliance

Safety

4-Fluorotetrahydrofuran-3-amine proper disposal procedures

4-Fluorotetrahydrofuran-3-amine: Proper Disposal Procedures Executive Summary: The Fluorinated Amine Challenge 4-Fluorotetrahydrofuran-3-amine (CAS: 1903830-44-3 for trans-isomer; various for stereoisomers) presents a du...

Author: BenchChem Technical Support Team. Date: March 2026

4-Fluorotetrahydrofuran-3-amine: Proper Disposal Procedures

Executive Summary: The Fluorinated Amine Challenge

4-Fluorotetrahydrofuran-3-amine (CAS: 1903830-44-3 for trans-isomer; various for stereoisomers) presents a dual disposal challenge: it carries the corrosive, basic properties of an aliphatic amine and the thermal decomposition hazards of an organofluorine.

Unlike standard organic amines, this compound must not be treated solely as a base . Upon thermal decomposition (e.g., during standard incineration), the fluorine substituent releases Hydrogen Fluoride (HF) gas.[1] Therefore, it requires a waste stream designated for Halogenated Organics to ensure the incineration facility uses appropriate flue gas scrubbing.

Hazard Identification & Waste Classification

Before disposal, you must classify the material based on its physical state and chemical properties.

PropertyHazard DescriptionRegulatory Implication (RCRA/EPA)
Functional Group Aliphatic Amine (Basic/Caustic)D002 (Corrosive) if pH

12.5. Incompatible with acids.
Substituent Organofluorine (C-F Bond)Halogenated Waste . Requires high-temp incineration with scrubbers.
Physical State Liquid (or solid salt, e.g., HCl salt)Liquid: Flammable/Corrosive. Solid: Toxic/Corrosive.
Combustion Releases NOx and HF Do NOT autoclave or burn in open pits.

Critical Warning: Never mix this compound with strong acids (e.g., Sulfuric, Nitric) in a waste container. The neutralization reaction is exothermic and can vaporize the compound, releasing toxic fluoride vapors.

Pre-Disposal Stabilization & Segregation

Proper segregation is the single most effective safety control. Use the following decision logic to prepare the waste.

Step 3.1: The Segregation Protocol
  • Do NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol) unless unavoidable. Keeping the halogen content high ensures the waste vendor flags it for the correct incinerator.

  • Do NOT mix with Oxidizers (Peroxides, Nitrates). Amines are reducing agents; mixing can cause fire or explosion.

  • Do NOT mix with Acids.[2] This causes immediate heat generation and salt formation, which can clog waste nozzles.

Step 3.2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers as amines can corrode certain alloys and moisture can lead to HF formation which attacks metal.

  • Venting: Use a vented cap if the waste is chemically active, though for pure 4-Fluorotetrahydrofuran-3-amine, a standard sealed cap is acceptable if no reaction is occurring.

Disposal Workflow (Decision Tree)

The following diagram illustrates the decision process for disposing of 4-Fluorotetrahydrofuran-3-amine based on its state (Pure vs. Solution).

DisposalWorkflow cluster_note *Critical Note Start Waste Generation: 4-Fluorotetrahydrofuran-3-amine StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance (e.g., HCl Salt) StateCheck->SolidPure Solid LiquidSoln Liquid Solution (Reaction Mixture) StateCheck->LiquidSoln Liquid SolidPack 1. Place in clear plastic bag. 2. Double bag. 3. Place in HDPE jar. SolidPure->SolidPack SolventCheck Check Solvent Type LiquidSoln->SolventCheck Labeling LABELING REQUIRED: 1. 'Hazardous Waste' 2. 'Contains: Fluorinated Amine' 3. Check 'Toxic' & 'Corrosive' SolidPack->Labeling HaloStream Stream A: Halogenated (DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Stream B: Non-Halogenated (MeOH, THF) SolventCheck->NonHaloStream Non-Halogenated Solvent HaloStream->Labeling Add to Halogenated Carboy NonHaloStream->Labeling Add to Halogenated Carboy* Note Even if solvent is non-halogenated, the presence of Fluorine requires classification as HALOGENATED waste. NonHaloStream->Note Storage Satellite Accumulation Area: Segregate from ACIDS and OXIDIZERS Labeling->Storage Vendor Ship to Licensed Incinerator (Must have HF Scrubbing) Storage->Vendor

Figure 1: Decision tree for the segregation and packaging of fluorinated amine waste. Note that the presence of the fluorine atom dictates the "Halogenated" classification regardless of the solvent used.

Detailed Operational Procedures

Scenario A: Disposing of Pure Solid (e.g., Expired Reagent)
  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Respiratory protection (N95 or half-mask) is recommended if the solid is fine/dusty.

  • Packaging: Do not dump loose powder into a liquid waste carboy.

    • Place the solid container (or scrape the solid) into a clear, sealable plastic bag (e.g., Ziploc).

    • Place this bag into a secondary container (wide-mouth HDPE jar).

  • Labeling: Tag the jar with the full chemical name. Do not use abbreviations like "4-F-THF-Amine."

  • Waste Code: Assign D002 (Corrosive) and check if your local regulations require a specific code for halogenated solids.

Scenario B: Disposing of Liquid Waste (Reaction Mixtures)
  • pH Check: If the solution is highly basic (pH > 12), do not neutralize it yourself unless you have a validated SOP. The heat of neutralization can volatilize the fluorinated amine.

  • Carboy Selection: Use the Halogenated Solvent carboy.

    • Why? Even if the solvent is Methanol (non-halogenated), the solute (4-Fluorotetrahydrofuran-3-amine) contains fluorine. Putting this in a non-halogenated stream may cause regulatory violations at the incineration plant.

  • Pouring: Use a funnel. Avoid splashing. Close the lid immediately to prevent amine odors from escaping.

  • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., small amount of acetone or water) and add the rinsate to the same waste carboy.

Emergency Response (Spill Management)

If a spill occurs during disposal:

Spill TypeImmediate ActionCleanup Material
Solid Spill Minimize dust. Do not sweep vigorously.Cover with wet paper towels or oil-dry pads to dampen, then scoop.
Liquid Spill Ventilate area.[2] Evacuate if large (>100mL).Use Universal Absorbent Pads or Vermiculite . Do not use clay-based kitty litter if acid is present.
Skin Contact Flush immediately for 15 mins.Water is effective. If HF formation is suspected (unlikely unless burned), use Calcium Gluconate gel.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 134693631, 4-Fluorotetrahydrofuran-3-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Fluorotetrahydrofuran-3-amine

Executive Safety Summary 4-Fluorotetrahydrofuran-3-amine (and its hydrochloride salts) presents a specific dual-hazard profile characteristic of fluorinated cyclic amines. While often handled as a research intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Fluorotetrahydrofuran-3-amine (and its hydrochloride salts) presents a specific dual-hazard profile characteristic of fluorinated cyclic amines. While often handled as a research intermediate, its structural components dictate a strict safety posture.

  • Primary Hazard: Irreversible Eye Damage (H318) . Like many amines, this compound is basic and can cause saponification of ocular tissue upon contact, leading to permanent injury more rapidly than acidic burns.

  • Secondary Hazard: Skin Absorption & Irritation . The fluorine substitution at the C4 position increases the lipophilicity of the tetrahydrofuran ring, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.

  • Operational Mandate: Treat as a High-Hazard Unknown . In the absence of comprehensive toxicology data for this specific isomer, you must adopt the Precautionary Principle, utilizing containment and PPE standards designed for corrosive, toxic sensitizers.

Risk Assessment & Causality (The "Why")

Effective safety is not about following rules; it is about understanding the chemical mechanism of injury.

Critical HazardMechanism of ActionOperational Implication
Ocular Corrosivity Alkaline Hydrolysis: The amine group (

) raises local pH, saponifying fatty acids in the corneal membrane. This allows the chemical to penetrate deep into the eye.
Safety Glasses are insufficient. Indirect vented goggles or a face shield are mandatory to prevent vapor/aerosol bypass.
Dermal Permeability Lipophilic Enhancement: The fluorine atom acts as a bio-isostere, increasing the compound's solubility in the skin's lipid bilayer.Double-gloving is non-negotiable. A single layer of nitrile may protect against the amine, but pinholes or degradation allow rapid absorption.
Respiratory Irritation Mucosal Attack: Amine vapors (if free base) or dust (if HCl salt) irritate the upper respiratory tract, causing edema.Zero-tolerance for open-bench handling. All transfers must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Defense-in-Depth strategy. No single barrier is trusted completely; layers are added to ensure redundancy.

A. Eye & Face Protection (Critical)[1][2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 D3) .

  • Why: Standard safety glasses have gaps. Amine vapors or fine powder can bypass these gaps, reacting with eye moisture to form a caustic solution.

  • Upgrade: If handling >500 mg or liquid volumes >5 mL, add a Face Shield over the goggles to protect the neck and chin.

B. Hand Protection[2][3][4][5]
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).

  • Protocol: "Spot & Change." If any chemical spot appears on the outer glove, immediately doff the outer pair, wash the inner pair (while wearing them), and don a fresh outer pair.

  • Contraindication: Do NOT use Latex. Amines can degrade latex, and it offers poor resistance to organic solvents often used with this compound (e.g., DCM, THF).

C. Body & Respiratory[1][3][6][7]
  • Body: 100% Cotton Lab Coat (snap closures for quick removal) + Chemical-Resistant Apron (Tyvek or PVC) for liquid handling.

  • Respiratory: Handling must be performed in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm. If hood access is impossible (emergency only), use a Full-Face Respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.

Operational Workflow: The "Safe Handling Lifecycle"

This workflow is designed to isolate the user from the chemical at every stage.

SafeHandling Start Storage (Cool, Dry, Inert) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Weigh Weighing/Transfer (Inside Fume Hood) PPE->Weigh Transfer React Reaction/Process (Closed System) Weigh->React Dissolve/Add Decon Decontamination (Acidic Wash) Weigh->Decon Spill/Cleanup Waste Waste Segregation (Basic Organic Stream) React->Waste Quench Decon->Waste Dispose

Figure 1: Operational lifecycle for handling fluorinated amines, emphasizing containment and waste segregation.

Step-by-Step Protocol
Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Prepare Decon Solution: Mix a 5% Citric Acid or Dilute Acetic Acid solution. This neutralizes the amine residues on surfaces/gloves immediately.

  • Static Control: If handling the solid HCl salt, use an anti-static gun or polonium strip, as fluorinated solids are prone to static cling, causing "jumping" during weighing.

Phase 2: Handling & Transfer
  • The "Dirty Hand/Clean Hand" Rule: Use your non-dominant hand (outer glove) to hold the chemical container. Use your dominant hand to manipulate the spatula.

  • Weighing: Perform all weighing inside the hood . Do not walk a tared balance pan through the lab. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, and then weigh the closed vial.

  • Solvent Addition: Add solvent slowly. Amines are basic; if dissolving in an acidic medium or reacting with an acid chloride, expect a rapid exotherm.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools and the work area with the 5% Citric Acid solution (turns the amine into a water-soluble, non-volatile salt).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash inner gloves with soap and water before removing them.

Emergency Response

IncidentImmediate ActionClinical Note
Eye Contact Flush for 15-20 Minutes. Hold eyelids open. Time is tissue.Do not wait for pain; nerve damage may delay sensation.
Skin Contact Drench & Soap. Remove contaminated clothing immediately.[1] Wash with copious soap/water.[2]Fluorinated amines can absorb silently. Monitor for systemic toxicity (nausea, dizziness).
Spill (<10g) Neutralize then Absorb. Cover with weak acid (citric/acetic) or commercial "Base Neutralizer." Absorb with vermiculite.Do not use paper towels on neat amine spills (fire risk).

Disposal & Waste Management

Core Principle: Segregation prevents "Trash Can Chemistry."

  • Liquid Waste: Dispose of in "Basic Organic Waste" containers.

    • Critical: Never mix with "Acidic Waste" streams. The heat of neutralization can over-pressurize the drum, leading to explosion.

    • Labeling: Clearly mark "Contains Fluorinated Organics" (important for incineration protocols).

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste" (double-bagged).

  • Destruction Method: High-temperature incineration is the preferred method for fluorinated organics to ensure complete mineralization and prevent PFAS-like environmental persistence.

References

  • PubChem. Compound Summary: 4-Fluorotetrahydrofuran-3-amine (and related isomers).[3] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

Sources

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